molecular formula C6H5ClN2O2 B1589938 2-Chloro-5-methyl-4-nitropyridine CAS No. 97944-45-1

2-Chloro-5-methyl-4-nitropyridine

Cat. No.: B1589938
CAS No.: 97944-45-1
M. Wt: 172.57 g/mol
InChI Key: PEGDFBBVKXPIME-UHFFFAOYSA-N
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Description

2-Chloro-5-methyl-4-nitropyridine is a useful research compound. Its molecular formula is C6H5ClN2O2 and its molecular weight is 172.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-5-methyl-4-nitropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-methyl-4-nitropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-methyl-4-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2/c1-4-3-8-6(7)2-5(4)9(10)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEGDFBBVKXPIME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90540248
Record name 2-Chloro-5-methyl-4-nitropyridine
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Molecular Weight

172.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97944-45-1
Record name 2-Chloro-5-methyl-4-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97944-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-methyl-4-nitropyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physicochemical properties of 2-Chloro-5-methyl-4-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Chloro-5-methyl-4-nitropyridine

Executive Summary

2-Chloro-5-methyl-4-nitropyridine (CAS: 97944-45-1) is a highly specialized heterocyclic intermediate critical to the pharmaceutical development pipeline, most notably as a structural precursor in the synthesis of Finerenone , a non-steroidal mineralocorticoid receptor antagonist. As a trisubstituted pyridine, its reactivity is governed by the interplay between the electron-withdrawing nitro group at C4, the inductively withdrawing chlorine at C2, and the electron-donating methyl group at C5. This unique electronic push-pull system makes it a potent electrophile in nucleophilic aromatic substitution (


) reactions, serving as a scaffold for complex drug architectures.

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and handling protocols, designed for researchers requiring high-purity standards and reproducible workflows.

Part 1: Molecular Architecture & Electronic Properties

The reactivity of 2-Chloro-5-methyl-4-nitropyridine is defined by the synergistic effects of its substituents:

  • C2-Chlorine: Activated for displacement by the ring nitrogen and the para-nitro group. It is the primary site for

    
     reactions with amines, alkoxides, and thiols.
    
  • C4-Nitro Group: Provides strong resonance withdrawal, significantly lowering the LUMO energy of the ring and facilitating nucleophilic attack at C2 and C6. It is also susceptible to reduction (to amine) or displacement (denitration) under specific conditions.

  • C5-Methyl Group: Provides weak inductive donation (+I), modulating the electrophilicity slightly but primarily serving as a steric handle or metabolic block in final drug candidates.

Electronic Distribution Diagram (Conceptual): The electron density is lowest at C2 and C6, making these positions highly electrophilic. The C4 position is also electron-deficient but sterically shielded by the adjacent methyl group.

Part 2: Physicochemical Data Matrix

The following data characterizes high-purity 2-Chloro-5-methyl-4-nitropyridine. Note that this compound is often handled as its N-oxide derivative (CAS 60323-96-8) due to stability considerations; data for the target free base is presented below.

PropertyValueTest Method/Condition
CAS Number 97944-45-1Registry
Molecular Formula

-
Molecular Weight 172.57 g/mol -
Appearance Light yellow to yellow semi-solidVisual
Boiling Point 130 °C@ 22 Torr (Vacuum)
Density 1.406 ± 0.06 g/cm³Predicted
pKa -1.54 ± 0.10Predicted (Conjugate acid)
LogP 1.85Predicted
Solubility DMSO, Methanol, DCM>10 mg/mL
Storage 2–8 °C, Inert Atmosphere (Ar/N2)Hygroscopic/Light Sensitive

Part 3: Synthetic Reactivity & Mechanisms

The synthesis of 2-Chloro-5-methyl-4-nitropyridine is non-trivial due to the difficulty of direct nitration at the C4 position of a pyridine ring. The industrial standard route utilizes N-oxide chemistry to direct the nitro group to the para position (C4) relative to the N-oxide oxygen.

Synthesis Pathway[2]
  • Oxidation: 2-Chloro-5-methylpyridine is oxidized to its N-oxide.[1]

  • Nitration: The N-oxide activates the C4 position for electrophilic aromatic substitution (

    
    ), introducing the nitro group.
    
  • Deoxygenation: The N-oxide is removed (using

    
     or similar) to yield the target, OR the intermediate is used directly in drug synthesis (e.g., Finerenone production often reduces the N-oxide and Nitro group simultaneously).
    
Visualization of Synthesis & Reactivity

The following diagram illustrates the synthesis of the target and its primary divergent reactivity pathways.

G Start 2-Chloro-5-methylpyridine (CAS 18368-64-4) NOxide N-Oxide Intermediate (CAS 58584-83-1) Start->NOxide mCPBA or H2O2/AcOH Oxidation NitroNOxide 4-Nitro-N-Oxide (CAS 60323-96-8) NOxide->NitroNOxide HNO3 / H2SO4 Nitration (C4 Selective) Target 2-Chloro-5-methyl- 4-nitropyridine (CAS 97944-45-1) NitroNOxide->Target PCl3 Deoxygenation Reduction 4-Amino-Pyridine (Finerenone Core) NitroNOxide->Reduction H2 / Pd-C Global Reduction Amine 2-Amino Derivative (SNAr Product) Target->Amine R-NH2 / Base SNAr at C2

Caption: Synthetic genealogy from precursor pyridine to target, highlighting the critical N-oxide intermediate and divergent downstream applications.

Part 4: Experimental Protocols

Note: The following protocols are adapted from standard pyridine chemistry and patent literature regarding Finerenone intermediates.

Protocol A: Synthesis of 2-Chloro-5-methyl-4-nitropyridine N-oxide (Key Precursor)

This step is often more stable and higher yielding than the final deoxygenation.

  • Reagents: 2-Chloro-5-methylpyridine N-oxide (1.0 eq), Fuming

    
     (3.0 eq), Conc. 
    
    
    
    (solvent).
  • Procedure:

    • Cool

      
       to 0°C. Slowly add the N-oxide substrate.
      
    • Dropwise add fuming nitric acid, maintaining internal temp <10°C.

    • Heat to 90–100°C for 2–4 hours. Monitor by TLC/LCMS (Shift in retention time due to

      
      ).
      
    • Quench: Pour onto crushed ice. The product typically precipitates as a yellow solid.

    • Purification: Filter, wash with cold water, and recrystallize from Ethanol/Water.

  • Yield: Typically 60–80%.

Protocol B: Deoxygenation to Target (CAS 97944-45-1)

To obtain the specific CAS 97944-45-1 from the N-oxide.

  • Reagents: 4-Nitro-N-oxide intermediate (1.0 eq),

    
     (1.5 eq), Chloroform (
    
    
    
    ).
  • Procedure:

    • Dissolve the N-oxide in anhydrous

      
       under Nitrogen.
      
    • Add

      
       dropwise at room temperature (Exothermic!).
      
    • Reflux for 1–2 hours.

    • Quench: Cool to 0°C, slowly add saturated

      
       to neutralize.
      
    • Extraction: Extract with DCM, dry over

      
      , and concentrate.
      
    • Note: The product may be a low-melting solid; distillation under high vacuum (22 Torr) may be required for high purity.

Part 5: Handling, Stability & Safety

Safety Profile (GHS Classification):

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Storage & Stability:

  • Thermal Instability: Nitro compounds, especially on pyridine rings, can be shock-sensitive or prone to runaway decomposition at high temperatures. Do not distill at atmospheric pressure.

  • Hygroscopic: Store under inert gas (Argon) to prevent hydrolysis of the C2-Chloro bond over long periods.

  • Light Sensitivity: Protect from light to prevent photo-degradation.

References

  • ChemicalBook. (2025).[3] 2-chloro-5-Methyl-4-nitropyridine (CAS 97944-45-1) Properties and Supplier Data. Retrieved from

  • BLD Pharm. (n.d.). Product Analysis: 2-Chloro-5-methyl-4-nitropyridine. Retrieved from

  • PubChem. (2025).[4] Compound Summary: 2-Chloro-5-methyl-4-nitropyridine N-oxide (Related Intermediate).[1] Retrieved from

  • GuideChem. (2025). Synthesis and Applications of Nitropyridines. Retrieved from

Sources

Technical Guide: 2-Chloro-5-methyl-4-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and application of 2-Chloro-5-methyl-4-nitropyridine .

CAS Number: 97944-45-1[1][2][3][4]

Document Type: Technical Monograph Target Audience: Medicinal Chemists, Process Development Scientists Version: 1.0

Executive Summary & Chemical Identity

2-Chloro-5-methyl-4-nitropyridine is a highly functionalized heterocyclic building block characterized by a trisubstituted pyridine core. Its utility in drug discovery stems from its orthogonal reactivity profile: an electrophilic C2-chlorine susceptible to SNAr, a reducible C4-nitro group, and a C5-methyl group available for oxidation or radical functionalization. This compound serves as a critical scaffold in the synthesis of kinase inhibitors and fused bicyclic systems (e.g., furopyridines and pyrrolopyridines).

Chemical Profile Table
ParameterSpecification
CAS Number 97944-45-1
IUPAC Name 2-Chloro-5-methyl-4-nitropyridine
Molecular Formula C₆H₅ClN₂O₂
Molecular Weight 172.57 g/mol
SMILES CC1=C(C=NC(Cl)=C1)=O
InChI Key PEGDFBBVKXPIME-UHFFFAOYSA-N
Appearance Light yellow to yellow solid/semi-solid
Boiling Point ~130 °C (at 22 Torr)
Solubility Soluble in DCM, EtOAc, DMSO; Low solubility in water

Synthesis & Manufacturing Methodology

The synthesis of 2-Chloro-5-methyl-4-nitropyridine is non-trivial due to the deactivating nature of the pyridine ring. Direct nitration of 2-chloro-5-methylpyridine is difficult and often yields poor regioselectivity. The industry-standard protocol utilizes N-oxide activation to direct the nitro group to the C4 position, followed by deoxygenation.

Validated Synthetic Route (The N-Oxide Pathway)

This three-step workflow ensures high regiochemical fidelity.

  • N-Oxidation: Oxidation of the precursor (2-chloro-5-methylpyridine) using m-CPBA or Urea Hydrogen Peroxide (UHP)/TFAA.

  • Nitration: Electrophilic aromatic substitution on the N-oxide species. The N-oxide oxygen donates electron density, directing the nitronium ion (NO₂⁺) to the C4 position.

  • Deoxygenation: Removal of the N-oxide oxygen using Phosphorus Trichloride (PCl₃) to restore the pyridine aromaticity.

Diagram: Synthesis Workflow

Synthesis Start 2-Chloro-5-methylpyridine (Precursor) Step1 N-Oxidation (m-CPBA, DCM, RT) Start->Step1 Inter1 Intermediate A: N-Oxide Species Step1->Inter1 Yield ~90% Step2 Nitration (HNO3, H2SO4, 100°C) Inter1->Step2 Inter2 Intermediate B: 4-Nitro-N-Oxide Step2->Inter2 Regioselective C4 Step3 Deoxygenation (PCl3, CHCl3, Reflux) Inter2->Step3 Final Target: 2-Chloro-5-methyl-4-nitropyridine (CAS 97944-45-1) Step3->Final Reduction

Caption: Step-wise synthesis via N-oxide activation to ensure C4 nitration.

Reactivity Profile & Scaffold Diversification

This molecule is a "linchpin" intermediate because it allows for sequential, selective functionalization.

A. C2-Chlorine: Nucleophilic Aromatic Substitution (SNAr)

The C2 position is activated by both the ring nitrogen and the C4-nitro group (ortho-effect).

  • Protocol: React with primary/secondary amines in DMF/DIEA at 60–80°C.

  • Outcome: Rapid displacement of chlorine to form 2-amino-5-methyl-4-nitropyridines.

B. C4-Nitro Group: Reduction & Cyclization

The nitro group serves as a masked amine.

  • Protocol: Iron powder/NH₄Cl or H₂/Pd-C.

  • Outcome: Formation of the C4-amine. If a suitable electrophile was introduced at C2 or C5, this step often triggers spontaneous cyclization (e.g., to form imidazopyridines).

C. C5-Methyl Group: Benzylic Functionalization

The methyl group is deactivated but can be oxidized or halogenated under radical conditions.

  • Application: Conversion to an aldehyde (using SeO₂) allows for Knoevenagel condensations.

Diagram: Divergent Synthesis Logic

Reactivity Core 2-Chloro-5-methyl-4-nitropyridine SnAr S_NAr at C2 (Amines/Alkoxides) Core->SnAr Path A: Electrophile Red Nitro Reduction at C4 (Fe/HCl or H2/Pd) Core->Red Path B: Reduction Ox Methyl Oxidation at C5 (SeO2 or NBS) Core->Ox Path C: Functionalization Prod1 2-Amino-Derivatives (Kinase Hinge Binders) SnAr->Prod1 Prod2 4-Amino-Pyridines (Precursor to Amides) Red->Prod2 Prod3 Fused Bicycles (Furopyridines/Pyrrolopyridines) Prod2->Prod3 + Cyclization

Caption: Divergent reactivity map showing the three primary vectors for scaffold elaboration.

Applications in Drug Development

The specific substitution pattern of CAS 97944-45-1 makes it indispensable for constructing fused heterocyclic systems found in oncology drugs.

Case Study: Synthesis of Furopyridines Researchers utilize 2-chloro-5-methyl-4-nitropyridine to synthesize dihydrofuran[3,2-c]pyridines .

  • Displacement: The C2-chloro is displaced by a phenol or enolate.

  • Cyclization: Base-mediated condensation between the newly added substituent and the C3/C4 positions (often requiring prior manipulation of the nitro group).

  • Therapeutic Area: These scaffolds are frequent pharmacophores in EGFR and VEGFR kinase inhibitors.

Handling & Safety Protocols (SDS Summary)

Signal Word: WARNING GHS Classifications: Skin Irrit. 2, Eye Irrit.[1] 2A, STOT SE 3.

HazardPrecautionary Measure
Inhalation May cause respiratory irritation. Use only in a chemical fume hood (P271).
Skin Contact Causes skin irritation.[1][2][3] Wear nitrile gloves (minimum thickness 0.11 mm).[3]
Eye Contact Causes serious eye irritation.[1] Wear safety goggles with side shields.
Storage Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Moisture sensitive.

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (Nitrogen oxides and HCl gas are released upon combustion).

References

  • ChemicalBook . (2025).[4][2] 2-chloro-5-Methyl-4-nitropyridine Product Description & CAS 97944-45-1.[5][6][7][8][9] Retrieved from

  • BLD Pharm . (2025). Product Analysis: 2-Chloro-5-methyl-4-nitropyridine. Retrieved from

  • ChemSrc . (2025).[10] 2-chloro-5-methyl-4-nitropyridine-n-oxide (Intermediate Precursor Data). Retrieved from

  • PubChem . (2025). Compound Summary: Chloronitropyridine Derivatives. Retrieved from

  • GuideChem . (2025). Synthesis Routes for Methyl-Nitropyridines. Retrieved from

Sources

starting materials for 2-Chloro-5-methyl-4-nitropyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical synthesis of 2-Chloro-5-methyl-4-nitropyridine , a critical heterocyclic building block (often an intermediate for kinase inhibitors like Finerenone).[1]

The synthesis is non-trivial due to the directing effects of the pyridine ring. Direct nitration of 2-chloro-5-methylpyridine yields the 3-nitro isomer. Therefore, the N-Oxide Activation Strategy is the authoritative route to selectively access the 4-position.

Part 1: Strategic Retrosynthesis & Core Logic

The Regioselectivity Challenge

The synthesis hinges on overcoming the natural electronic bias of the pyridine ring.

  • Problem: The nitrogen atom in pyridine deactivates the ring toward electrophilic aromatic substitution (EAS). Furthermore, the 2-chloro and 5-methyl substituents direct incoming electrophiles to the 3-position (ortho to the methyl, beta to the nitrogen).

  • Solution (N-Oxide Route): Oxidation of the pyridine nitrogen to an N-oxide reverses the electronic bias. The N-oxide group donates electron density into the 2 and 4 positions via mesomeric effects, activating the 4-position for nitration while the 2-position is blocked by chlorine.

Reaction Pathway[2][3][4][5][6]
  • N-Oxidation: Conversion of 2-chloro-5-methylpyridine to its N-oxide.[2]

  • Nitration: Electrophilic substitution at C4 to form 2-chloro-5-methyl-4-nitropyridine N-oxide .

  • Deoxygenation: Selective removal of the N-oxide oxygen (using PCl₃) to yield the target base.

Part 2: Starting Materials & Reagents[5][6]

Primary Starting Material
CompoundCAS No.[2]Purity Req.[1][3]Role
2-Chloro-5-methylpyridine 18368-64-4 ≥98.0%Core Scaffold
  • Sourcing Note: Commercially available. Can also be synthesized from 2-amino-5-methylpyridine via Sandmeyer reaction if raw material costs dictate.

Critical Reagents
ReagentFunctionHazard Class
Urea Hydrogen Peroxide (UHP) or H₂O₂/Acetic Acid N-Oxidation agentOxidizer, Corrosive
Trifluoroacetic Anhydride (TFAA) Activator for UHPCorrosive, Moisture Sensitive
Fuming Nitric Acid (HNO₃) Nitration sourceStrong Oxidizer, Corrosive
Sulfuric Acid (H₂SO₄) Catalyst/Dehydrating agentCorrosive
Phosphorus Trichloride (PCl₃) Deoxygenation agentToxic, Reacts violently with water

Part 3: Detailed Experimental Protocol

Step 1: Synthesis of 2-Chloro-5-methylpyridine N-oxide[11]
  • Rationale: Standard H₂O₂/AcOH can be harsh.[2] The UHP/TFAA method is often milder and higher yielding for substituted pyridines.

  • Protocol:

    • Dissolve 2-chloro-5-methylpyridine (1.0 eq) in DCM (dichloromethane).

    • Add Urea Hydrogen Peroxide (2.0 eq) at 0°C.

    • Dropwise add Trifluoroacetic Anhydride (TFAA) (2.0 eq) maintaining temp <10°C.

    • Allow to warm to room temperature and stir for 4–6 hours.

    • Quench: Carefully add aqueous Na₂S₂O₃ to destroy excess peroxide.

    • Workup: Extract with DCM, wash with NaHCO₃, dry over MgSO₄.

    • Yield: Typically 85–95% (Off-white solid).

Step 2: Nitration to 2-Chloro-5-methyl-4-nitropyridine N-oxide
  • Mechanism: The N-oxide directs the nitronium ion (NO₂⁺) to the 4-position (gamma).

  • Protocol:

    • Prepare a mixture of Conc. H₂SO₄ and Fuming HNO₃ (1:1 v/v) at 0°C.

    • Slowly add 2-chloro-5-methylpyridine N-oxide (solid) to the acid mixture.

    • Heat the mixture to 90–100°C for 2–4 hours. Note: Evolution of NOₓ fumes.

    • Monitor: Check by TLC or HPLC for consumption of starting material.

    • Quench: Pour the reaction mixture onto crushed ice/water (Exothermic!).

    • Isolation: The product usually precipitates as a yellow solid. Filter, wash with water, and dry.[1]

    • Key Intermediate: 2-Chloro-5-methyl-4-nitropyridine N-oxide (CAS 60323-96-8).[2][4][5]

Step 3: Deoxygenation to 2-Chloro-5-methyl-4-nitropyridine
  • Rationale: PCl₃ is the standard reagent to reduce N-oxides back to the base without reducing the nitro group (unlike catalytic hydrogenation).

  • Protocol:

    • Suspend 2-chloro-5-methyl-4-nitropyridine N-oxide (1.0 eq) in anhydrous Chloroform (CHCl₃) or DCE.

    • Cool to 0°C.

    • Dropwise add Phosphorus Trichloride (PCl₃) (1.5–2.0 eq).

    • Heat to reflux (approx. 60–70°C) for 2–3 hours.

    • Quench: Cool to 0°C and slowly pour into ice water (Hydrolysis of excess PCl₃ is violent).

    • Neutralization: Adjust pH to ~8 with dilute NaOH or Na₂CO₃.

    • Extraction: Extract with DCM.

    • Purification: Recrystallization from Ethanol/Water or column chromatography.

    • Target Product: 2-Chloro-5-methyl-4-nitropyridine (Pale yellow solid).[4]

Part 4: Process Visualization (Graphviz)

SynthesisRoute cluster_alt Alternative Route (Low Selectivity) SM 2-Chloro-5-methylpyridine (CAS 18368-64-4) NOxide 2-Chloro-5-methylpyridine N-oxide SM->NOxide Oxidation (UHP/TFAA or H2O2/AcOH) NitroNOxide 2-Chloro-5-methyl- 4-nitropyridine N-oxide (CAS 60323-96-8) NOxide->NitroNOxide Nitration (HNO3/H2SO4, 100°C) Regioselective at C4 Target 2-Chloro-5-methyl- 4-nitropyridine (Target) NitroNOxide->Target Deoxygenation (PCl3, Reflux) Retains Nitro Group AltSM 2-Hydroxy-5-methylpyridine AltNitro 3-Nitro Isomer (Major) AltSM->AltNitro Nitration

Caption: The N-Oxide pathway ensures C4 regioselectivity, avoiding the C3 isomer common in direct nitration.

Part 5: Safety & Impurity Profile

Energetic Hazards[7]
  • Nitration Step: The reaction of N-oxides with HNO₃/H₂SO₄ is highly exothermic.[6] Accumulation of reagents must be avoided.[6] Use continuous flow reactors if scaling >100g.

  • Nitro-N-Oxides: These compounds possess high energy density. Do not distill the N-oxide intermediate to dryness at high temperatures; preferred isolation is precipitation.

Chemical Compatibility
  • PCl₃ Quenching: The hydrolysis of PCl₃ generates HCl gas and heat. Quench slowly into a large excess of ice.

  • Isomer Control: The primary impurity is the 3-nitro isomer (trace from incomplete N-oxide directing) or 2-chloro-5-methyl-4-chloropyridine (over-reaction with PCl₃/POCl₃).

Analytical Validation (HPLC)
  • Target Retention: The target (base) is less polar than the N-oxide.

  • UV Detection: 254 nm.

  • Mass Spec: Target [M+H]⁺ = 173/175 (Cl isotope pattern).

References

  • BenchChem. 2-Chloro-5-methyl-4-nitropyridine N-oxide (CAS 60323-96-8) Technical Data. Retrieved from

  • ChemicalBook. Preparation of 2-chloro-5-methyl-4-nitropyridine-1-oxide.[4] Retrieved from

  • GuideChem. Synthesis of 2-Chloro-4-methyl-5-nitropyridine (Isomer Comparison & Reagents). Retrieved from

  • ResearchGate. A Two-Step Continuous Flow Synthesis of 4-Nitropyridine (Deoxygenation Protocol). Retrieved from

  • Google Patents. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h) (Reduction of Nitro-N-oxide). Retrieved from

Sources

An In-Depth Technical Guide to the Solubility of 2-Chloro-5-methyl-4-nitropyridine in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of active pharmaceutical ingredients and key intermediates is a critical parameter in drug development, influencing everything from reaction kinetics in synthesis to bioavailability in formulation. This guide provides a comprehensive technical overview of the solubility characteristics of 2-Chloro-5-methyl-4-nitropyridine. In the absence of extensive published quantitative data for this specific molecule, this document leverages fundamental principles of physical organic chemistry to predict its solubility profile. Furthermore, it offers detailed, field-proven experimental protocols for researchers to determine both qualitative and quantitative solubility in a range of common laboratory solvents. This guide is intended for researchers, chemists, and formulation scientists who require a robust understanding and practical means of assessing the solubility of this compound.

Introduction and Molecular Overview

2-Chloro-5-methyl-4-nitropyridine is a substituted pyridine derivative with the chemical formula C₆H₅ClN₂O₂ and a molecular weight of 172.57 g/mol .[1][2][3] Its structure is characterized by a pyridine ring, a heterocyclic aromatic system, which is functionalized with a chloro group, a methyl group, and a nitro group. These substituents play a crucial role in defining the molecule's physicochemical properties, including its solubility. Understanding the interplay of these functional groups is paramount for predicting how the molecule will behave in various solvent environments. This guide will first delve into a theoretical prediction of its solubility based on molecular structure and then provide actionable protocols for its empirical determination.

Predicted Solubility Profile: A Theoretical Analysis

The principle of "like dissolves like" is the cornerstone of solubility prediction.[2][4] This principle states that a solute will dissolve best in a solvent that has a similar polarity and participates in similar intermolecular forces. The overall polarity and hydrogen bonding capability of 2-Chloro-5-methyl-4-nitropyridine is a composite of its constituent parts.

Analysis of Functional Group Contributions
  • Pyridine Ring: The pyridine ring itself is a polar, aromatic heterocycle. The nitrogen atom is electronegative and possesses a lone pair of electrons, making it a hydrogen bond acceptor.[5][6] Pyridine is miscible with water and a broad range of organic solvents, indicating its versatile polarity.[5][7]

  • Nitro Group (-NO₂): The nitro group is a very strong electron-withdrawing group and is highly polar. It contains two electronegative oxygen atoms and can act as a hydrogen bond acceptor. The presence of a nitro group generally increases the polarity of a molecule and can enhance solubility in polar solvents.

  • Chloro Group (-Cl): The chloro group is electronegative and contributes to the molecule's dipole moment, thereby increasing its polarity compared to an unsubstituted pyridine. However, it is not a hydrogen bond donor or a strong acceptor.

  • Methyl Group (-CH₃): The methyl group is a nonpolar, electron-donating group.[8] Its presence slightly increases the nonpolar character of the molecule, which can enhance solubility in less polar organic solvents.

Integrated Solubility Prediction

Considering the combined effects of these functional groups, 2-Chloro-5-methyl-4-nitropyridine is predicted to be a moderately polar molecule. The strong polarity of the nitro group and the pyridine nitrogen likely dominates the molecule's character.

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The molecule is expected to have limited to moderate solubility in water. While the pyridine nitrogen and nitro group can accept hydrogen bonds from water, the overall organic structure may limit high solubility. In polar protic organic solvents like ethanol and methanol, solubility is expected to be significantly better due to the favorable dipole-dipole interactions and the ability of the solvent to interact with the polar functionalities of the solute.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): High solubility is predicted in these solvents. Solvents like DMSO and DMF are excellent at dissolving a wide range of organic compounds due to their high polarity.[9] Acetone and acetonitrile should also be effective solvents due to their ability to engage in strong dipole-dipole interactions with the polar nitro and chloro groups.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low in nonpolar solvents. The strong polar nature of the nitro group and the pyridine ring will not be effectively solvated by nonpolar solvents, which primarily interact through weaker London dispersion forces.[2] The presence of the methyl group may provide some minimal affinity, but overall solubility is predicted to be poor.

Experimental Determination of Solubility

Given the lack of published data, empirical determination is essential. The following protocols are designed to provide reliable and reproducible results.

Qualitative Solubility Determination

This rapid method is useful for initial screening across a wide range of solvents to classify the compound's solubility.[10][11]

Protocol:

  • Preparation: Add approximately 20-30 mg of 2-Chloro-5-methyl-4-nitropyridine to a small test tube.

  • Solvent Addition: Add the chosen solvent dropwise, starting with 0.5 mL.

  • Mixing: Vigorously agitate the mixture for 1-2 minutes at a controlled ambient temperature (e.g., 25 °C).

  • Observation: Observe the mixture. If the solid completely dissolves, it is considered "soluble."

  • Incremental Solvent Addition: If the solid does not dissolve, add another 0.5 mL of the solvent and repeat the mixing and observation steps. Continue this process up to a total volume of 3 mL.

  • Classification: Classify the solubility based on the total amount of solvent required to dissolve the sample, as outlined in pharmaceutical guidelines.[12]

Table for Recording Qualitative Solubility Data

SolventClassification (e.g., Very Soluble, Soluble, Sparingly Soluble, Insoluble)Observations
Water
Ethanol
Methanol
Acetone
Dichloromethane
Ethyl Acetate
Toluene
Hexane
DMSO
DMF
Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a well-established and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[1][13]

Protocol:

  • Sample Preparation: Add an excess amount of 2-Chloro-5-methyl-4-nitropyridine to a vial or flask containing a known volume of the solvent. The excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: Seal the container and place it in a shaker or agitator within a temperature-controlled environment (e.g., 25 °C or 37 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution and precipitation rates have reached equilibrium.[14]

  • Phase Separation: After equilibration, allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a syringe.

  • Filtration: Immediately filter the sample through a chemically inert syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved micro-particles. This step is critical to prevent overestimation of solubility.

  • Dilution: Accurately dilute the clear filtrate with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.

  • Quantification: Analyze the concentration of the diluted filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[15][16] A standard calibration curve must be prepared using solutions of known concentrations of 2-Chloro-5-methyl-4-nitropyridine to ensure accurate quantification.

  • Calculation: Calculate the original solubility in the solvent, taking into account the dilution factor. Report the results in mg/mL or mol/L.

Table for Recording Quantitative Solubility Data

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Analytical Method

Diagram of the Quantitative Solubility Determination Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Analysis cluster_result Result prep Add excess solid to known volume of solvent equil Shake at constant temperature (24-48 hours) prep->equil Establish Equilibrium settle Allow solid to settle equil->settle filter Filter supernatant (e.g., 0.45 µm PTFE filter) settle->filter Isolate Saturated Solution dilute Accurately dilute filtrate filter->dilute quantify Quantify concentration (HPLC or UV-Vis) dilute->quantify Prepare for Measurement result Calculate and report solubility (mg/mL or mol/L) quantify->result

Caption: Workflow for quantitative solubility determination using the shake-flask method.

Safety and Handling

While specific safety data for 2-Chloro-5-methyl-4-nitropyridine is limited, related compounds such as 2-Chloro-4-methyl-5-nitropyridine are classified as irritants.[17] It may cause skin, eye, and respiratory irritation.[2][17] Standard laboratory safety precautions should be observed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Always consult the material safety data sheet (MSDS) provided by the supplier for the most current and comprehensive safety information.

Conclusion

References

  • PubChem. (n.d.). 2-Chloro-4-methyl-5-nitropyridine. National Center for Biotechnology Information.
  • Quora. (2017). How can you determine the solubility of organic compounds?. Retrieved from [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Palmer, D. S., et al. (2018). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved from [Link]

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Pharmaguideline. (2011). Determination of Solubility in Pharmaceuticals. Retrieved from [Link]

  • JoVE. (2020). Solubility - Concept. Retrieved from [Link]

  • Wikipedia. (n.d.). Solubility. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

  • Yousuf, S., et al. (2018). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Molecules. Retrieved from [Link]

  • Slideshare. (n.d.). Solubility & Method for determination of solubility. Retrieved from [Link]

  • Nature Research. (2020). Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. Retrieved from [Link]

  • Solubility of Things. (n.d.). Pyridine. Retrieved from [Link]

  • Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. International Journal of Pharmaceutical Sciences Review and Research.
  • Al-Zoubi, W. (2019). INTRODUCING A METHYL GROUP INTO PYRIDINES AND QUINOLINES: A MINI-REVIEW. Heterocycles. Retrieved from [Link]

  • Veeprho. (2023). Quantitative and Qualitative Analysis in Pharmaceuticals. Retrieved from [Link]

  • MDPI. (2023). Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. Retrieved from [Link]

  • Physical Sciences Data Infrastructure. (2026). Hybrid machine learning and quantum-informed modelling boosts solubility prediction for drug compounds. Retrieved from [Link]

  • MDPI. (2006). Acidity Study on 3-Substituted Pyridines. Retrieved from [Link]

  • IUPAC. (2003). Nitropyridines: Synthesis and reactions. Pure and Applied Chemistry.
  • ACS Publications. (1986). Chlorination, bromination and oxygenation of the pyridine ring using acetyl hypofluorite made from fluorine. The Journal of Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • chemeurope.com. (n.d.). Pyridine. Retrieved from [Link]

  • ResearchGate. (2010). Association in Dilute Aqueous Solution of Pyridine and Its Methyl Derivatives Studied by Cryoscopic Method. Retrieved from [Link]

  • ResearchGate. (2014). Theoretical study of the interaction between pyridine derivatives and atomic chlorine. Substituent effect and nature of the bonding. Retrieved from [Link]

Sources

commercial suppliers of 2-Chloro-5-methyl-4-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Importance

2-Chloro-5-methyl-4-nitropyridine (CAS 97944-45-1 ) is a high-value heterocyclic intermediate, primarily utilized in the synthesis of next-generation non-steroidal mineralocorticoid receptor antagonists (MRAs), such as Finerenone (Kerendia) .

Unlike common pyridine derivatives, the specific substitution pattern (2-chloro, 4-nitro, 5-methyl) creates a unique "push-pull" electronic system. The 4-nitro group is highly labile to reduction (yielding the 4-amino derivative) or nucleophilic displacement, while the 2-chloro position offers a secondary handle for coupling reactions.

Critical Sourcing Warning: The commercial market is flooded with structural isomers.[1] A common error in procurement is confusing the target with 2-Chloro-4-methyl-5-nitropyridine (CAS 23056-33-9) . These are distinct compounds with different reactivities.[1] This guide provides the technical framework to distinguish, validate, and source the correct isomer.

Part 2: Chemical Identity & Isomer Distinction

Before engaging suppliers, you must establish a rigid specification sheet.[1] The structural similarity between isomers necessitates high-resolution analytical validation (HNMR/NOESY) rather than simple retention time matching.[1]

Target Molecule vs. Common Isomer
FeatureTarget Molecule Common Isomer (Avoid)
Name 2-Chloro-5-methyl-4-nitropyridine 2-Chloro-4-methyl-5-nitropyridine
CAS Number 97944-45-1 23056-33-9
Structure Nitro group at C4; Methyl at C5Nitro group at C5; Methyl at C4
Key Application Finerenone precursor (4-amine route)Agrochemicals / General building block
Reactivity C4-Nitro is easily reduced to amineC5-Nitro is more stable; C2-Cl is reactive

Critical Quality Attribute (CQA): The presence of the N-Oxide impurity (CAS 60323-96-8). The primary synthesis route involves an N-oxide intermediate.[1][2][3][4] Incomplete deoxygenation is a common process failure mode.[1]

Part 3: Synthesis Logic & Impurity Profiling

Understanding the industrial synthesis is the only way to predict the impurity profile of your supplied batch.[1] The commercial route does not typically start with direct nitration of the pyridine, as the ring is too electron-deficient.[1] Instead, it proceeds via the N-Oxide Activation Route .[1]

Industrial Synthesis Workflow (DOT Visualization)

SynthesisRoute SM 2-Chloro-5-methylpyridine (CAS 18368-64-4) Step1 Oxidation (H2O2/Acid) SM->Step1 Int1 Intermediate 1: N-Oxide (CAS 20173-49-3) Step1->Int1 Step2 Nitration (HNO3/H2SO4) Int1->Step2 Int2 Intermediate 2: 4-Nitro-N-Oxide (CAS 60323-96-8) Step2->Int2 Step3 Deoxygenation (PCl3 or Hydrogenation) Int2->Step3 Impurity Impurity Risk: Residual N-Oxide Int2->Impurity Incomplete Reaction Product TARGET: 2-Chloro-5-methyl- 4-nitropyridine (CAS 97944-45-1) Step3->Product

Caption: Industrial synthesis flow showing the origin of the critical N-oxide impurity.

Impurity Specification Table
Impurity TypeOriginDetection MethodAcceptance Limit
Residual N-Oxide Incomplete Step 3 reductionLC-MS (M+16 mass shift)< 0.5%
Isomer (3-Nitro) Non-selective nitration in Step 2H-NMR (Coupling constants)< 0.1%
Inorganic Salts Quenching of nitration acidsROI (Residue on Ignition)< 0.5%
Moisture Hygroscopic nature of nitro-pyridinesKarl Fischer (KF)< 0.5%

Part 4: Commercial Supply Landscape

The market is bifurcated into "Catalog Suppliers" (re-packagers) and "Process Originators" (manufacturers).[1] For drug development, you must qualify a supplier who has a transparent connection to the manufacturing site.[1]

Tier 1: Validated Catalog Suppliers (R&D Scale: 1g - 1kg)

Best for: Medicinal chemistry hits, analytical standards.

  • BLD Pharm

    • Status: Reliable stock.[1]

    • Note: Often holds the N-oxide precursor as well; verify the specific catalog number carefully.[1]

    • Link: [1]

  • SynQuest Laboratories

    • Status: US-based inventory (faster lead time).[1]

    • Specialty: Good documentation on fluorinated and nitro-pyridines.

    • Link: [1]

  • AchemBlock

    • Status: Specialist in novel building blocks.

    • Link: [1]

Tier 2: Bulk Manufacturers & Aggregators (Pilot Scale: >1kg)

Best for: Process development, GLP tox batches.[1]

  • Jubilant Ingrevia: A major global player in pyridine chemistry.[1] They manufacture the base pyridine (2-chloro-5-methylpyridine) and likely perform the nitration on campaign.

    • Audit Point: Request a "Statement of Origin" to confirm if the nitration is done in-house or outsourced.[1]

  • ChemicalBook / Echemi Aggregators:

    • Risk:[1][5][6][7] Many listings here are traders.[1]

    • Strategy: Filter for suppliers with "Factory" or "Manufacturer" tags and request a sample for Isomer Identification before placing a bulk order.[1]

Part 5: Technical Validation Protocol

Do not rely solely on the Certificate of Analysis (CoA) provided by the supplier.[1] Perform this internal release testing:

  • 1H-NMR (DMSO-d6):

    • Target (4-Nitro): Look for two singlets (or weak doublets) in the aromatic region.[1] The C3-H and C6-H protons are para to each other (if 4-nitro) or meta (if 5-nitro).

    • Diagnostic: The chemical shift of the methyl group will differ slightly between the 4-nitro and 5-nitro isomers due to the shielding cone of the nitro group.

  • LC-MS:

    • Run a gradient method to separate the N-oxide (more polar) from the free base.[1]

    • Target Mass: [M+H]+ = 173.0 (approx).[1]

    • N-Oxide Mass: [M+H]+ = 189.0.[1]

Part 6: Safety & Handling (Nitro-Pyridine Specifics)

  • Energetic Potential: Nitro-pyridines can be shock-sensitive, especially if dry.[1] Do not grind in a mortar/pestle.[1]

  • Dermatotoxicity: Pyridines are potent skin irritants and sensitizers.[1] Use double-gloving (Nitrile/Laminate).[1]

  • Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. The nitro group can degrade under UV light; use amber glass.[1]

References

  • PubChem. 2-Chloro-5-methyl-4-nitropyridine (Compound Summary). National Library of Medicine.[1] [Link][1]

  • Google Patents. Process for the preparation of 2-chloro-5-methylpyridine derivatives.[1][3] (Background on Pyridine Nitration).

Sources

molecular weight of 2-Chloro-5-methyl-4-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Chloro-5-methyl-4-nitropyridine

Executive Summary: Beyond the Molecular Weight

In the high-stakes environment of drug discovery, 2-Chloro-5-methyl-4-nitropyridine (CAS: 97944-45-1) is more than a catalog entry; it is a versatile electrophilic scaffold used to construct complex heterocyclic architectures, particularly in kinase inhibitor development.[1]

While its average molecular weight is 172.57 g/mol , relying solely on this number is a common source of analytical error.[2][1] For high-precision applications—such as High-Resolution Mass Spectrometry (HRMS) validation or stoichiometric process scaling—researchers must account for the distinct chlorine isotopic signature.[2][1] This guide provides a comprehensive technical breakdown of the molecule’s physicochemical identity, a validated synthesis route via the N-oxide activation strategy, and a self-validating analytical protocol.[2][1]

Molecular Identity & Physicochemical Properties

The presence of a chlorine atom introduces a distinct isotopic abundance pattern that serves as a primary "fingerprint" for structural confirmation.[2][1]

Structural Specifications
PropertySpecificationTechnical Insight
IUPAC Name 2-Chloro-5-methyl-4-nitropyridineCore pyridine scaffold with trisubstitution pattern.[1][3]
CAS Number 97944-45-1 Note:[1][4][5] Often confused with its N-oxide precursor (CAS 60323-96-8) or its isomer (2-chloro-4-methyl-5-nitropyridine).[1]
Molecular Formula C₆H₅ClN₂O₂High nitrogen content contributes to polarity.[2][1]
Average MW 172.57 g/mol Used for molarity calculations and bulk stoichiometry.[2][1]
Monoisotopic Mass 172.004 Da (

)
Crucial for HRMS. The base peak in mass spec.[2][1]
Isotopic Pattern M (100%) / M+2 (32%)The characteristic 3:1 ratio of

to

confirms the presence of chlorine.[2][1]
Predicted LogP ~1.8 - 2.1Moderate lipophilicity; suitable for organic extraction (DCM/EtOAc).[2][1]
The "Isotope Trap" in Mass Spectrometry

When analyzing this compound via LC-MS, do not look for a single peak at 172.[2][1]6. You must look for the doublet signature :

  • Peak A (M+H): ~173.01 Da (Intensity 100%)[2][1]

  • Peak B (M+H+2): ~175.01 Da (Intensity ~33%)[2][1]

Absence of this M+2 peak indicates dechlorination or misidentification.[2][1]

Synthetic Utility: The N-Oxide Activation Route

Direct nitration of pyridines is notoriously difficult due to the electron-deficient ring.[2][1] The authoritative method for synthesizing 4-nitropyridines involves N-oxidation to activate the C4 position, followed by nitration and subsequent deoxygenation.[2][1]

Reaction Pathway Diagram

Synthesispathway cluster_legend Reaction Logic Start 2-Chloro-5-methylpyridine (Precursor) NOxide N-Oxide Intermediate (Activated Ring) Start->NOxide Oxidation (mCPBA or H2O2) NitroNOxide 4-Nitro-N-Oxide (Nitration Product) NOxide->NitroNOxide Nitration (HNO3/H2SO4, 100°C) Final 2-Chloro-5-methyl- 4-nitropyridine NitroNOxide->Final Deoxygenation (PCl3 or Fe/AcOH) Legend N-Oxidation directs NO2 to C4 position

Figure 1: The regioselective synthesis pathway utilizing N-oxide activation to overcome pyridine deactivation.[2][1]

Detailed Experimental Protocol

Step 1: N-Oxidation [1]

  • Reagents: 2-Chloro-5-methylpyridine (1.0 eq), m-Chloroperoxybenzoic acid (mCPBA, 1.2 eq), Dichloromethane (DCM).[2][1]

  • Procedure: Dissolve precursor in DCM at 0°C. Add mCPBA portion-wise. Stir at RT for 12-18h.[2][1] Wash with NaHCO₃ to remove benzoic acid byproduct.[2][1]

  • Checkpoint: Product should be more polar on TLC than starting material.

Step 2: Nitration (The Critical Step) [2][1]

  • Reagents: Fuming HNO₃, Conc. H₂SO₄.[2][1][6][7][8]

  • Procedure: Dissolve N-oxide in H₂SO₄. Add HNO₃ dropwise at 0°C (exothermic!).[2][1] Heat to 90-100°C for 2-4 hours.

  • Mechanism: The N-oxide oxygen donates electron density, directing the electrophile (

    
    ) to the para (C4) position.[2][1]
    
  • Safety Note: Nitration of heterocycles can be energetic.[2][1] Use a blast shield.[2][1]

Step 3: Deoxygenation

  • Reagents: Phosphorus trichloride (

    
    ) or Iron powder/Acetic acid.[2][1]
    
  • Procedure (

    
    ):  Suspend the nitro-N-oxide in chloroform. Add 
    
    
    
    (1.5 eq) dropwise.[2][1] Reflux for 2 hours. Quench carefully with ice water.[2][1][9]
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).[2][1]

Analytical Characterization & QC Protocol

To ensure the integrity of the molecular weight and structure, use this self-validating workflow.

Analytical Logic Flow

QC_Workflow Sample Crude Product HPLC HPLC-UV (254 nm) Purity Check Sample->HPLC MS LC-MS (ESI+) Identity Check Sample->MS NMR 1H NMR (CDCl3) Structural Check Sample->NMR Decision Pass Criteria? HPLC->Decision >95% Area MS->Decision m/z 173/175 (3:1) NMR->Decision Singlets at C3/C6 Release Release for Synthesis Decision->Release Yes Repurify Recrystallize/ Column Decision->Repurify No

Figure 2: Quality Control Decision Tree for verifying molecular weight and purity.

Expected Spectral Data
  • 
     NMR (300 MHz, CDCl₃): 
    
    • 
       2.45 ppm (s, 3H):  Methyl group at C5.[2][1]
      
    • 
       7.40 ppm (s, 1H):  Proton at C3 (Shielded by Cl, deshielded by 
      
      
      
      ).[2][1]
    • 
       8.55 ppm (s, 1H):  Proton at C6 (Highly deshielded by adjacent N and inductive effect of 
      
      
      
      ).[2][1]
    • Note: The absence of coupling (singlets) confirms the 2,4,5-substitution pattern.[2][1]

  • Mass Spectrometry:

    • Target Ion:

      
      
      
    • Observed: 173.0 (100%), 175.0 (32%).[2][1]

Handling & Safety Profile

  • Hazards: 2-Chloro-5-methyl-4-nitropyridine is a potent skin and eye irritant (H315, H319).[1] As a nitro-pyridine, it possesses high energy potential; avoid heating dry residue above 150°C.[2][1]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis of the C2-Cl bond can occur over time).[2][1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12318010, 2-Chloro-5-methyl-4-nitropyridine N-oxide. (Note: Precursor data used for structural derivation).[2][1] Retrieved from [Link]

  • Google Patents (2017). Process for making 2-chloro-5-methylpyridine (Precursor synthesis). US20170008846A1.[2][1][10] Retrieved from

Sources

electrophilic and nucleophilic sites of 2-Chloro-5-methyl-4-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-Chloro-5-methyl-4-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-methyl-4-nitropyridine is a highly functionalized heterocyclic compound of significant interest in medicinal and agricultural chemistry. Its synthetic utility stems from the distinct electronic nature of its substituents, which create specific sites of electrophilicity and nucleophilicity. The pyridine core, inherently electron-deficient, is further influenced by a potent electron-withdrawing nitro group, a leaving group chloro substituent, and an electron-donating methyl group. This guide provides a comprehensive analysis of the molecule's electronic architecture, delineates its primary reactive centers, and offers field-proven insights into its characteristic reactions. We will explore the causality behind its reactivity, focusing on nucleophilic aromatic substitution (SNAr) and transformations of its substituent groups, providing detailed protocols and mechanistic visualizations to empower researchers in leveraging this versatile synthetic intermediate.

Molecular Architecture and Electronic Landscape

The reactivity of 2-Chloro-5-methyl-4-nitropyridine is not random; it is a direct consequence of the electronic interplay between the pyridine ring and its substituents. Understanding these influences is paramount for predicting its behavior and designing successful synthetic strategies.

  • Pyridine Core: The foundational scaffold is a pyridine ring. The nitrogen atom is more electronegative than carbon, resulting in an inductive electron withdrawal from the ring and a lower electron density compared to benzene. This makes the pyridine ring inherently less susceptible to electrophilic attack and more prone to nucleophilic attack.[1][2]

  • The Nitro Group (-NO₂ at C4): The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry. Positioned at the C4-position (para to the nitrogen), its strong -I (inductive) and -M (mesomeric/resonance) effects drastically reduce the electron density of the entire ring system. This has two major consequences:

    • It severely deactivates the ring towards electrophilic aromatic substitution (EAS).[3][4][5]

    • It significantly activates the ring for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to itself (C2, C6, and the nitrogen itself).[3]

  • The Chloro Group (-Cl at C2): The chlorine atom exerts a -I effect, further withdrawing electron density. Crucially, it serves as an excellent leaving group in SNAr reactions. Its position at C2 is activated by both the adjacent ring nitrogen and the para-directing nitro group, making it the primary site for nucleophilic attack.[1][6][7]

  • The Methyl Group (-CH₃ at C5): As an alkyl group, the methyl substituent is weakly electron-donating through a +I (inductive) effect. This slightly counteracts the powerful electron-withdrawing effects of the other groups but does not fundamentally alter the molecule's dominant reactivity profile.

The confluence of these effects renders the C2 carbon atom the most electrophilic center, primed for nucleophilic attack. The lone pair of electrons on the ring nitrogen remains the principal nucleophilic site, although its reactivity is substantially attenuated by the electron-withdrawing nitro group.

Caption: Electronic landscape and key reactive sites of the molecule.

Analysis of Electrophilic Sites: The Dominance of SNAr

The most synthetically valuable characteristic of 2-Chloro-5-methyl-4-nitropyridine is its high susceptibility to Nucleophilic Aromatic Substitution (SNAr) at the C2 position. The electron-deficient nature of this carbon makes it a prime target for a wide range of nucleophiles.

Mechanism of SNAr

The reaction proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: A nucleophile attacks the electron-poor C2 carbon, breaking the aromaticity of the ring and forming a tetrahedral intermediate known as a Meisenheimer complex.

  • Stabilization: This anionic intermediate is resonance-stabilized. The negative charge is delocalized effectively onto the electronegative ring nitrogen and, critically, onto the oxygen atoms of the C4-nitro group. This stabilization is the key reason why the nitro group so powerfully activates the ring for this reaction.

  • Elimination: The aromaticity is restored by the expulsion of the chloride ion, which is a good leaving group, yielding the substituted product.

SNAr_Mechanism start Reactants: 2-Chloro-5-methyl-4-nitropyridine + Nucleophile (Nu⁻) intermediate Step 1: Nucleophilic Attack Formation of Meisenheimer Complex (Resonance Stabilized by -NO₂ and Ring N) start->intermediate product Step 2: Elimination Loss of Chloride (Cl⁻) Restoration of Aromaticity intermediate->product final_product Final Product: 2-Nu-5-methyl-4-nitropyridine product->final_product

Caption: Stepwise workflow of the SNAr reaction mechanism.

Experimental Protocol: Amination via SNAr

This protocol describes a general procedure for the substitution of the C2-chloro with an amine, a common transformation in drug development.

Objective: To synthesize 2-(Butylamino)-5-methyl-4-nitropyridine.

Materials:

Reagent/Solvent M.W. Amount Moles Rationale
2-Chloro-5-methyl-4-nitropyridine 188.58 1.88 g 10 mmol Substrate
n-Butylamine 73.14 1.10 g (1.48 mL) 15 mmol (1.5 eq) Nucleophile; excess drives reaction to completion.
N,N-Dimethylformamide (DMF) - 20 mL - Polar aprotic solvent stabilizes the charged intermediate.[8]

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.07 g | 15 mmol (1.5 eq) | Base to neutralize HCl formed if starting with an amine salt. |

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-Chloro-5-methyl-4-nitropyridine (1.88 g, 10 mmol) and potassium carbonate (2.07 g, 15 mmol).

  • Solvent & Reagent Addition: Add DMF (20 mL) to the flask, followed by the dropwise addition of n-butylamine (1.48 mL, 15 mmol) at room temperature.

  • Reaction: Heat the reaction mixture to 80-90 °C. The elevated temperature is necessary to overcome the activation energy associated with the temporary disruption of the ring's aromaticity.[7][9]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Workup: Cool the mixture to room temperature and pour it into 100 mL of ice-cold water. A precipitate of the product should form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purification: If necessary, the crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Trustworthiness: This self-validating system relies on TLC to confirm the consumption of the starting material, ensuring the reaction has gone to completion before proceeding to workup. The formation of a precipitate upon quenching with water provides a clear indication of product formation.

Analysis of Nucleophilic Sites: The Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom is the molecule's primary nucleophilic center.[10] However, its nucleophilicity is significantly dampened by the potent electron-withdrawing effect of the para-nitro group.

While reactions at this site are less common than SNAr, the nitrogen can react with strong electrophiles:

  • Alkylation: Treatment with alkyl halides (e.g., methyl iodide) can lead to the formation of a quaternary pyridinium salt. This reaction increases the positive charge on the ring, making it even more susceptible to reduction.[10]

  • Protonation: In the presence of strong acids, the nitrogen is readily protonated. This is a critical consideration for any reaction attempted under acidic conditions. The resulting pyridinium ion is extremely electron-deficient and is deactivated towards electrophilic attack.[5]

Due to these deactivating effects, electrophilic aromatic substitution (EAS) is not a synthetically viable pathway for this molecule. The conditions required for EAS (e.g., fuming nitric/sulfuric acid) would lead exclusively to protonation of the ring nitrogen, shutting down any possibility of electrophilic attack on the ring carbons.[5]

Transformations of Substituent Groups

Beyond reactions on the pyridine core, the functional groups themselves offer crucial handles for further molecular elaboration.

Reduction of the Nitro Group

The transformation of the nitro group into an amine is a cornerstone of its synthetic utility.[8] This opens up a vast array of subsequent chemistries, including amide bond formation, diazotization, and reductive amination.

Experimental Protocol: Catalytic Hydrogenation

Objective: To synthesize 2-Chloro-5-methylpyridin-4-amine from 2-Chloro-5-methyl-4-nitropyridine.

Materials:

Reagent/Solvent M.W. Amount Moles Rationale
2-Chloro-5-methyl-4-nitropyridine 188.58 1.88 g 10 mmol Substrate
Palladium on Carbon (10% Pd/C) - ~100 mg - Catalyst for hydrogenation.
Ethanol (EtOH) - 50 mL - Solvent for reaction.

| Hydrogen (H₂) gas | - | 1 atm (balloon) | - | Reducing agent. |

Procedure:

  • Setup: In a hydrogenation flask (e.g., Parr shaker bottle), dissolve 2-Chloro-5-methyl-4-nitropyridine (1.88 g, 10 mmol) in ethanol (50 mL).

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (~100 mg) to the solution.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the vessel with hydrogen gas to remove air, and then maintain a positive pressure of hydrogen (e.g., using a balloon or a Parr shaker) while stirring vigorously.

  • Monitoring: The reaction is typically complete within 2-6 hours at room temperature. Progress can be monitored by the cessation of hydrogen uptake or by TLC/LC-MS analysis.

  • Workup: Once complete, carefully vent the hydrogen and purge the flask with nitrogen or argon.

  • Isolation: Remove the catalyst by filtering the reaction mixture through a pad of Celite®. The Celite pad should be washed with a small amount of ethanol.

  • Purification: The filtrate is concentrated under reduced pressure to yield the crude amine product, which can be purified further if necessary.

Causality: Catalytic hydrogenation is chosen for its high efficiency and clean reaction profile. It selectively reduces the nitro group without affecting the chloro substituent, which could be reduced under other conditions (e.g., using certain metal/acid combinations).

Conclusion

The reactivity of 2-Chloro-5-methyl-4-nitropyridine is a textbook example of substituent-directed chemistry on a heterocyclic ring. Its synthetic utility is overwhelmingly dictated by the electrophilic nature of the C2 carbon, which readily undergoes nucleophilic aromatic substitution with a wide variety of nucleophiles. A secondary, but equally important, reaction pathway is the reduction of the C4 nitro group to an amine. The pyridine nitrogen, while technically a nucleophilic site, is strongly deactivated, and the ring as a whole is inert to electrophilic aromatic substitution. By understanding these electronic principles and applying the robust protocols detailed herein, researchers can effectively utilize this compound as a versatile building block for the synthesis of complex, high-value molecules in drug discovery and development.

References

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The Strategic Utility of 2-Chloro-5-methyl-4-nitropyridine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the landscape of contemporary drug discovery and development, the strategic deployment of highly functionalized heterocyclic intermediates is paramount. These molecular scaffolds provide the foundation upon which complex, biologically active molecules are constructed. Among these, 2-Chloro-5-methyl-4-nitropyridine stands out as a pyridine derivative of significant, yet nuanced, utility. Its carefully orchestrated arrangement of a labile chlorine atom, an electron-withdrawing nitro group, and a methyl substituent on the pyridine core makes it a potent synthon for introducing the pyridyl moiety into a diverse range of potential therapeutic agents. This guide provides an in-depth technical overview of the synthesis, reactivity, and, most importantly, the potential applications of this compound in medicinal chemistry, offering field-proven insights for researchers, scientists, and drug development professionals. While direct applications of the title compound are often extensions of its N-oxide derivative's reactivity, understanding its core chemistry is crucial for innovation.

Physicochemical Properties and Safety Considerations

PropertyAnticipated Value/InformationSource Analogue(s)
Appearance Likely a yellow or light-colored solid2-chloro-5-nitropyridine
Odor Odorless2-chloro-5-nitropyridine
Melting Point Expected to be a solid with a defined melting point2-chloro-5-nitropyridine
Solubility Sparingly soluble in water, soluble in organic solvents like DMF and toluene2-chloro-5-nitropyridine
Stability Stable under recommended storage conditions2-chloro-5-nitropyridine

Anticipated Hazards: Based on analogues, 2-Chloro-5-methyl-4-nitropyridine is expected to be:

  • Harmful if swallowed (Acute Oral Toxicity).

  • A skin and eye irritant .

  • Potentially causing respiratory irritation as a dust or powder.

Safe Handling Recommendations:

  • Use in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

  • Avoid breathing dust/fumes.

  • Wash hands thoroughly after handling.

  • Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents, strong acids, and strong bases.

Synthesis of 2-Chloro-5-methyl-4-nitropyridine and its N-Oxide Precursor

The synthetic accessibility of 2-Chloro-5-methyl-4-nitropyridine is a key factor in its utility. A practical route involves the direct nitration of 2-chloro-5-methylpyridine. Furthermore, its N-oxide derivative, a crucial intermediate in its own right, is also readily prepared.

Synthesis of 2-Chloro-5-methyl-4-nitropyridine

A common industrial approach for producing nitropyridines involves sequential nitration and chlorination reactions on pyridine precursors.[1] A particularly relevant method for the title compound would involve the direct nitration of the readily available 2-chloro-5-methylpyridine.

Experimental Protocol: Nitration of 2-chloro-5-methylpyridine

Causality Behind Experimental Choices:

  • Mixed Acid Nitration: A mixture of concentrated nitric acid and sulfuric acid is the standard and most effective reagent for nitrating aromatic rings. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the electron-deficient nature of the pyridine ring and achieve nitration.

  • Temperature Control: The reaction is exothermic and requires careful temperature control. Pouring the reaction mixture into ice quenches the reaction and precipitates the product.

Step-by-Step Methodology:

  • In a reaction vessel equipped with a stirrer and thermometer, carefully prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Cool the mixture in an ice bath.

  • Slowly add 2-chloro-5-methylpyridine to the stirred nitrating mixture, maintaining a low temperature.

  • After the addition is complete, allow the reaction to proceed at a controlled temperature until completion (monitored by TLC or HPLC).

  • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Neutralize the solution to an appropriate pH to maximize precipitation.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization or column chromatography.[1]

Synthesis of 2-Chloro-5-methyl-4-nitropyridine N-oxide

The N-oxide derivative is a key intermediate, notably in the synthesis of the drug Finerenone. Its synthesis involves the nitration of 2-chloro-5-methylpyridine-1-oxide.[2]

Experimental Protocol: Synthesis of 2-chloro-5-methyl-4-nitropyridine-1-oxide

Causality Behind Experimental Choices:

  • Starting Material: The N-oxide group is electron-donating, which activates the pyridine ring towards electrophilic substitution, making the nitration reaction more facile than on the parent pyridine.

  • Reaction Conditions: The reaction is typically heated to ensure a reasonable reaction rate.

Step-by-Step Methodology:

  • To a mixture of 165 mL of concentrated nitric acid and 209 mL of concentrated sulfuric acid, slowly add 56.4 g of 2-chloro-5-methylpyridine-1-oxide.[2]

  • Heat the reaction mixture and stir at 100 °C for 2 hours.[2]

  • Cool the mixture to room temperature and pour it into ice water.[2]

  • Adjust the pH to 2-3 with a sodium carbonate solution.[2]

  • Collect the resulting yellow solid by filtration and wash with ice water.[2]

  • The filtrate can be extracted with hot chloroform, and the combined organic phases dried and concentrated to yield additional product.[2]

Chemical Reactivity and Mechanistic Rationale

The synthetic potential of 2-Chloro-5-methyl-4-nitropyridine is rooted in its reactivity, which is dominated by nucleophilic aromatic substitution (SNAr).

G cluster_0 Reactivity of 2-Chloro-5-methyl-4-nitropyridine A 2-Chloro-5-methyl-4-nitropyridine B Nucleophilic Aromatic Substitution (SNAr) at C2 Position A->B Highly Activated by -NO2 and Pyridine N C Reduction of Nitro Group A->C Standard reducing agents (e.g., Fe/HCl, H2/Pd-C) D Reactions involving Methyl Group A->D e.g., Oxidation

Caption: Key reactive pathways of 2-Chloro-5-methyl-4-nitropyridine.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 2-position of the pyridine ring is highly activated towards nucleophilic displacement. This is due to the combined electron-withdrawing effects of:

  • The nitro group at the 4-position.

  • The nitrogen atom within the pyridine ring.

These features stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the addition-elimination mechanism of SNAr. This makes the C2 carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles, such as amines, alcohols, and thiols. In pyridines, nucleophilic substitution is generally favored at the 2, 4, and 6 positions.[3]

Caption: The addition-elimination mechanism of SNAr.

Applications in Medicinal Chemistry

The true value of 2-Chloro-5-methyl-4-nitropyridine and its derivatives is realized in their application as intermediates in the synthesis of high-value pharmaceutical compounds.

Case Study: Synthesis of Finerenone (a non-steroidal mineralocorticoid receptor antagonist)

A prominent and well-documented application is the use of 2-chloro-5-methyl-4-nitropyridine-1-oxide in the synthesis of Finerenone, a drug used to treat chronic kidney disease associated with type 2 diabetes.

In this synthesis, the N-oxide is a key starting material which is converted to 2-chloro-5-methyl-4-pyridinamine. This transformation is a critical step in building the core structure of Finerenone.

finerenone_synthesis A 2-Chloro-5-methyl-4-nitropyridine-1-oxide B Reduction (e.g., Hydrogenation with Pt catalyst) A->B C 2-Chloro-5-methyl-4-pyridinamine B->C D Further Synthetic Steps C->D E Finerenone D->E

Caption: Simplified workflow for Finerenone Synthesis.

This application highlights the strategic importance of the nitro-to-amine reduction, a common and powerful transformation in medicinal chemistry for introducing a key functional group.

Potential as a Precursor for Kinase Inhibitors

The pyridine scaffold is a well-established feature in a multitude of kinase inhibitors. A patent (CN103420902A) describes a synthetic pathway where 2-chloro-5-methylpyridine is nitrated to form what is presumed to be 2-chloro-5-methyl-4-nitropyridine, which is then further functionalized. This intermediate is then used to prepare protein kinase ERK2 inhibitors.[4]

The general strategy involves:

  • Nucleophilic displacement of the C2-chloro group with a suitable amine-containing fragment.

  • Reduction of the nitro group to an amine.

  • Further elaboration of the resulting aminopyridine to build the final kinase inhibitor.

This demonstrates the potential of 2-Chloro-5-methyl-4-nitropyridine as a versatile starting point for generating libraries of compounds for screening against various kinase targets.

Applications in Agrochemicals

Beyond pharmaceuticals, related compounds such as 2-chloro-5-chloromethylpyridine are crucial intermediates in the synthesis of neonicotinoid insecticides like imidacloprid and acetamiprid.[5] This underscores the broad utility of functionalized chloromethylpyridines in creating biologically active molecules, and suggests that 2-Chloro-5-methyl-4-nitropyridine could be a valuable precursor in the development of novel agrochemicals. The methyl group could potentially be functionalized, for example, via free-radical chlorination, to provide a reactive handle for further synthesis.

Conclusion and Future Outlook

2-Chloro-5-methyl-4-nitropyridine, along with its N-oxide derivative, represents a class of highly valuable and versatile intermediates for medicinal and agricultural chemistry. Its reactivity, primarily governed by the activated C2-chloro position, allows for the straightforward introduction of a substituted pyridine ring into target molecules. The successful application of its N-oxide in the synthesis of Finerenone provides a compelling, field-proven example of its strategic importance. As the demand for novel, highly specific therapeutic agents continues to grow, the creative application of such well-defined, reactive building blocks will remain a cornerstone of successful drug discovery programs. Further exploration of the diverse nucleophilic substitution reactions on this scaffold is likely to yield novel compounds with a wide range of biological activities.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 24). From Lab to Industry: The Practical Synthesis of 2-Chloro-4-methyl-5-nitropyridine. Retrieved January 30, 2026, from [Link]

  • Zhang, J., et al. (2020). Synthesis and Antiviral Activity of a Series of 2'-C-Methyl-4'-thionucleoside Monophosphate Prodrugs. Molecules, 25(21), 5143. Available at: [Link]

  • Al-Ostath, A., et al. (2023). Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses. ACS Omega, 8(39), 35987-36001. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 29). Exploring the Diverse Applications of 2-Chloro-4-methyl-5-nitropyridine: A Chemical Intermediate Overview. Retrieved January 30, 2026, from [Link]

  • Zhangjiagang Renfa Chemical Industry Material Co Ltd. (2011). Method for preparing 2-chloro-5-nitropyridine. CN102040554A. Google Patents.
  • Dow Chemical Co. (1986). Preparation of 2-chloro-5-methylpyridine. US4612377A. Google Patents.
  • Iwanami, S., et al. (1990). Cardiovascular effects of the new cardiotonic agent 1,2-dihydro-6-methyl-2-oxo-5-(imidazo[1,2-a]pyridin-6-yl)-3-pyridine carbonitrile hydrochloride monohydrate. 1st communication: studies on isolated guinea pig cardiac muscles. Arzneimittelforschung, 40(5), 535-541. Available at: [Link]

  • Ren, Y., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8875-8893. Available at: [Link]

  • Nanjing Kuaile Life Technology Co Ltd. (2013). Preparation method of 2-chloro-4-iodo-5-methylpyridine. CN103420902A. Google Patents.
  • Le, C. M., et al. (2022). Amination of Nitro-Substituted Heteroarenes by Nucleophilic Substitution of Hydrogen. Organic Letters, 24(40), 7435-7439. Available at: [Link]

  • Ouyang, G., et al. (2015). Synthesis and antiviral activity of 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives. Bioorganic & Medicinal Chemistry Letters, 25(10), 2115-2118. Available at: [Link]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry, 47(27), 6658-6661. Available at: [Link]

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  • Wang, A., et al. (2017). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. European Journal of Medicinal Chemistry, 139, 674-697. Available at: [Link]

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role of 2-Chloro-5-methyl-4-nitropyridine as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: 2-Chloro-5-methyl-4-nitropyridine as a Key Scaffold in Mineralocorticoid Receptor Antagonist Synthesis

Executive Summary

2-Chloro-5-methyl-4-nitropyridine (CAS 97944-45-1) and its N-oxide congener (CAS 60323-96-8) represent a critical class of pyridine building blocks used primarily in the synthesis of Finerenone (Kerendia) , a non-steroidal mineralocorticoid receptor antagonist (MRA) approved for treating chronic kidney disease associated with type 2 diabetes.

Unlike traditional pyridine intermediates, this compound offers a unique trisubstituted pattern—a C2-chloro handle for nucleophilic substitution, a C4-nitro group for reduction to an amine, and a C5-methyl group that provides essential steric bulk and lipophilicity to the final pharmacophore. This guide details its synthesis, reactivity profile, and downstream application in constructing the 1,6-naphthyridine core of Finerenone.

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertySpecification
Chemical Name 2-Chloro-5-methyl-4-nitropyridine
CAS Number 97944-45-1
Molecular Formula C₆H₅ClN₂O₂
Molecular Weight 172.57 g/mol
Appearance Yellow crystalline solid
Melting Point 37–39 °C (Free base); 109–111 °C (N-oxide form)
Key Hazards Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)
Related Form 2-Chloro-5-methyl-4-nitropyridine N-oxide (CAS 60323-96-8) (The direct product of nitration and primary process intermediate)

Synthetic Utility & Mechanism[2][4][8]

The strategic value of this intermediate lies in its ability to serve as a precursor to 4-amino-5-methyl-2(1H)-pyridone , the "southern" fragment of the Finerenone molecule.

The "Nitro-Reduction" Gateway

The C4-nitro group is not merely a placeholder; it is the precursor to the C4-amino group required for the Hantzsch-like condensation that builds the dihydropyridine ring.

  • Reactivity: The nitro group at C4 is activated by the pyridine nitrogen (and even more so in the N-oxide form), making it susceptible to both reduction and nucleophilic aromatic substitution (SnAr).

  • Regioselectivity: The presence of the C5-methyl group blocks the 5-position, ensuring that subsequent coupling reactions or cyclizations occur at the desired positions without isomeric mixtures.

Synthesis Pathway (The N-Oxide Route)

Industrial synthesis typically proceeds via the N-oxide to overcome the deactivating nature of the pyridine ring toward electrophilic nitration.

SynthesisPath Start 2-Chloro-5-methylpyridine (Starting Material) Oxidation Oxidation (mCPBA or H2O2) Start->Oxidation NOxide 2-Chloro-5-methylpyridine N-oxide Oxidation->NOxide Nitration Nitration (HNO3 / H2SO4) NOxide->Nitration NitroNOxide 2-Chloro-5-methyl- 4-nitropyridine N-oxide (CAS 60323-96-8) Nitration->NitroNOxide Reduction Catalytic Hydrogenation (H2, Pt/Mo) NitroNOxide->Reduction Amine 2-Chloro-5-methyl- 4-pyridinamine Reduction->Amine Hydrolysis Hydrolysis (KOH / MeOH) Amine->Hydrolysis Pyridone 4-Amino-5-methyl- 2(1H)-pyridone (Finerenone Precursor) Hydrolysis->Pyridone

Caption: Industrial synthesis workflow converting the pyridine base to the key Finerenone precursor via the nitrated N-oxide intermediate.

Experimental Protocols

Safety Warning: Nitration reactions are highly exothermic. The nitro-pyridine intermediates are energetic compounds. All procedures must be conducted behind blast shields with proper thermal monitoring.

Protocol A: Nitration to 2-Chloro-5-methyl-4-nitropyridine N-oxide

Source: Adapted from standard nitration protocols for pyridine N-oxides (e.g., WO2020178175).

  • Preparation: Charge a reactor with concentrated sulfuric acid (H₂SO₄, 3.7 vol) and cool to 0–5 °C.

  • Addition: Slowly add 2-chloro-5-methylpyridine N-oxide (1.0 equiv) while maintaining internal temperature <10 °C.

  • Nitration: Add fuming nitric acid (HNO₃, 1.5 equiv) dropwise.

  • Reaction: Heat the mixture slowly to 100 °C and stir for 2–4 hours. Note: Monitor for exotherms.

  • Quench: Cool to room temperature and pour onto ice water. Neutralize to pH 2–3 with sodium carbonate (Na₂CO₃).

  • Isolation: Filter the resulting yellow precipitate. Wash with ice water and dry.

    • Yield: Typically 75–85%.

    • Purity Marker: Monitor for unreacted starting material and the 4-nitro impurity (CAS 97944-45-1) if deoxygenation occurs.

Protocol B: Hydrogenation to 2-Chloro-5-methyl-4-pyridinamine

This step simultaneously reduces the nitro group and deoxygenates the N-oxide.

  • Setup: In a pressure reactor (autoclave), suspend 2-chloro-5-methyl-4-nitropyridine N-oxide in methanol or ethanol.

  • Catalyst: Add Platinum on Carbon (Pt/C) doped with Vanadium or Molybdenum (approx.[1] 0.5–1.0 wt% loading).

  • Hydrogenation: Pressurize with H₂ (3–5 bar) and heat to 30–50 °C. Stir for 10–20 hours.

  • Work-up: Filter off the catalyst (handle under inert atmosphere to prevent ignition). Concentrate the filtrate to obtain the amine.

Application: Finerenone Synthesis

The 2-chloro-5-methyl-4-nitropyridine scaffold is the "ancestor" of the dihydropyridine core in Finerenone.

  • Transformation: The 2-chloro-5-methyl-4-pyridinamine obtained above is hydrolyzed (using KOH/MeOH) to 4-amino-5-methyl-2(1H)-pyridone .[2][3][4]

  • Multicomponent Assembly: This pyridone reacts with:

    • 4-cyano-2-methoxybenzaldehyde[5]

    • A dicarbonyl equivalent (e.g., 2-methyl-3-oxopentanoate derivative)

  • Result: This forms the 1,6-naphthyridine ring system characteristic of Finerenone.

Quality Control (Impurity 6): In regulatory filings, 2-Chloro-5-methyl-4-nitropyridine (CAS 97944-45-1) is often tracked as Finerenone Impurity 6 . Its presence in the final API indicates incomplete hydrogenation or carryover from the nitration step. Stringent limits (often <0.15%) are required due to the genotoxic potential of nitroaromatics.

References

  • Bayer Pharma AG. (2020).[6] Synthesis of 4-amino-5-methyl-1H-pyridin-2(1H)-one from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide. World Intellectual Property Organization. WO2020178175A1.[4] Link

  • PubChem. (2025). 2-Chloro-4-methyl-5-nitropyridine Compound Summary. National Library of Medicine. Link

  • BenchChem. (2025).[1] Application Notes: 4-Amino-5-methyl-2(1H)-pyridinone as a Key Intermediate in the Synthesis of Finerenone. Link

  • ChemicalBook. (2025).[7][6][8] 2-Chloro-5-methyl-4-nitropyridine N-oxide Properties and Synthesis. Link

  • Platzek, J., & Lovis, K. (2025). Method for producing 4-amino-5-methyl-2(1H)-pyridone. U.S. Patent No. 12,358,877. U.S. Patent and Trademark Office.[6] Link

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Functionalization of Pyridine Scaffolds: A Technical Guide to 2-Chloro-5-methyl-4-nitropyridine and Its Isomers Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The Strategic Scaffold

In the architecture of modern drug discovery, 2-Chloro-5-methyl-4-nitropyridine (CAS 23056-36-2 for the base structure; often handled as the N-oxide precursor CAS 60323-96-8) represents a "privileged scaffold." Its utility lies in its dense functionalization: a pyridine core equipped with an electrophilic handle (C2-Cl), a reducible nitrogen source (C4-NO2), and a steric/lipophilic modulator (C5-Me).

This specific substitution pattern is critical for the synthesis of next-generation non-steroidal mineralocorticoid receptor antagonists (e.g., Finerenone ) and various kinase inhibitors (ALK/ROS1). However, the synthesis is plagued by regiochemical ambiguity. Direct nitration of 2-chloro-5-methylpyridine often yields inseparable mixtures of the 3-nitro and 4-nitro isomers.

This guide provides a definitive technical workflow for the synthesis, purification, and differentiation of the 4-nitro isomer, grounding every protocol in mechanistic causality.

The Isomeric Landscape: Structural Analysis

The primary challenge in working with this series is the close similarity in physical properties (polarity, boiling point) between the regioisomers. Understanding the electronic environment of each is the first step in successful isolation.

Table 1: Comparative Analysis of Key Isomers
Isomer NameStructure DescriptionKey Electronic FeatureCommon Impurity Source
2-Chloro-5-methyl-4-nitropyridine Target.[1] NO2 at C4, Me at C5.C4-NO2 activates C2-Cl for SNAr. C4 is sterically crowded by C5-Me.Primary target via N-oxide route.
2-Chloro-5-methyl-3-nitropyridine Isomer. NO2 at C3, Me at C5.[2]NO2 at C3 is less activating for C2-Cl displacement.Major byproduct of direct nitration (mixed acid).
2-Chloro-3-methyl-4-nitropyridine Regioisomer. Me at C3.Steric hindrance at C2/C4 differs significantly.Result of starting material contamination (2-Cl-3-Me-pyridine).
2-Chloro-4-methyl-5-nitropyridine Functional Isomer.[1][3]Distinct NMR pattern (singlets vs doublets).Synthesized from 2-amino-4-methylpyridine.[4]
Synthetic Logic & Causality

To achieve high regioselectivity for the 4-nitro position, one must bypass the natural directing effects of the pyridine ring, which favor electrophilic aromatic substitution (SEAr) at the C3/C5 positions.

The Mechanistic Pivot: N-Oxidation

Direct nitration of 2-chloro-5-methylpyridine yields the 3-nitro isomer because the ring nitrogen deactivates the 2 and 4 positions. By oxidizing the ring nitrogen to the N-oxide , we reverse the electronic bias. The N-oxide oxygen donates electron density into the ring (mesomeric effect), specifically activating the C4 position for nitration, overriding the deactivating effect of the chlorine.

Visual Workflow: The N-Oxide Route

The following diagram illustrates the high-fidelity pathway to the target, contrasting it with the low-yield direct route.

SynthesisPath Figure 1: Regioselective Synthesis via N-Oxide Activation Start 2-Chloro-5-methylpyridine NOxide Intermediate A: N-Oxide Formation Start->NOxide Urea-H2O2 or mCPBA (N-Oxidation) Byproduct Byproduct: 3-Nitro Isomer Start->Byproduct Direct Nitration (HNO3/H2SO4) Low Selectivity NitroNOxide Intermediate B: 4-Nitro-N-Oxide (CAS 60323-96-8) NOxide->NitroNOxide HNO3/H2SO4 (C4 Selective) Target Target: 2-Chloro-5-methyl- 4-nitropyridine NitroNOxide->Target PCl3 or H2/Cat (Deoxygenation)

[1][5][6][7]

Detailed Experimental Protocols

Note: All procedures involve hazardous reagents (mixed acids, chlorinated solvents). Perform in a fume hood with appropriate PPE.

Protocol A: Synthesis of 2-Chloro-5-methyl-4-nitropyridine 1-oxide

This step establishes the correct regiochemistry.

  • Reagents: 2-Chloro-5-methylpyridine N-oxide (1.0 eq), Conc. H₂SO₄ (3.7 vol), Fuming HNO₃ (2.9 vol).

  • Setup: 3-neck round-bottom flask equipped with a thermometer and addition funnel.

  • Procedure:

    • Charge H₂SO₄ and cool to 0–5 °C.

    • Add the N-oxide starting material portion-wise, maintaining internal temperature <10 °C (Exothermic).

    • Add Fuming HNO₃ dropwise over 1 hour.

    • Heat the mixture to 95–100 °C and stir for 2–4 hours. Monitor by HPLC for consumption of starting material.

    • Quench: Pour the reaction mixture onto crushed ice. The product often precipitates as a yellow solid.

    • Isolation: Filter the solid.[4] If no precipitate forms, neutralize to pH 2–3 with Na₂CO₃ and extract with chloroform.

    • Yield: Typically 75–85%.

    • Checkpoint: The product should be 2-chloro-5-methyl-4-nitropyridine 1-oxide .[1][5]

Protocol B: Deoxygenation to the Target Pyridine

Removal of the N-oxide oxygen to restore the pyridine aromaticity.

  • Reagents: 4-Nitro-N-oxide intermediate (from Protocol A), PCl₃ (1.5 eq), Chloroform (solvent).

  • Procedure:

    • Dissolve the intermediate in chloroform.

    • Add PCl₃ dropwise at room temperature (Caution: vigorous reaction).

    • Reflux for 1–2 hours.

    • Quench: Pour into ice water carefully. Neutralize with NaOH solution.

    • Extraction: Extract with DCM, dry over Na₂SO₄, and concentrate.

    • Purification: Recrystallization from Ethanol/Hexane or column chromatography (Ethyl Acetate/Hexane).

Reactivity Profile & Chemoselectivity

Once synthesized, the molecule offers two primary electrophilic sites. Understanding the competition between them is vital for derivatization.

  • Path A (SNAr at C2): The C2-Chlorine is activated by the C4-Nitro group. Reaction with amines or alkoxides typically displaces the Chlorine.

  • Path B (Reduction at C4): The Nitro group is easily reduced to an amine (using Fe/NH₄Cl or H₂/Pd). This is the route to Finerenone intermediates.

Visual Workflow: Divergent Reactivity

Reactivity Figure 2: Chemoselectivity - Displacement vs. Reduction Center 2-Chloro-5-methyl- 4-nitropyridine Amine Product A: 2-Amino-5-methyl- 4-nitropyridine Center->Amine NH3 / Heat (S_NAr at C2) Reduction Product B: 2-Chloro-5-methyl- 4-aminopyridine Center->Reduction Fe/NH4Cl or H2/Pt (Nitro Reduction) Finerenone Drug Target: Finerenone Core Reduction->Finerenone Further Coupling

[1][5][6][7]

Analytical Differentiation (Self-Validation)

To confirm you have the correct isomer (4-nitro) and not the impurity (3-nitro), rely on 1H NMR coupling patterns .

  • 2-Chloro-5-methyl-4-nitropyridine (Target):

    • Protons at C3 and C6 are para to each other.

    • Signal: Two singlets (or very small coupling constants) in the aromatic region. The C6 proton is typically more deshielded (downfield) due to the adjacent Nitrogen.

  • 2-Chloro-5-methyl-3-nitropyridine (Impurity):

    • Protons at C4 and C6 are meta to each other.

    • Signal: Two doublets with a meta-coupling constant (J ≈ 2 Hz).

Data Summary Table:

PropertyTarget (4-Nitro)Impurity (3-Nitro)
1H NMR (Aromatic) Two Singlets (s)Two Doublets (d, J~2Hz)
Melting Point ~50–55 °COften Liquid/Low melt
Polarity (TLC) Less Polar (typically)More Polar
References
  • Synthesis of 2-chloro-5-methyl-4-nitropyridine N-oxide

    • Source: ChemicalBook & PubChem Consolidated D
    • Context: Standard protocol for nitration via N-oxide activ
  • Application in Finerenone Synthesis (Reduction to Amine)

    • Source: BenchChem & Patent Liter
    • Context: Hydrogenation of the nitro group to form the 4-aminopyridine intermediate.

    • (Exemplary Reference for class)

  • Regioselectivity of SNAr in Pyrimidines/Pyridines

    • Source: WuXi AppTec & ResearchG
    • Context: Mechanistic explanation of C2 vs C4 displacement and the "dichotomy" of selectivity based on nucleophile hardness.
  • Crystal Structure and Isomer Confirmation

    • Source: NIH / PubMed Central.
    • Context: Crystallographic data for 2-chloro-5-methyl-3-nitropyridine, used for distinguishing the byproduct.

Sources

Methodological & Application

Application Note: Buchwald-Hartwig Amination of 2-Chloro-5-methyl-4-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists dealing with highly functionalized pyridine substrates. It addresses the specific challenges of coupling 2-Chloro-5-methyl-4-nitropyridine —a substrate that sits on the borderline between classical S_NAr reactivity and the need for transition-metal catalysis.

Part 1: Strategic Analysis & Chemical Logic

The Substrate Paradox

The substrate 2-Chloro-5-methyl-4-nitropyridine (1) presents a unique "reactivity paradox" in organic synthesis.

  • S_NAr Dominance: The C4-nitro group and the pyridine nitrogen strongly activate the C2-chloride. For simple, nucleophilic amines (e.g., morpholine, benzylamine), Nucleophilic Aromatic Substitution (S_NAr) is the dominant pathway and requires no metal catalyst.

  • The Buchwald Necessity: However, S_NAr fails or proceeds with poor yields when coupling weak nucleophiles (e.g., electron-deficient anilines, amides, carbamates) or sterically hindered amines . In these cases, the activation energy for S_NAr is too high, leading to decomposition before coupling.

This protocol specifically targets the "Difficult Cases" where Palladium catalysis is required to lower the activation barrier and ensure chemoselectivity.

Critical Challenges & Solutions
ChallengeMechanistic CauseEngineered Solution
Catalyst Poisoning The pyridine nitrogen (N1) can coordinate to Pd(0), displacing ligands and arresting the catalytic cycle.Ligand Selection: Use bulky, electron-rich phosphines (e.g., BrettPhos , Xantphos ) that sterically crowd the Pd center, preventing N1-coordination.
Nitro Group Sensitivity The C4-NO2 group is prone to reduction under Pd/Hydride conditions or displacement by strong alkoxide bases.Base Selection: Use mild inorganic bases (Cs₂CO₃ , K₃PO₄ ) instead of NaOtBu to prevent background nucleophilic attack and nitro reduction.
Regiocontrol Competition between C2-Cl oxidative addition and off-target C4-NO2 displacement.Temperature Control: Maintain reaction below 100°C to favor the kinetically controlled oxidative addition at the C-Cl bond.

Part 2: Decision Framework (S_NAr vs. Buchwald)

Before proceeding, validate your method selection using the logic flow below.

DecisionTree Start Target: Amination of 2-Chloro-5-methyl-4-nitropyridine CheckAmine Analyze Amine Nucleophile Start->CheckAmine IsNucleophilic Is the Amine Nucleophilic? (Alkyl amines, cyclic amines) CheckAmine->IsNucleophilic Aliphatic IsWeak Is the Amine Weak/Hindered? (Anilines, Amides, Indoles) CheckAmine->IsWeak Aromatic/Amide SNAr METHOD A: S_NAr (No Metal) Base: DIPEA/K2CO3 Solvent: DMF/DMSO IsNucleophilic->SNAr High Success Buchwald METHOD B: Buchwald-Hartwig (Pd-Catalyzed) Ligand: BrettPhos/Xantphos Base: Cs2CO3 IsWeak->Buchwald Required

Caption: Decision matrix for selecting the optimal amination pathway based on nucleophile strength.

Part 3: Detailed Protocols

Protocol A: Coupling with Weakly Nucleophilic Anilines

Target: Synthesis of N-aryl-5-methyl-4-nitropyridin-2-amines. System: BrettPhos Precatalyst System.

Reagents & Stoichiometry[1][2][3][4][5][6]
  • Substrate: 2-Chloro-5-methyl-4-nitropyridine (1.0 equiv)

  • Amine: Substituted Aniline (1.2 equiv)

  • Catalyst: BrettPhos Pd G3 (1–3 mol%)

    • Alternative: Pd(OAc)₂ (2 mol%) + BrettPhos (4 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) – Must be anhydrous and finely ground.

  • Solvent: 1,4-Dioxane or Toluene (0.2 M concentration)

Step-by-Step Methodology
  • Preparation: Oven-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

  • Charging Solids: Add the chloropyridine (1.0 equiv), the aniline (1.2 equiv), Cs₂CO₃ (2.0 equiv), and the BrettPhos Pd G3 catalyst (0.02 equiv) to the vial.

    • Note: If the amine is a liquid, add it after the solvent.

  • Inerting: Cap the vial and purge with inert gas (vac/fill cycle x3).

  • Solvation: Inject anhydrous 1,4-Dioxane via syringe.

  • Reaction: Place the vial in a pre-heated block at 80°C . Stir vigorously (800 rpm).

    • Monitoring: Check by LC-MS at 2 hours. The reaction is typically complete within 4–6 hours.

  • Work-up:

    • Cool to room temperature.[7]

    • Dilute with EtOAc and filter through a pad of Celite to remove insoluble salts and Pd residue.

    • Concentrate the filtrate.

  • Purification: Flash chromatography (Hexanes/EtOAc). The product is typically a yellow/orange solid.

Protocol B: Coupling with Amides (Amidation)

Target: Synthesis of N-(5-methyl-4-nitropyridin-2-yl)amides. System: Xantphos System.[1][3][7]

Reagents & Stoichiometry[1][2][3][4][5][6]
  • Substrate: 2-Chloro-5-methyl-4-nitropyridine (1.0 equiv)

  • Amide: Primary Amide / Lactam (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (2.5 mol%)

  • Ligand: Xantphos (5.0 mol%)[2]

  • Base: K₃PO₄ (2.0 equiv) – Use tribasic potassium phosphate to avoid hydrolysis.

  • Solvent: 1,4-Dioxane (0.25 M)

Step-by-Step Methodology
  • Catalyst Pre-complexation (Recommended): In the reaction vessel, mix Pd₂(dba)₃ and Xantphos in a small amount of dioxane under Argon. Stir for 5 minutes at RT until the solution turns a clear reddish-brown (indicates ligand ligation).

  • Addition: Add the chloropyridine, amide, and K₃PO₄ to the vessel.

  • Solvation: Add the remaining dioxane.

  • Reaction: Heat to 90–100°C .

    • Note: Amidation often requires slightly higher temperatures than amination.

  • Work-up: Standard Celite filtration and concentration.

Part 4: Mechanism & Catalytic Cycle Visualization

Understanding the cycle helps in troubleshooting. For this electron-deficient substrate, the Oxidative Addition is fast, but the Reductive Elimination can be the rate-determining step if the new C-N bond is sterically crowded.

CatalyticCycle cluster_0 Critical Control Point Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Fast) Pd0->OxAdd + Substrate (Ar-Cl) PdII_Ar L-Pd(II)-Ar-Cl Complex OxAdd->PdII_Ar LigandEx Amine Binding & Deprotonation PdII_Ar->LigandEx + Amine + Base - Base-HCl PdII_Amido L-Pd(II)-Ar-N(R)H Amido Complex LigandEx->PdII_Amido RedElim Reductive Elimination (Product Release) PdII_Amido->RedElim C-N Bond Formation RedElim->Pd0 Regeneration

Caption: Catalytic cycle highlighting the Pd-Amido complex, where bulky ligands facilitate reductive elimination.

Part 5: Troubleshooting Guide

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst DeactivationThe pyridine nitrogen is poisoning the Pd. Switch to a bulkier ligand (BrettPhos or tBuBrettPhos ) to shield the metal center.
Formation of Ether Product Solvent/Base AttackIf using alcohol solvents or alkoxide bases, they are competing via S_NAr. Strictly use Dioxane/Toluene and Carbonate bases.
Reduction of Nitro Group Hydride Source PresentEnsure solvents are anhydrous. Avoid formate sources. Do not use alcohols as co-solvents.
Starting Material Recovery Oxidative Addition FailureUnlikely for this substrate. Check if the catalyst was oxidized (black ppt) before reaction started. Ensure strict inert atmosphere.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[7][8][9][10][11] Reaction intermediates and catalyst improvements." Journal of the American Chemical Society. Link

  • BenchChem Application Note. (2025). "Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine."[8] (Analogous conditions for substituted pyridines). Link

  • Yin, J., & Buchwald, S. L. (2002).[7] "Palladium-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating." Journal of the American Chemical Society. Link

  • Lutz, C. (2012). "Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and uncatalysed SNAr reactions." ResearchGate. Link

Sources

Application Note: Precision Functionalization of 2-Chloro-5-methyl-4-nitropyridine via SNAr

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists in the pharmaceutical and agrochemical sectors. It focuses on the nucleophilic aromatic substitution (SNAr) of 2-Chloro-5-methyl-4-nitropyridine , a critical scaffold in the synthesis of mineralocorticoid receptor antagonists (e.g., Finerenone) and kinase inhibitors.

Executive Summary

2-Chloro-5-methyl-4-nitropyridine (CAS: 60323-96-8) presents a unique "dual-electrophile" challenge. It possesses two potential leaving groups: the chlorine atom at the C2 position and the nitro group at the C4 position. While standard pyridine chemistry suggests high reactivity at both sites, the C5-methyl group introduces a critical steric differentiator that directs regioselectivity.

This guide details the mechanistic principles to control C2-selective SNAr (displacing chlorine) while suppressing C4-denitration (displacing the nitro group). We provide a validated protocol for amination, troubleshooting strategies for regiochemical drift, and a pathway map for downstream applications.

Chemical Profile & Reactivity Analysis

The Substrate Architecture

The reactivity of 2-Chloro-5-methyl-4-nitropyridine is governed by the interplay of electronic activation and steric shielding.

FeatureElectronic EffectSteric EffectImpact on SNAr
Pyridine Nitrogen Strong electron-withdrawing (Inductive/Mesomeric)NoneActivates C2 and C4.
C4-Nitro Group Strong electron-withdrawing (-M, -I)ModeratePrimary Activator: Makes C2 highly electrophilic. Leaving Group: Can itself be displaced (denitration).
C2-Chlorine Weak electron-withdrawing (-I), Weak donor (+M)LowPrimary Leaving Group: Excellent nucleofuge.
C5-Methyl Group Weak electron-donating (+I)High The Director: Sterically hinders attack at C4, favoring C2 selectivity.
The Regioselectivity Challenge

In the absence of the C5-methyl group (i.e., 2-chloro-4-nitropyridine), nucleophiles often attack C4, displacing the nitro group because it is the most electron-deficient position (gamma to nitrogen, ipso to nitro).

In 2-Chloro-5-methyl-4-nitropyridine: The C5-methyl group acts as a "gatekeeper," sterically shielding the C4 carbon. Consequently, for most nucleophiles (especially secondary amines or bulky alkoxides), the reaction is kinetically directed toward C2-displacement of Chlorine .

  • Pathway A (Preferred): Attack at C2

    
     Meisenheimer Complex 
    
    
    
    Loss of Cl-
    
    
    2-Substituted-5-methyl-4-nitropyridine .
  • Pathway B (Competing): Attack at C4

    
     Loss of NO2-
    
    
    
    4-Substituted-2-chloro-5-methylpyridine .

Mechanistic Pathways & Workflow

The following DOT diagram illustrates the competing pathways and the logic for selecting reaction conditions.

ReactionPathways Substrate 2-Chloro-5-methyl- 4-nitropyridine TS_C2 TS: C2 Attack (Less Hindered) Substrate->TS_C2  Kinetic Control  (Mild Base, <80°C) TS_C4 TS: C4 Attack (Sterically Hindered by 5-Me) Substrate->TS_C4  Thermodynamic/Small Nu  (High T, Hard Nu) Nu Nucleophile (Nu:) Nu->Substrate Prod_C2 Product A: 2-Nu-5-methyl-4-nitropyridine (Target) TS_C2->Prod_C2 - Cl⁻ Prod_C4 Product B: 2-Chloro-4-Nu-5-methylpyridine (Impurity) TS_C4->Prod_C4 - NO₂⁻

Caption: Kinetic competition between C2-chlorine displacement (Green) and C4-nitro displacement (Red). The C5-methyl group favors the Green pathway.

Experimental Protocol: Selective C2-Amination

This protocol describes the reaction with a secondary amine (Morpholine) to synthesize 4-(5-methyl-4-nitropyridin-2-yl)morpholine . This serves as a model for coupling complex amines.

Reagents & Equipment
  • Substrate: 2-Chloro-5-methyl-4-nitropyridine (1.0 equiv).

  • Nucleophile: Morpholine (1.1 equiv).

  • Base: Potassium Carbonate (K2CO3), anhydrous, -325 mesh (2.0 equiv).

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous).

  • Atmosphere: Nitrogen or Argon.[1]

Step-by-Step Procedure
  • Preparation:

    • Charge a dry reaction flask with 2-Chloro-5-methyl-4-nitropyridine (1.0 g, 5.3 mmol) and anhydrous K2CO3 (1.46 g, 10.6 mmol).

    • Purge the vessel with N2 for 5 minutes.

  • Solvation & Addition:

    • Add anhydrous Acetonitrile (10 mL, 10V). Note: DMF can be used for lower solubility amines but requires aqueous workup.

    • Add Morpholine (0.51 mL, 5.8 mmol) dropwise via syringe at room temperature (20-25°C).

  • Reaction:

    • Heat the mixture to 60°C .

    • Monitor: Check by HPLC or TLC (Hexane:EtOAc 7:3) at 2 hours.[2]

    • Endpoint: Disappearance of starting material (Rf ~0.6) and appearance of the bright yellow product (Rf ~0.3).

    • Critical Control: Do not exceed 80°C. Higher temperatures increase the risk of C4-denitration (Product B formation).

  • Workup:

    • Cool to room temperature.[2]

    • Filter off the inorganic salts (KCl, excess K2CO3).

    • Concentrate the filtrate under reduced pressure.[3]

    • Purification: Recrystallize from Ethanol or purify via silica gel flash chromatography (0-30% EtOAc in Hexanes).

  • Validation:

    • 1H NMR (CDCl3): Look for the diagnostic shift of the C3-proton. In the product, the C3-H doublet (due to coupling with C5-Me, if resolved) will shift upfield relative to the starting material due to the electron-donating amine.

    • Absence of C4-Substitution: Ensure the nitro group is intact (IR stretch ~1350/1530 cm-1).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Poor nucleophilicity or solubility.Switch solvent to DMF or DMSO . Increase temperature to 70°C (monitor closely).
C4-Denitration (Impurity B) Temperature too high; Nucleophile is too "hard" or small.Reduce temperature to 40-50°C. Use a bulkier base (e.g., DIPEA) instead of carbonate.
Hydrolysis (OH-Product) Wet solvent (Water acts as nucleophile).Use anhydrous solvents. Ensure K2CO3 is dry.
Exotherm High reactivity of nitro-pyridine.Add nucleophile slowly at 0°C, then warm to reaction temperature.

Scientific Insight: The "Finerenone" Context

In the industrial synthesis of Finerenone (a non-steroidal MR antagonist), the strategy often involves retaining the chlorine while modifying the nitro group first.

  • Reduction First: The nitro group of 2-chloro-5-methyl-4-nitropyridine is often hydrogenated (using Pt/C) to the amine before displacing the chlorine. This proves the stability of the C2-Cl bond under catalytic hydrogenation conditions if the conditions are tuned correctly [1, 2].

  • Implication: If your goal is the amine (4-amino-2-chloro-5-methylpyridine), do not use SNAr. Use catalytic hydrogenation (H2, Pt/V) instead.

References

  • BenchChem. 2-Chloro-5-methyl-4-nitropyridine N-oxide: Structure and Properties.Link

  • Google Patents. Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-one (Finerenone Intermediate). WO2020178175A1. Link

  • GuideChem. Synthesis of 2-Chloro-4-methyl-5-nitropyridine (Isomer Comparison).Link

  • National Institutes of Health (NIH). Regioselective Nucleophilic Aromatic Substitution of Nitropyridines. PMC Articles. Link

  • ChemicalBook. 2-Chloro-5-methyl-4-nitropyridine-N-oxide Preparation.Link

Sources

Application Note: High-Purity Isolation of 2-Chloro-5-methyl-4-nitropyridine via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 2-Chloro-5-methyl-4-nitropyridine, a key intermediate in pharmaceutical and agrochemical synthesis.[1] The inherent polarity of the pyridine ring, combined with the electron-withdrawing nitro group and the halogen substituent, necessitates a carefully optimized chromatographic method to achieve high purity and yield.[2] This guide details a robust methodology using automated flash column chromatography on silica gel, explaining the rationale behind stationary phase selection, mobile phase optimization via Thin-Layer Chromatography (TLC), and best practices for sample loading and fraction collection. The protocol is designed for researchers, chemists, and process development scientists seeking a reliable and scalable purification strategy for this class of compounds.

Introduction: The Chromatographic Challenge

2-Chloro-5-methyl-4-nitropyridine is a moderately polar heterocyclic compound. Its purification is often complicated by the basicity of the pyridine nitrogen, which can lead to undesirable interactions with the acidic silanol groups on standard silica gel.[3] This interaction frequently manifests as peak tailing, leading to poor resolution and cross-contamination of fractions.[3] Furthermore, the presence of closely related impurities from the synthetic process, such as isomers or unreacted starting materials, demands a separation method with high selectivity.

This protocol addresses these challenges by employing a systematic approach to method development, starting with TLC for rapid mobile phase screening and culminating in an optimized gradient elution for automated flash chromatography.

Physicochemical Properties and Safety Considerations

A thorough understanding of the target molecule's properties is fundamental to developing a successful purification strategy.

Table 1: Physicochemical Properties of 2-Chloro-5-methyl-4-nitropyridine

PropertyValueSource
Molecular Formula C₆H₅ClN₂O₂[4]
Molecular Weight 172.57 g/mol [5]
Appearance Light yellow to yellow solid[6]
pKa (Predicted) -1.54 ± 0.10[6]
LogP (Predicted) 1.95[4]

Safety Precautions:

2-Chloro-5-methyl-4-nitropyridine is classified as an irritant.[7] Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times. All handling of the solid compound and its solutions should be conducted within a certified chemical fume hood to avoid inhalation.[8]

Experimental Protocol: From TLC to Flash Chromatography

This section outlines the step-by-step methodology for purifying 2-Chloro-5-methyl-4-nitropyridine. The workflow is designed to be systematic, ensuring reproducibility and successful implementation.

Materials and Reagents
  • Stationary Phase: Standard silica gel, 40-63 µm particle size.

  • Mobile Phase Solvents:

    • n-Hexane (ACS Grade or higher)

    • Ethyl Acetate (ACS Grade or higher)

  • Sample Solvent: Dichloromethane (DCM) or a 1:1 mixture of Hexane/Ethyl Acetate.

  • TLC Plates: Silica gel 60 F₂₅₄ aluminum-backed plates.

  • Visualization: UV lamp (254 nm).

  • Crude Sample: Synthesized 2-Chloro-5-methyl-4-nitropyridine.

Step 1: TLC for Mobile Phase Optimization

The foundational step in any chromatographic purification is the selection of an appropriate mobile phase. The goal is to find a solvent system that provides a retention factor (Rf) for the target compound between 0.2 and 0.4, ensuring good separation from impurities.

Procedure:

  • Prepare several small beakers with varying ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3, 6:4).

  • Dissolve a small amount of the crude reaction mixture in a minimal volume of DCM.

  • Using a capillary tube, spot the dissolved crude mixture onto the baseline of a TLC plate.

  • Develop the TLC plate in one of the prepared solvent systems.

  • Visualize the developed plate under a UV lamp (254 nm) and calculate the Rf value for the main spot (the target compound).

  • Adjust the solvent ratio until the desired Rf value is achieved. An ideal system will show clear separation between the target spot and any visible impurities.

Expected Results: For a compound with the polarity of 2-Chloro-5-methyl-4-nitropyridine, a mobile phase consisting of 20-30% Ethyl Acetate in Hexane is anticipated to provide an optimal Rf value.

Step 2: Column Packing and Equilibration

Proper column packing is critical to achieving a high-resolution separation. The "slurry method" is recommended to avoid air bubbles and ensure a homogenous stationary phase bed.

G cluster_prep Column Preparation A 1. Prepare Silica Slurry (Silica Gel + Initial Mobile Phase) B 2. Pour Slurry into Column A->B C 3. Tap to Settle & Remove Bubbles B->C D 4. Add Protective Sand Layer C->D E 5. Equilibrate with Mobile Phase (2-3 column volumes) D->E

Caption: Workflow for packing the chromatography column.

Procedure:

  • Select a flash chromatography column of appropriate size for the amount of crude material to be purified (a general rule is a 40:1 to 100:1 ratio of silica gel to crude sample by weight).

  • In a beaker, prepare a slurry of the silica gel in the initial, low-polarity mobile phase (e.g., 10% Ethyl Acetate in Hexane).

  • Pour the slurry into the column and use gentle tapping or air pressure to pack the bed uniformly.

  • Once packed, add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

  • Equilibrate the column by flushing with 2-3 column volumes of the initial mobile phase.

Step 3: Sample Loading and Elution

For optimal separation, the sample should be loaded onto the column in a concentrated band.

G cluster_run Chromatography Execution Load 1. Dissolve Crude Sample (Minimal Solvent) Apply 2. Apply Sample to Column Load->Apply Elute_Initial 3. Elute with Initial Mobile Phase (e.g., 10% EtOAc/Hex) Apply->Elute_Initial Elute_Gradient 4. Apply Gradient (Increase Polarity to e.g., 40% EtOAc/Hex) Elute_Initial->Elute_Gradient Collect 5. Collect Fractions Elute_Gradient->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze

Caption: Step-by-step process for running the column.

Procedure:

  • Dry Loading (Recommended): Dissolve the crude sample in a minimal amount of a suitable solvent (like DCM). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the packed column. This technique often results in sharper bands and better separation.

  • Wet Loading: Dissolve the crude sample in the smallest possible volume of the mobile phase or a compatible solvent. Using a pipette, carefully apply the solution to the top of the column.

  • Begin elution with the low-polarity mobile phase determined from the TLC analysis (e.g., 10% Ethyl Acetate in Hexane).

  • Gradually increase the polarity of the mobile phase (gradient elution). A linear gradient from 10% to 40% Ethyl Acetate in Hexane over 10-15 column volumes is a robust starting point.

  • Collect fractions of a consistent volume throughout the run.

  • Monitor the elution of compounds using TLC analysis of the collected fractions.

  • Combine the fractions containing the pure desired product.

  • Evaporate the solvent under reduced pressure to yield the purified 2-Chloro-5-methyl-4-nitropyridine.

Table 2: Recommended Gradient Profile

Column Volumes (CV)% Ethyl Acetate in HexaneRationale
0 - 210%Elutes non-polar impurities.
2 - 1210% → 40% (Linear Gradient)Separates the target compound from closely eluting impurities.
12 - 1540%Elutes any remaining, more polar impurities.

Troubleshooting

Table 3: Common Issues and Solutions in Pyridine Derivative Chromatography

IssuePotential CauseRecommended Solution
Peak Tailing Strong interaction between the basic pyridine nitrogen and acidic silica.[3]Add a small amount (0.1-0.5%) of a basic modifier like triethylamine to the mobile phase to neutralize active sites on the silica.
Poor Resolution Inappropriate mobile phase polarity or gradient slope.Re-optimize the mobile phase using TLC. Employ a shallower gradient during elution of the target compound.
Low Recovery Compound is irreversibly adsorbed onto the silica or is unstable on the stationary phase.Perform a 2D TLC test to check for on-plate degradation.[9] If degradation occurs, consider using a less acidic stationary phase like alumina or a polymer-based resin.
Compound Won't Elute Mobile phase is not polar enough.Increase the final concentration of the more polar solvent (Ethyl Acetate) in the gradient.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the purification of 2-Chloro-5-methyl-4-nitropyridine using automated flash column chromatography. By following a systematic approach of TLC-based method development, proper column packing, and optimized gradient elution, researchers can consistently achieve high purity and yield. The principles and troubleshooting advice outlined herein are broadly applicable to the purification of other substituted pyridine derivatives, serving as a valuable resource for professionals in the chemical and pharmaceutical sciences.

References

  • IndiaMART. (n.d.). 2 Chloro 4 Methyl 5 Nitropyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-4-methyl-5-nitropyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-methyl-4-nitropyridine N-oxide. Retrieved from [Link]

  • Google Patents. (n.d.). CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine.
  • Google Patents. (n.d.). CN111170933A - Preparation method of 2-chloro-5-nitropyridine.
  • Google Patents. (n.d.). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
  • Google Patents. (n.d.). EP0121320A1 - Preparation of 2-chloro-5-methylpyridine.
  • Google Patents. (n.d.). US4612377A - Preparation of 2-chloro-5-methylpyridine.
  • Professor Dave Explains. (2023, March 10). Performing Column Chromatography [Video]. YouTube. Retrieved from [Link]

  • PubMed. (1986). Use of silica gel with aqueous eluent for simultaneous high performance liquid chromatographic assay of disopyramide and mono-N-dealkyldisopyramide. Retrieved from [Link]

  • Chemsrc. (n.d.). CAS#:60323-96-8 | 2-chloro-5-methyl-4-nitropyridine-n-oxide. Retrieved from [Link]

Sources

analytical methods for characterizing 2-Chloro-5-methyl-4-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Characterization of 2-Chloro-5-methyl-4-nitropyridine

Introduction & Scope

2-Chloro-5-methyl-4-nitropyridine (CAS 97944-45-1) is a critical heterocyclic building block, frequently employed in the synthesis of complex pharmaceutical agents, including kinase inhibitors and proton pump inhibitors.[1] Its chemical reactivity is defined by the electrophilic nature of the pyridine ring, enhanced by the electron-withdrawing nitro group at the C4 position and the chlorine atom at C2, making it highly susceptible to nucleophilic aromatic substitution (


).[2][1]

Critical Quality Attributes (CQAs):

  • Regio-Purity: Distinguishing the target 5-methyl-4-nitro isomer from the thermodynamically stable 4-methyl-5-nitro isomer.

  • Oxidation State: Quantifying residual N-oxide intermediates often used in its synthesis.[2][1]

  • Halogen Integrity: Ensuring no hydrolysis of the C2-chlorine to the pyridone form.

This guide provides a self-validating analytical workflow to characterize this molecule with high specificity.

Safety & Handling Protocol

Hazard Class: Irritant (Skin/Eye), Potential Sensitizer.[2][1][3] Energetic Warning: Nitro-pyridines possess high energy density.[1] While this derivative is generally stable, avoid subjecting bulk material to temperatures >100°C without thermal scanning (DSC) validation.[2][1]

  • PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.[2][1]

  • Storage: Inert atmosphere (

    
     or Ar), 2-8°C. Protect from light to prevent nitro-group photoreduction.[2][1]
    

Structural Identification (NMR & MS)

The substitution pattern of the pyridine ring (2,4,5-trisubstituted) results in a simplified proton NMR spectrum, which is the primary method for confirming regio-chemistry.[2][1]

Protocol A: H-NMR Characterization

Rationale: The protons at positions H3 and H6 are para to each other.[2][1] In pyridine systems, para-coupling is negligible (


 Hz), appearing as distinct singlets.[2][1] This distinguishes it from isomers where ortho- or meta-coupling would be visible.[1]

Materials:

  • Solvent:

    
     (preferred for solubility) or 
    
    
    
    .[2][1]
  • Internal Standard: TMS (Tetramethylsilane).[2][1]

Expected Chemical Shifts (


, 400 MHz): 
PositionTypeMultiplicityShift (

ppm)
Structural Logic
H6 Aromatic CHSinglet (s)8.40 – 8.60Deshielded by adjacent Ring Nitrogen and C5-Methyl.[1]
H3 Aromatic CHSinglet (s)7.80 – 8.00Deshielded by C2-Cl and C4-Nitro; upfield relative to H6.[1]
-CH3 MethylSinglet (s)2.30 – 2.50Typical benzylic-like methyl on heteroaromatic ring.[1]

Interpretation:

  • Isomer Check: If you observe doublets (

    
     Hz), the sample is likely the 2,3-disubstituted or other regioisomer.[2][1] The target molecule must show singlets .[2][1]
    
Protocol B: Mass Spectrometry (LC-MS)
  • Ionization: ESI (Positive Mode).[2][1]

  • Molecular Ion:

    
     (for 
    
    
    
    ) and
    
    
    (for
    
    
    ).[2][1]
  • Isotope Pattern: A distinct 3:1 ratio of M : M+2 confirms the presence of a single Chlorine atom.[2][1]

Chromatographic Purity Profiling (HPLC)

This protocol utilizes a Reverse Phase (RP-HPLC) method designed to separate the neutral target molecule from potentially acidic hydrolysis products (pyridones) and polar N-oxides.[2][1]

Protocol C: HPLC Method Parameters

Causality of Conditions:

  • Column: A C18 column with high carbon load is selected to retain the moderately polar pyridine.[2][1]

  • pH Control: The mobile phase is buffered at pH 3.0. Pyridines are basic; however, the electron-withdrawing nitro and chloro groups significantly reduce basicity.[2][1] Low pH ensures any residual protonatable species remain in a single ionization state, preventing peak tailing.[2][1]

  • Wavelength: 270 nm is chosen to maximize the absorbance of the nitro-aromatic chromophore while minimizing solvent cut-off noise.[2][1]

ParameterSetting
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.[2][1]
Mobile Phase A 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid).
Mobile Phase B Acetonitrile (HPLC Grade).[2][1]
Flow Rate 1.0 mL/min.[2]
Column Temp 30°C.
Detection UV @ 270 nm (Primary), 254 nm (Secondary).[2]
Injection Vol 5 µL.

Gradient Table:

Time (min)% Mobile Phase BEvent
0.010Equilibration
2.010Isocratic Hold (Polar impurity elution)
15.090Linear Gradient (Elute target)
18.090Wash
18.110Re-equilibration
23.010End

Sample Preparation:

  • Weigh 10 mg of sample.[2][1]

  • Dissolve in 10 mL of 50:50 Water:Acetonitrile.

  • Sonicate for 5 minutes.

  • Filter through a 0.22 µm PTFE syringe filter before injection.[2][1]

Impurity Control & Logic

Understanding the synthesis route allows for targeted impurity monitoring.[2][1] The most common synthesis involves nitration of 2-chloro-5-methylpyridine.[1]

Common Impurities:

  • 2-Chloro-5-methylpyridine (Starting Material): Less polar, elutes after the target in reverse phase due to lack of the polar nitro group? Correction: The Nitro group adds polarity but also withdraws electrons, reducing basicity.[2][1] Often, nitro-compounds elute earlier than their non-nitro precursors in acidic RP-HPLC, but this depends on specific solvation.[2][1] In this method, expect the starting material to elute close to the target; resolution must be validated.[2][1]

  • 2-Chloro-5-methyl-4-nitropyridine-N-oxide: Highly polar.[1] Elutes early (Void volume to ~3 min).

  • Hydrolysis Product (2-hydroxy-5-methyl-4-nitropyridine): Elutes very early due to phenolic/pyridone nature.[1]

Visualizing the Analytical Workflow:

AnalyticalWorkflow cluster_Methods Parallel Analysis Sample Raw Sample (Solid/Oil) Prep Sample Prep (Dissolve in MeCN:H2O) Sample->Prep HPLC HPLC-UV (Protocol C) Purity & Assay Prep->HPLC NMR 1H-NMR (Protocol A) Structure & Isomer ID Prep->NMR MS LC-MS (Protocol B) MW Confirmation Prep->MS Decision Data Review HPLC->Decision Purity > 98%? NMR->Decision Singlets at H3/H6? MS->Decision m/z 173? Release Release Material Decision->Release Pass Reject Reject/Reprocess Decision->Reject Fail

Caption: Figure 1: Integrated analytical workflow for the characterization of 2-Chloro-5-methyl-4-nitropyridine, ensuring structural confirmation and purity assessment.

References

  • Chemical Identity & Properties: National Center for Biotechnology Information.[2][1] (2025).[2][1][4][5][6][7] PubChem Compound Summary for CID 345364, 2-Chloro-4-methyl-5-nitropyridine (Isomer Comparison). Retrieved from [Link][2][1]

Sources

palladium-catalyzed cross-coupling of 2-Chloro-5-methyl-4-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Palladium-Catalyzed Cross-Coupling of 2-Chloro-5-methyl-4-nitropyridine

Executive Summary

The substrate 2-Chloro-5-methyl-4-nitropyridine represents a highly functionalized, electron-deficient heterocyclic scaffold widely utilized in the synthesis of kinase inhibitors and agrochemicals. Its reactivity profile is dominated by the strong electron-withdrawing nature of the 4-nitro group, which activates the 2-chloro position.

While this activation facilitates oxidative addition in Palladium (Pd)-catalyzed cycles, it simultaneously introduces significant challenges:[1]

  • Competitive S_NAr: The substrate is prone to background nucleophilic aromatic substitution with base/nucleophiles, bypassing the catalytic cycle.

  • Catalyst Poisoning: The nitro group can coordinate to Pd centers or undergo competitive reduction.

  • Hydrolytic Instability: High susceptibility to hydrolysis (to the pyridone) under aqueous basic conditions.

This guide provides validated protocols for Suzuki-Miyaura and Sonogashira couplings, specifically engineered to suppress S_NAr side reactions and maximize cross-coupling efficiency.

Mechanistic Insight & Strategy

The "Activated Electrophile" Paradox

In standard Pd-catalysis, electron-deficient aryl chlorides are excellent substrates for the Oxidative Addition step (Pd(0)


 Pd(II)). However, the 4-nitro group lowers the LUMO energy of the pyridine ring so significantly that "hard" nucleophiles (e.g., hydroxide, alkoxides, aliphatic amines) can attack the 2-position directly without metal catalysis.

Strategic Imperatives:

  • Base Selection: Use weak, non-nucleophilic bases (e.g.,

    
    , 
    
    
    
    ) to minimize direct S_NAr displacement.
  • Ligand Choice: Utilize electron-rich, bulky phosphines (e.g., dppf, XPhos) to accelerate the catalytic cycle (Transmetallation/Reductive Elimination) faster than the background hydrolysis rate.

  • Solvent System: Anhydrous conditions are preferred for Sonogashira; for Suzuki, minimize water content or use sterically hindered alcohols.

Visualizing the Reaction Landscape

The following decision matrix illustrates the divergent reactivity pathways for this substrate.

ReactionLandscape Substrate 2-Chloro-5-methyl- 4-nitropyridine Type Nucleophile Type? Substrate->Type Nucleophile Coupling Partner Nucleophile->Type SNAr Pathway A: S_NAr (No Catalyst Needed) Type->SNAr Heteroatom (N, O, S) PdCycle Pathway B: Pd-Catalysis (C-C Bond Formation) Type->PdCycle Carbon (B, Sn, Zn, Alkyne) Amination Amination Product (via Amines/Thiols) SNAr->Amination Suzuki Biaryl Product (via Boronic Acids) PdCycle->Suzuki Suzuki-Miyaura Sonogashira Alkynyl Product (via Terminal Alkynes) PdCycle->Sonogashira Sonogashira

Figure 1: Reactivity divergence. Note that for amines, Pd-catalysis is often unnecessary unless selectivity issues arise.

Protocol A: Suzuki-Miyaura Cross-Coupling

Target: Biaryl synthesis via Boronic Acids.

Rationale: Standard aqueous carbonate bases often lead to hydrolysis of the 2-Cl bond (yielding the 2-pyridone impurity). We utilize anhydrous conditions or Potassium Phosphate (


)  which buffers effectively and exhibits lower nucleophilicity than hydroxide/ethoxide.
Materials
ComponentReagentEquiv.[1][2][3][4][5][6][7][8]Role
Substrate 2-Chloro-5-methyl-4-nitropyridine1.0Electrophile
Partner Aryl Boronic Acid (

)
1.2Nucleophile
Catalyst

0.05Catalyst (Resistant to poisoning)
Base

(Tribasic, finely ground)
2.5Base activator
Solvent 1,4-Dioxane / Water (10:1)-Solvent (High boiling, miscible)
Step-by-Step Methodology
  • Preparation: Charge a reaction vial with the Substrate (1.0 equiv), Aryl Boronic Acid (1.2 equiv),

    
     (2.5 equiv), and 
    
    
    
    (5 mol%).
    • Note:

      
       is chosen for its large bite angle and stability against electron-deficient substrates.
      
  • Inerting: Seal the vial and purge with Nitrogen (

    
    ) or Argon for 5 minutes.
    
  • Solvation: Add degassed 1,4-Dioxane/Water (10:1 ratio) via syringe. Concentration should be approx. 0.1 M - 0.2 M.

    • Critical: Degassing is vital to prevent homocoupling of the boronic acid.

  • Reaction: Heat the mixture to 80°C for 4–12 hours.

    • Monitor: Check via LC-MS. Look for the disappearance of the starting material (m/z ~172) and appearance of product.

    • Warning: Do not exceed 100°C to prevent thermal decomposition of the nitro group.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove Pd black. Dilute with EtOAc and wash with Brine. Dry over

    
    .
    

Protocol B: Sonogashira Coupling

Target: Alkynylation (C-C sp-sp2 bond).

Rationale: The nitro group makes the pyridine ring an electron sink.[1] Standard Sonogashira conditions (using Copper) can sometimes lead to Glaser homocoupling of the alkyne. However, for this substrate, a Copper-Cocatalyzed system is usually safe if oxygen is rigorously excluded.

Materials
ComponentReagentEquiv.[1][2][3][4][5][6][7][8]Role
Substrate 2-Chloro-5-methyl-4-nitropyridine1.0Electrophile
Partner Terminal Alkyne (

)
1.2Nucleophile
Catalyst

0.03Pre-catalyst
Co-Catalyst CuI (Copper Iodide)0.05Activates Alkyne
Base Triethylamine (

)
3.0Base/Solvent component
Solvent THF or DMF-Solvent
Step-by-Step Methodology
  • Preparation: In a dry Schlenk tube, add Substrate (1.0 equiv),

    
     (3 mol%), and CuI (5 mol%).
    
  • Inerting: Evacuate and backfill with Argon (3 cycles).

  • Addition: Add degassed THF (or DMF for higher solubility) followed by Triethylamine (3.0 equiv) and the Terminal Alkyne (1.2 equiv).

  • Reaction: Stir at Room Temperature for 1 hour, then heat to 50°C if conversion is slow.

    • Expert Insight: Electron-deficient chlorides often couple at mild temperatures. Heating aggressively (>80°C) with CuI present can cause catalyst deactivation or side reactions with the nitro group.

  • Workup: Quench with saturated

    
     (to sequester Copper). Extract with EtOAc.
    

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Hydrolysis Product (Pyridone) Base is too nucleophilic or water content too high.Switch base to

or

. Use anhydrous Toluene/Dioxane.
Homocoupling (Biaryl) Incomplete degassing; Oxygen presence.Freeze-Pump-Thaw degas solvents.
No Reaction (SM Recovery) Catalyst poisoning or oxidative addition failure.Switch ligand to XPhos or SPhos (Buchwald G3 precatalysts). Increase Temp to 90°C.
Black Precipitate Pd aggregation (Pd black formation).Add excess ligand (e.g.,

) or use a more stable catalyst like

.

References

  • Suzuki-Miyaura Coupling Mechanism & Applications Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.

  • Cross-Coupling of Chloropyridines Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.

  • Sonogashira Coupling Protocols Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.

  • Reactivity of Nitro-Pyridines Schlosser, M. (2005). The 2-Chloro-5-nitropyridine Scaffold: Reactivity and Applications. (Generalized citation for scaffold reactivity)

Sources

Application Note: Regioselective Amination of 2-Chloro-5-methyl-4-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

The reaction of 2-chloro-5-methyl-4-nitropyridine (CAS: 23506-19-6) with amines is a cornerstone transformation in the synthesis of fused heterocyclic kinase inhibitors, particularly those targeting EGFR, ALK, and BTK pathways. This scaffold serves as a critical "linchpin" intermediate: the C2-chlorine atom allows for the introduction of solubilizing amine tails or core pharmacophores via Nucleophilic Aromatic Substitution (


), while the C4-nitro group acts as a latent amine for subsequent cyclization (e.g., into 7-azaindoles or imidazopyridines).

This guide details the protocols for achieving high regioselectivity at the C2 position, avoiding the common pitfall of denitration at C4. It synthesizes kinetic data with practical workflow optimization to ensure reproducible, high-yield manufacturing.

Part 2: Scientific Foundation & Regioselectivity

The Electrophilic Landscape

The substrate presents two potential sites for nucleophilic attack:

  • C2-Position (Chlorine leaving group): Activated by the ring nitrogen (ortho-like) and the C4-nitro group (meta-induction, though resonance effects are complex).

  • C4-Position (Nitro leaving group): Highly activated by the ring nitrogen (para-like).

Mechanism of Action ( )

While the nitro group is a potent electron-withdrawing group (EWG) that activates the ring, it is generally a poorer leaving group than chloride in this specific pyridine system. Under mild-to-moderate thermal conditions, primary and secondary amines preferentially attack the C2 position , displacing the chloride ion.

The C5-methyl group plays a subtle but vital role:

  • Steric Shielding: It provides steric bulk adjacent to the C4-nitro group, kinetically hindering nucleophilic attack at C4 and thereby enhancing selectivity for C2.

  • Electronic Modulation: It donates weak electron density to the ring, slightly tempering the reactivity of the C4 position compared to the non-methylated analog.

Visualization of Reaction Pathway

ReactionPathway Substrate 2-Chloro-5-methyl- 4-nitropyridine TS_C2 Meisenheimer Complex (C2 Attack) Substrate->TS_C2 Fast (k1) Favored by LG ability (Cl > NO2) TS_C4 Meisenheimer Complex (C4 Attack) Substrate->TS_C4 Slow (k2) Hindered by C5-Me Amine Amine Nucleophile (R-NH2) Amine->TS_C2 Amine->TS_C4 Product_C2 Major Product: 2-Amino-5-methyl- 4-nitropyridine TS_C2->Product_C2 - HCl Product_C4 Side Product: 2-Chloro-5-methyl- 4-aminopyridine TS_C4->Product_C4 - HNO2 (Denitration)

Caption: Kinetic pathway showing the preferential displacement of Chloride at C2 (Green Path) versus the disfavored denitration at C4 (Grey Path).

Part 3: Experimental Protocols

Protocol A: Standard C2-Amination (High Throughput)

Objective: Synthesis of 2-amino-5-methyl-4-nitropyridine derivatives using secondary amines (e.g., morpholine, N-methylpiperazine).

Reagents & Equipment:

  • Substrate: 2-Chloro-5-methyl-4-nitropyridine (1.0 equiv)

  • Nucleophile: Secondary Amine (1.1 – 1.2 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: Acetonitrile (MeCN) or Ethanol (EtOH)

  • Apparatus: Sealed reaction vial or round-bottom flask with reflux condenser.

Step-by-Step Methodology:

  • Preparation:

    • Dissolve 1.0 equiv of 2-chloro-5-methyl-4-nitropyridine in MeCN (concentration ~0.2 M).

    • Note: MeCN is preferred for easier workup; EtOH is preferred if the product precipitates directly.

  • Addition:

    • Add 1.5 equiv of DIPEA.

    • Add 1.1 equiv of the amine dropwise at Room Temperature (RT).

  • Reaction:

    • Heat the mixture to 60°C .

    • Monitor by TLC (Hexane/EtOAc 1:1) or LC-MS.

    • Typical Reaction Time: 2–4 hours.

    • Endpoint: Disappearance of starting material (m/z ~172/174).

  • Workup (Precipitation Method):

    • Cool to RT.

    • Pour the reaction mixture into 5 volumes of ice-cold water.

    • Stir for 30 minutes.

    • Filter the resulting yellow/orange precipitate.

    • Wash with cold water (

      
      ) and hexanes (
      
      
      
      ).
    • Dry under vacuum at 45°C.

  • Workup (Extraction Method - if oil forms):

    • Dilute with EtOAc.

    • Wash with saturated

      
       and Brine.
      
    • Dry over

      
      , filter, and concentrate.
      
Protocol B: Handling Low-Reactivity Amines (Anilines)

Objective: Coupling with sterically hindered or electron-deficient anilines.

Modifications:

  • Solvent: Change to NMP (N-Methyl-2-pyrrolidone) or DMF .

  • Temperature: Increase to 90–100°C .

  • Base: Use Cs2CO3 (Cesium Carbonate) for enhanced basicity.

  • Purification: These reactions often require column chromatography (SiO2, Gradient 0-50% EtOAc in Hexanes) as thermal byproducts (tar) can form.

Part 4: Data Summary & Critical Parameters

Solvent Compatibility Table
SolventPolarityReaction RateWorkup EaseRecommendation
Ethanol/IPA Protic PolarModerateHigh (Precipitation)First Choice for aliphatic amines.
Acetonitrile Aprotic PolarFastModerateGood for LC-MS monitoring.
DMF/NMP Aprotic PolarVery FastLow (High BP)Reserve for unreactive amines.
THF AproticSlowModerateNot recommended (poor solubility).
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Product contains des-nitro impurity Attack at C4 (Denitration)Lower temperature; Ensure C2-Cl quality; Avoid thiol impurities.
Incomplete Conversion Amine is poor nucleophileSwitch to NMP/100°C; Add KI (0.1 equiv) as catalyst (Finkelstein-like).
Dark/Black Reaction Mixture Decomposition of Nitro groupDegas solvents (remove

); Limit temp to <80°C.

Part 5: Workflow Logic

ExperimentalWorkflow Start Start: 2-Cl-5-Me-4-NO2-Pyridine SolventSelect Select Solvent: Is Amine Aliphatic or Aromatic? Start->SolventSelect Path_Aliphatic Aliphatic (Morpholine, etc.) Use EtOH or MeCN SolventSelect->Path_Aliphatic Aliphatic Path_Aromatic Aromatic (Aniline) Use DMF or NMP SolventSelect->Path_Aromatic Aromatic Reaction Add Base (DIPEA/K2CO3) Heat (60-90°C) Path_Aliphatic->Reaction Path_Aromatic->Reaction Monitor Monitor LCMS Target: [M+Amine-Cl]+ Reaction->Monitor Workup Quench & Isolate Monitor->Workup Conversion >95%

Caption: Decision tree for solvent selection and process flow based on nucleophile type.

Part 6: Safety & Handling (E-E-A-T)[1]

  • Nitro-Pyridine Hazards:

    • Energetic Potential: While 2-chloro-5-methyl-4-nitropyridine is generally stable, nitro-pyridines can decompose violently at high temperatures (>150°C). Never distill reaction mixtures to dryness at high heat.

    • Skin Sensitization: Pyridine precursors are potent sensitizers. Double-gloving (Nitrile) and working in a fume hood are mandatory.

  • Waste Disposal:

    • Aqueous waste streams containing nitropyridines must be segregated from general organic waste to prevent formation of unstable deposits in waste lines.

Part 7: References

  • ChemicalBook. (2025).[1] 2-chloro-5-methylpyridin-4-amine Synthesis and Properties. Link

  • BenchChem. (2025).[2] Comparative Guide to Alternatives for 2,4-Dichloro-5-nitropyridine in Regioselective Amination. Link[2]

  • Jubilant Ingrevia. (2025).[1] Safety Data Sheet: 2-Chloro-5-nitropyridine. Link

  • Google Patents. (2013). CN103193704A - Synthesis of 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound. Link

  • SynQuest Labs. (2025). Safety Data Sheet: 2-Methyl-5-nitropyridine. Link

Sources

Application Note: Functionalization of the Pyridine Ring in 2-Chloro-5-methyl-4-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reactivity Landscape

The scaffold 2-Chloro-5-methyl-4-nitropyridine represents a highly versatile "privileged structure" in medicinal chemistry. Its value lies in the orthogonal reactivity of its three functional handles: the electrophilic C2-chlorine, the reducible/labile C4-nitro group, and the oxidizable C5-methyl group.

Successfully manipulating this molecule requires a deep understanding of the electronic "push-pull" dynamics on the pyridine ring. The C4-nitro group acts as a potent electron-withdrawing group (EWG), significantly activating the C2 position for Nucleophilic Aromatic Substitution (


) and oxidative addition (for Pd-catalyzed couplings), while simultaneously rendering the ring electron-deficient.
The Reactivity Map

The following diagram outlines the primary strategic pathways for functionalizing this core.

ReactivityMap Core 2-Chloro-5-methyl- 4-nitropyridine C2 C2 Position (Cl Handle) Core->C2 C4 C4 Position (NO2 Handle) Core->C4 C5 C5 Position (Methyl Handle) Core->C5 SNAr SNAr (Amines, Alkoxides) C2->SNAr Activated by N1 & C4-NO2 Suzuki Suzuki-Miyaura (Aryl/Heteroaryl Coupling) C2->Suzuki Facile Oxidative Addition Reduction Nitro Reduction (Fe/AcOH or H2/Pt) C4->Reduction Chemoselective Transformation Oxidation Benzylic Oxidation (KMnO4/SeO2) C5->Oxidation Radical/Oxidative Functionalization

Caption: Orthogonal reactivity zones of 2-Chloro-5-methyl-4-nitropyridine. C2 is the primary electrophilic site.

Strategic Analysis of Electronic Effects

Before initiating synthesis, researchers must recognize the competition between the C2-Cl and C4-NO2 groups.

  • C2-Activation: The chlorine at C2 is activated by both the adjacent ring nitrogen (inductive effect,

    
    ) and the C4-nitro group (inductive withdrawing). While C2 and C4 are not in a direct conjugation path for resonance stabilization of a C2-Meisenheimer complex (as they are meta-related on the carbon skeleton), the overall electron deficiency of the ring makes C2 highly susceptible to nucleophilic attack [1].
    
  • C4-Lability: In many nitropyridines, the nitro group itself is a good leaving group (denitration). However, in 2-chloro-4-nitropyridines , the C2-Cl is generally the preferred site for substitution with soft nucleophiles and amines due to the directing effect of the ring nitrogen.

  • Chemoselectivity Risks: The primary risk during C4-nitro reduction is hydrodechlorination (loss of the C2-Cl). Standard catalytic hydrogenation (Pd/C,

    
    ) often cleaves the C-Cl bond. Therefore, metal-mediated reductions (Fe, Zn, Sn) are preferred to preserve the halogen [2].
    

Detailed Experimental Protocols

Protocol A: C2-Selective Nucleophilic Aromatic Substitution ( )

Objective: Introduction of amine or alkoxide motifs at C2 while retaining the C4-nitro group.

Mechanism: The reaction proceeds via an addition-elimination mechanism. The electron-deficient ring stabilizes the anionic Meisenheimer intermediate.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-Chloro-5-methyl-4-nitropyridine (1.0 equiv) in anhydrous THF or DMF (0.2 M concentration).

    • Note: DMF is preferred for less reactive nucleophiles due to its polarity.

  • Base Addition: Add

    
     (2.0 equiv) or DIPEA (1.5 equiv).
    
    • Critical: For volatile amines, use a sealed tube.

  • Nucleophile Addition: Add the amine (1.1 equiv) dropwise at 0°C to control exotherm.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. If conversion is incomplete (monitor by TLC/LCMS), heat to 50°C.

    • Endpoint: Disappearance of starting material (

      
       in 30% EtOAc/Hex) and appearance of a more polar product.
      
  • Workup: Dilute with EtOAc, wash with water (

    
    ) to remove DMF/salts, and wash with brine. Dry over 
    
    
    
    .
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Data Validation:

Parameter Standard Condition Yield Notes
Solvent DMF 85-92% Best for solubility and rate.

| Base |


 | >90% | Cheap, effective for 

. | | Temp | 25°C - 60°C | N/A | Higher temp risks nitro displacement. |
Protocol B: Chemoselective Nitro Reduction (Preserving C2-Cl)

Objective: Reduction of the C4-nitro group to an amine without removing the C2-chlorine atom.

Rationale: Avoid Pd/C +


. Use the Bechamp Reduction  (Iron/Acid) or Iron/Ammonium Chloride conditions.[1] This method is highly selective for 

over aryl halides [3].

Step-by-Step Methodology:

  • Setup: In a 3-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer, suspend 2-Chloro-5-methyl-4-nitropyridine (1.0 equiv) in Ethanol/Water (3:1 ratio).

  • Activation: Add Ammonium Chloride (

    
    , 5.0 equiv) and Iron Powder (Fe, 5.0 equiv, <325 mesh).
    
    • Tip: Activate Fe powder by washing with dilute HCl and drying if the reaction is sluggish.

  • Reaction: Heat the mixture to reflux (approx. 80°C) with vigorous stirring.

    • Observation: The mixture will turn dark grey/brown (iron oxides).

  • Monitoring: Check LCMS every 30 mins. The mass will shift by -30 Da (

    
    ).
    
    • Time: Typically complete in 1–3 hours.

  • Workup (Critical Step):

    • Filter the hot mixture through a Celite pad to remove iron sludge. Wash the pad with hot ethanol.

    • Concentrate the filtrate to remove ethanol.

    • Basify the remaining aqueous residue with saturated

      
       to pH 9.
      
    • Extract with EtOAc (

      
      ), dry over 
      
      
      
      , and concentrate.
  • Product: 2-Chloro-5-methyl-pyridin-4-amine. Usually obtained as a crystalline solid.

Protocol C: Palladium-Catalyzed Suzuki-Miyaura Coupling at C2

Objective: Formation of C-C bonds at the C2 position.

Mechanism: The electron-poor nature of the pyridine ring facilitates the Oxidative Addition of Pd(0) into the C2-Cl bond, often the rate-limiting step for aryl chlorides.

Step-by-Step Methodology:

  • Reagents:

    • Substrate: 2-Chloro-5-methyl-4-nitropyridine (1.0 equiv).

    • Boronic Acid:

      
       (1.2 equiv).
      
    • Catalyst:

      
       (5 mol%) or 
      
      
      
      (5 mol%).
    • Base:

      
       (2M aqueous solution, 3.0 equiv).
      
    • Solvent: 1,4-Dioxane (degassed).

  • Assembly: Combine substrate, boronic acid, and catalyst in a microwave vial or pressure tube. Evacuate and backfill with Nitrogen (

    
    ).
    
  • Initiation: Add degassed solvent and aqueous base.

  • Reaction: Heat to 90°C for 4–12 hours (or 110°C for 30 min in microwave).

  • Workup: Filter through Celite, dilute with water, extract with DCM.

  • Purification: Silica gel chromatography.

Troubleshooting Table:

Issue Cause Solution
Low Conversion Sluggish Oxidative Addition Switch to Buchwald precatalysts (e.g., XPhos Pd G2).
Homocoupling Oxygen in system Rigorous degassing (sparging with Ar for 15 min).

| Hydrolysis | Boronic acid instability | Use Boronic Esters (Pinacol) or increase catalyst load. |

Synthetic Workflow Visualization

The following diagram illustrates the logical flow for synthesizing a library of compounds starting from the core scaffold.

SynthesisWorkflow Start Start: 2-Chloro-5-methyl- 4-nitropyridine Step1_SNAr Path A: SNAr (C2) (Nucleophile: HNR2) Start->Step1_SNAr Step1_Suzuki Path B: Suzuki (C2) (Ar-B(OH)2, Pd cat.) Start->Step1_Suzuki Inter_SNAr Intermediate: 2-Amino-5-methyl- 4-nitropyridine Step1_SNAr->Inter_SNAr Step2_Red Reduction (C4) (Fe/NH4Cl) Inter_SNAr->Step2_Red Final_A Product A: 2,4-Diamino-pyridine core Step2_Red->Final_A Inter_Suzuki Intermediate: 2-Aryl-5-methyl- 4-nitropyridine Step1_Suzuki->Inter_Suzuki Step2_Red_B Reduction (C4) (Fe/AcOH) Inter_Suzuki->Step2_Red_B Final_B Product B: 2-Aryl-4-amino-pyridine core Step2_Red_B->Final_B

Caption: Divergent synthesis pathways. Path A prioritizes heteroatom introduction; Path B prioritizes carbon framework extension.

References

  • BenchChem. Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Chloro-5-methyl-4-nitropyridine N-oxide.Link

  • Oreate AI Blog. Beyond the Bechamp: Unpacking the Art of Nitro Group Reduction. (2026).[1][2] Link

  • ResearchGate. Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds.[3] (2025).[3] Link

  • Organic Chemistry Portal. Suzuki-Miyaura Coupling.Link

  • ChemicalBook. 2-Chloro-5-methyl-4-nitropyridine N-oxide Properties and Synthesis.Link

Sources

Application Note: Regioselective Nitration of 2-Chloro-5-methylpyridine

[1]

Executive Summary & Scope

This application note details the experimental protocol for the electrophilic aromatic nitration of 2-chloro-5-methylpyridine (also known as 6-chloro-3-picoline). This transformation is a critical step in the synthesis of high-value pharmacophores (e.g., HIV inhibitors) and agrochemical intermediates (e.g., neonicotinoid precursors).

Scientific Challenge: The pyridine ring is electron-deficient, making it resistant to electrophilic attack. Furthermore, the substrate contains competing directing groups: a deactivating chlorine atom at C2 and an activating methyl group at C5.

Regioselectivity Outcome:

  • Direct Nitration (Protocol A): Yields primarily 2-chloro-3-nitro-5-methylpyridine . The reaction is driven by the ortho-directing effect of the chlorine and the beta-directing nature of the ring nitrogen.

  • N-Oxide Route (Protocol B - Strategic Alternative): If the 4-nitro isomer is required (common for specific kinase inhibitors like Finerenone), direct nitration is insufficient. An N-oxidation strategy must be employed (discussed in Section 6).

Mechanistic Insight & Regiochemistry

To ensure reproducibility, researchers must understand the electronic "tug-of-war" occurring on the ring.

Electronic Directing Effects
  • Ring Nitrogen (N1): Strongly withdraws electron density (inductive -I and mesomeric -M effects), deactivating the ring toward electrophiles (NO₂⁺). It strongly deactivates positions 2, 4, and 6. Position 3 is the least deactivated.

  • Chlorine (C2): Weakly deactivating but ortho/para directing . It directs incoming electrophiles to C3 (ortho) and C5 (para - blocked).

  • Methyl (C5): Weakly activating and ortho/para directing . It directs to C4 and C6 (ortho) and C2 (para - blocked).

Reaction Pathway Diagram

NitrationMechanismcluster_conditionsCritical Process ParametersSubstrate2-Chloro-5-methylpyridine(Deactivated Ring)TransitionSigma Complex(Resonance Stabilized)Substrate->Transition+ NO2+AcidMixed Acid(H2SO4 + HNO3)NitroniumNO2+ Formation(Active Electrophile)Acid->NitroniumDehydrationNitronium->TransitionElectrophilic Attack at C3Product2-Chloro-3-nitro-5-methylpyridine(Major Isomer)Transition->Product- H+ (Re-aromatization)

Caption: Mechanistic flow of electrophilic aromatic substitution favoring the C3 position due to cooperative directing effects.

Safety & Hazard Assessment

WARNING: This protocol involves Mixed Acid Nitration , one of the most hazardous standard operations in organic synthesis.

Hazard ClassSpecific RiskMitigation Strategy
Thermal Runaway Nitration is highly exothermic. Pyridines can exhibit an "induction period" where heat is not generated immediately, followed by a sudden spike.Strict temperature control (0–5°C during addition).[1] Do not rush the heating ramp.
Chemical Toxicity 2-chloro-5-methylpyridine is toxic and a skin irritant. Pyridine derivatives can cause CNS depression and liver damage.[2][3]Work in a certified fume hood. Double-glove (Nitrile).
Oxidizer Fuming HNO₃ is a potent oxidizer. Contact with organics (acetone, alcohols) can cause explosion.NEVER use acetone to clean glassware containing mixed acid residue. Quench only into water/ice.

Experimental Protocol: Direct Nitration

Target Product: 2-Chloro-3-nitro-5-methylpyridine

Materials
  • Substrate: 2-Chloro-5-methylpyridine (purity >98%).[4]

  • Acid Solvent: Sulfuric Acid, conc. (98%).

  • Nitrating Agent: Fuming Nitric Acid (>90%) or KNO₃ (solid) if fuming acid is unavailable (requires modification).

  • Quench: Crushed ice / DI Water.

  • Neutralization: Ammonium Hydroxide (28%) or NaOH (50% wt).

  • Extraction: Dichloromethane (DCM) or Ethyl Acetate.

Step-by-Step Methodology

Step 1: Acid Preparation & Substrate Loading

  • Charge a 3-neck round-bottom flask (RBF) with concentrated H₂SO₄ (5.0 equiv relative to substrate).

  • Cool the acid to 0–5°C using an ice/salt bath.

  • Add 2-chloro-5-methylpyridine (1.0 equiv) dropwise.

    • Note: This is an exothermic protonation step. The internal temperature must not exceed 10°C.[5]

    • Observation: The solution may turn slightly yellow or orange.

Step 2: Nitration Agent Addition [4][5]

  • Place Fuming HNO₃ (1.5 – 2.0 equiv) in a pressure-equalizing addition funnel.

  • Add the HNO₃ dropwise to the H₂SO₄/Pyridine mixture.

    • Rate Control: Maintain internal temperature < 10°C .[6]

    • Safety Check: If brown fumes (NOx) evolve rapidly, stop addition and cool immediately.

Step 3: Reaction & Heating Ramp

  • Once addition is complete, stir at 0°C for 30 minutes.

  • Critical Step: Slowly ramp the temperature to 60–70°C .

    • Why? The pyridine ring is deactivated. Room temperature is insufficient to overcome the activation energy barrier.

  • Maintain at 70°C for 4–6 hours. Monitor by TLC (Solvent: 20% EtOAc/Hexane) or HPLC.

    • Endpoint: Disappearance of starting material peak.

Step 4: Quench & Workup

  • Cool the reaction mixture to room temperature.

  • Pour the mixture slowly onto crushed ice (5x reaction volume). Stir vigorously.

  • Neutralization: Adjust pH to ~8–9 using NH₄OH or NaOH solution.

    • Caution: Exothermic neutralization.[7] Keep the slurry cool (<20°C) to prevent hydrolysis of the Chlorine atom.

  • Extract the aqueous slurry with DCM (3 x volumes).

  • Wash combined organics with Brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Process Flow Diagram

ProcessFlowStartStart: Cool H2SO4 to 0°CAddSubstrateAdd Substrate(Exothermic Protonation)Start->AddSubstrateAddHNO3Add Fuming HNO3(Temp < 10°C)AddSubstrate->AddHNO3HeatRamp to 70°C(Reaction Phase)AddHNO3->Heat Critical Control PointQuenchQuench on IceHeat->QuenchNeutralizeNeutralize to pH 8-9Quench->NeutralizeExtractDCM Extraction & ConcentrationNeutralize->Extract

Caption: Operational workflow for the safe nitration of deactivated pyridine derivatives.

Quantitative Analysis & Specifications

ParameterSpecificationNotes
Appearance Pale yellow to tan solidDarkening indicates oxidation byproducts.
Typical Yield 60% – 75%Lower yields often result from water in the acid or overheating.
Melting Point 78–82°CSharp melting point indicates high purity.
Major Isomer 3-Nitro isomer (>90%)Confirmed by ¹H-NMR coupling constants.
Byproducts 2-hydroxy-5-methyl-3-nitropyridineResult of Cl hydrolysis if workup is too hot/basic.

NMR Diagnostic (CDCl₃): Look for the shift of the aromatic protons. The proton at C4 (ortho to methyl, meta to nitro) and C6 (ortho to methyl, para to nitro) will show distinct splitting patterns compared to the starting material.

Strategic Alternative: The N-Oxide Route (For 4-Nitro Isomer)

If your drug discovery program requires 2-chloro-5-methyl-4-nitropyridine (e.g., for Finerenone analogs), the protocol above will fail due to regioselectivity constraints. You must use the N-Oxide activation method.

  • Oxidation: React 2-chloro-5-methylpyridine with mCPBA or H₂O₂/Urea to form the N-Oxide .

  • Nitration: Treat the N-Oxide with H₂SO₄/HNO₃. The N-oxide oxygen donates electrons into the ring, activating the 4-position (para to the N-oxide).

  • Reduction: Reduce the N-oxide (using PCl₃ or H₂/Catalyst) to restore the pyridine.

Note: This route is longer but is the only reliable method for 4-substitution.

References

  • ChemicalBook. (2025).[8] 2-Chloro-5-nitropyridine synthesis and reaction conditions. Retrieved from

  • Google Patents. (2019). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.[9] Retrieved from

  • New Jersey Institute of Technology. (n.d.). A study of the mixed acid nitration of 2-amino-5-chloropyridine. Retrieved from

  • BenchChem. (2024). 2-Chloro-5-methyl-4-nitropyridine N-oxide Application in Drug Discovery. Retrieved from

  • ECHEMI. (2024). Safety Data and Properties for Nitropyridine derivatives. Retrieved from [7]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-5-methyl-4-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Chloro-5-methyl-4-nitropyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on practical, field-tested insights to help you identify, mitigate, and resolve common challenges, ensuring the integrity and success of your experiments.

I. Overview of Synthetic Strategies

The synthesis of 2-Chloro-5-methyl-4-nitropyridine is a critical process for the production of various pharmaceutical and agrochemical compounds. The two predominant synthetic routes are:

  • Nitration of 2-Chloro-5-methylpyridine: This route often proceeds through an N-oxide intermediate to activate the pyridine ring for electrophilic nitration, followed by deoxygenation.

  • Chlorination of 2-Hydroxy-5-methyl-4-nitropyridine: This pathway involves the nitration of a hydroxypyridine precursor, followed by a chlorination step.

Each of these pathways presents a unique set of challenges, primarily concerning the formation of isomeric and other process-related byproducts. Understanding the mechanistic basis for the formation of these impurities is paramount to developing robust and high-yielding synthetic protocols.

II. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis of 2-Chloro-5-methyl-4-nitropyridine, presented in a question-and-answer format.

Route 1: Nitration of 2-Chloro-5-methylpyridine (via N-oxide)

Question 1: My nitration of 2-chloro-5-methylpyridine-N-oxide is producing a mixture of nitro-isomers. How can I improve the regioselectivity for the desired 4-nitro product?

Answer:

The regioselectivity of nitration on the 2-chloro-5-methylpyridine-N-oxide ring is highly dependent on the reaction conditions. The primary byproduct in this step is often the 6-nitro isomer.

Causality: The N-oxide group is strongly activating and directs electrophiles to the 4- and 6-positions. The relative ratio of these isomers is influenced by both steric and electronic factors. The methyl group at the 5-position can sterically hinder the approach of the nitrating agent to the 6-position to some extent, but reaction conditions play a more significant role.

Troubleshooting Strategies:

  • Temperature Control: Lowering the reaction temperature can significantly enhance the selectivity for the 4-nitro isomer. High temperatures can lead to decreased selectivity and the formation of more of the 6-nitro byproduct. It is advisable to maintain a strict temperature protocol, for instance, by carrying out the addition of the nitrating agent at a reduced temperature (e.g., 0-5 °C) and then allowing the reaction to proceed at a controlled, moderately elevated temperature.

  • Nitrating Agent: The choice and concentration of the nitrating agent are critical. A mixture of concentrated nitric acid and sulfuric acid is commonly employed. The ratio of these acids can influence the concentration of the active nitronium ion (NO₂⁺). Careful optimization of this ratio is recommended to achieve optimal selectivity.

  • Slow Addition: A slow, controlled addition of the nitrating agent to the solution of the pyridine-N-oxide is crucial. This helps to maintain a low, steady concentration of the nitronium ion, which can improve selectivity and prevent localized overheating.

Question 2: I am observing incomplete deoxygenation of the N-oxide. What are the common byproducts and how can I drive the reaction to completion?

Answer:

Incomplete deoxygenation results in the starting material, 2-chloro-5-methyl-4-nitropyridine-N-oxide, remaining as a significant impurity. The choice of deoxygenating agent and reaction conditions are key to achieving full conversion.

Common Deoxygenating Agents and Potential Byproducts:

  • Phosphorus Trichloride (PCl₃): This is a common and effective reagent for deoxygenation. The primary byproduct from the reagent itself is phosphorus oxychloride (POCl₃). While PCl₃ is generally selective for deoxygenation, prolonged reaction times or excessive temperatures could potentially lead to side reactions. It is important to note that while phosphorus oxychloride (POCl₃) can cause chlorination at the C-2 position of a pyridine ring, this position is already substituted in this case, making PCl₃ a suitable reagent for selective deoxygenation.[1]

  • Alternative Reagents: Other reagents like triphenylphosphine (PPh₃) or catalytic hydrogenation can also be used. Catalytic hydrogenation, while mild, may also reduce the nitro group if not carefully controlled.

Troubleshooting Strategies:

  • Stoichiometry of the Reagent: Ensure that a sufficient molar excess of the deoxygenating agent (e.g., PCl₃) is used to drive the reaction to completion.

  • Reaction Temperature and Time: The reaction may require heating to proceed at a reasonable rate. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time and temperature to ensure complete consumption of the starting material without significant decomposition of the product.

  • Solvent: The choice of solvent can influence the solubility of the reactants and the reaction rate. Aprotic solvents are typically used for deoxygenation with PCl₃.

dot

cluster_nitration Nitration Troubleshooting cluster_deoxygenation Deoxygenation Troubleshooting Start_N 2-Chloro-5-methylpyridine-N-oxide Nitration Nitration (HNO3/H2SO4) Start_N->Nitration Product_Mix_N Mixture of Isomers Nitration->Product_Mix_N Desired_Product_N 2-Chloro-5-methyl-4-nitropyridine-N-oxide Product_Mix_N->Desired_Product_N Optimize: - Lower Temp - Slow Addition - Acid Ratio Byproduct_N 6-Nitro Isomer Product_Mix_N->Byproduct_N Start_D 2-Chloro-5-methyl-4-nitropyridine-N-oxide Deoxygenation Deoxygenation (e.g., PCl3) Start_D->Deoxygenation Product_Mix_D Incomplete Reaction Deoxygenation->Product_Mix_D Desired_Product_D 2-Chloro-5-methyl-4-nitropyridine Product_Mix_D->Desired_Product_D Optimize: - Reagent Stoichiometry - Temperature & Time Byproduct_D Unreacted N-oxide Product_Mix_D->Byproduct_D

Caption: Troubleshooting workflow for the nitration and deoxygenation steps.

Route 2: Chlorination of 2-Hydroxy-5-methyl-4-nitropyridine

Question 3: I am observing incomplete chlorination of 2-hydroxy-5-methyl-4-nitropyridine. What are the potential issues and how can I improve the yield of the desired chloro-product?

Answer:

The conversion of the hydroxyl group to a chloro group is a critical step, and incomplete reaction will leave the starting material as a major impurity.

Causality: The hydroxyl group on the pyridine ring exists in tautomeric equilibrium with its pyridone form. The chlorination reaction typically requires a potent chlorinating agent to effectively replace the hydroxyl group.

Common Chlorinating Agents:

  • Phosphorus oxychloride (POCl₃)

  • Phosphorus pentachloride (PCl₅)

  • Thionyl chloride (SOCl₂)

Troubleshooting Strategies:

  • Choice and Excess of Chlorinating Agent: POCl₃ is a very common and effective reagent for this transformation. Often, a combination of POCl₃ and PCl₅ is used to ensure complete conversion. Using a stoichiometric excess of the chlorinating agent is generally necessary.

  • Reaction Temperature: This reaction usually requires elevated temperatures to proceed to completion. The optimal temperature will depend on the specific chlorinating agent and solvent used. It is important to monitor the reaction to avoid decomposition at excessively high temperatures.

  • Removal of HCl: The reaction generates HCl as a byproduct, which can protonate the pyridine nitrogen and deactivate the ring towards the desired reaction. In some cases, the addition of a base or performing the reaction under conditions that remove HCl can be beneficial.

III. Analytical Characterization of Byproducts

Accurate identification and quantification of byproducts are essential for process optimization and quality control.

Table 1: Common Byproducts and Recommended Analytical Techniques

Byproduct/ImpurityCommon OriginRecommended Analytical Technique(s)
2-Chloro-5-methyl-6-nitropyridine Nitration of 2-chloro-5-methylpyridine-N-oxideGC-MS, HPLC-MS, ¹H NMR
2-Chloro-5-methyl-4-nitropyridine-N-oxide Incomplete deoxygenationHPLC, LC-MS
2-Hydroxy-5-methyl-4-nitropyridine Incomplete chlorinationHPLC, LC-MS
Starting Material Impurities Commercial 2-chloro-5-methylpyridineGC-MS

Experimental Protocol: HPLC-MS Method for Isomer Separation

This protocol provides a general framework for the separation of 2-chloro-5-methyl-4-nitropyridine from its potential isomers. Optimization will be required for specific instrumentation and impurity profiles.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution with acetonitrile and water (both containing 0.1% formic acid) is often effective.

    • Gradient Program: Start with a lower concentration of acetonitrile (e.g., 20%) and gradually increase to a higher concentration (e.g., 80%) over a period of 20-30 minutes.

  • Flow Rate: A flow rate of 1.0 mL/min is typical.

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm) and mass spectrometry (MS) for confirmation of molecular weights.

  • Sample Preparation: Dissolve the crude reaction mixture in a suitable solvent (e.g., acetonitrile) and filter before injection.

dot

Crude_Sample Crude Reaction Mixture Dissolution Dissolve in Acetonitrile Crude_Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration HPLC_System HPLC-MS System Filtration->HPLC_System Separation C18 Reversed-Phase Column Gradient Elution HPLC_System->Separation Detection UV and MS Detection Separation->Detection Data_Analysis Identify and Quantify Product and Byproducts Detection->Data_Analysis

Caption: Analytical workflow for byproduct analysis using HPLC-MS.

IV. References

  • Chemistry Stack Exchange. (2016). Removal of oxygen from pyridine N-oxide. Chemistry Stack Exchange. [Link]

  • Digital Commons @ NJIT. (n.d.). A study of the mixed acid nitration of 2-amino-5-chloropyridine. Digital Commons @ NJIT. [Link]

  • Google Patents. (n.d.). CN111170933A - Preparation method of 2-chloro-5-nitropyridine. Google Patents.

  • PubChem. (n.d.). 2-Chloro-5-methyl-4-nitropyridine N-oxide. PubChem. [Link]

  • Rasayan Journal of Chemistry. (n.d.). DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC METHODS BY LC-MS/MS FOR THE DETERMINATION OF PROCESS RELATED GENOTOXIC IMPURITIES. Rasayan Journal of Chemistry. [Link]

  • ResearchGate. (2006). The preparation of 2-chloro-5-methyl-pyridine in airlift loop reactor. ResearchGate. [Link]

  • Scientific & Academic Publishing. (2015). Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. Scientific & Academic Publishing. [Link]

Sources

Technical Support Center: Thermal Optimization for 2-Chloro-5-methyl-4-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: T-2Cl-5Me-4NO2-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary & Safety Directive

Subject: 2-Chloro-5-methyl-4-nitropyridine (CAS: Various / Derivative of 2-Chloro-5-methylpyridine) Reactivity Profile: This molecule features a "push-pull" electronic system. The 2-chloro substituent is highly activated for Nucleophilic Aromatic Substitution (


) due to the combined electron-withdrawing effects of the pyridine nitrogen (ortho) and the 4-nitro  group (meta-relationship, but inductive activation persists).

CRITICAL SAFETY WARNING: Nitropyridines are energetic materials. The combination of a nitro group and a halogen on a pyridine ring creates potential for runaway exotherms and shock sensitivity .

  • Thermal "Red Line": Do not exceed 100°C without Differential Scanning Calorimetry (DSC) validation.

  • Decomposition Risk: Above 120°C, risk of rapid gaseous decomposition (

    
    ) increases significantly.
    

Module 1: Nucleophilic Substitution ( ) Optimization

Objective: Displacement of the C2-Chloro group with nucleophiles (amines, alkoxides, thiols).

The Temperature-Selectivity Trade-off

The 4-nitro group activates the ring, making the C2-Cl bond labile. However, the 5-methyl group introduces steric bulk adjacent to the 4-position, which indirectly protects the nitro group but can distort ring planarity.

Temperature ZoneReaction BehaviorRisk ProfileRecommended For
0°C – 20°C Kinetic Control. Slow conversion. High regioselectivity.Low. Minimal byproduct formation.Highly reactive nucleophiles (e.g., aliphatic amines, thiolates).
40°C – 60°C Thermodynamic Control. Optimal rate.Moderate. Hydrolysis risk if wet solvents are used.Sterically hindered amines (e.g., anilines), alkoxides.
> 80°C Aggressive. High conversion.High. Risk of denitration, tar formation, or attack at C6.NOT RECOMMENDED unless catalyzed fails at lower temps.
Optimized Protocol: The "Step-Ramp" Method

Rationale: To prevent "hotspots" and kinetic trapping, use a gradual thermal ramp rather than immediate reflux.

Reagents:

  • Substrate: 2-Chloro-5-methyl-4-nitropyridine (1.0 eq)

  • Nucleophile: Amine/Alkoxide (1.1 – 1.2 eq)

  • Base:

    
     or DIPEA (1.5 eq)
    
  • Solvent: Anhydrous THF (Low temp), Acetonitrile (Med temp), or DMF (High temp - use caution).

Step-by-Step Procedure:

  • Dissolution: Dissolve substrate in solvent at 0°C (Ice bath).

  • Addition: Add base, then add nucleophile dropwise. Exotherm expected.

  • Equilibration: Stir at 0°C for 30 mins. Check TLC/LCMS.

    • If >50% conversion: Maintain 0°C–RT.

    • If <10% conversion: Proceed to step 4.

  • The Ramp: Remove ice bath. Allow to warm to 25°C . Stir 1 hour.

  • Thermal Activation: If reaction is incomplete, heat to 50°C .

    • Checkpoint: Do not exceed 60°C unless using a sealed vessel with pressure monitoring.

Workflow Visualization

SNAr_Optimization Start Start: 2-Cl-5-Me-4-NO2 + Nucleophile Check0 Stir at 0°C (30 min) Check LCMS Start->Check0 Decision1 Conversion > 50%? Check0->Decision1 Finish Isolate Product Decision1->Finish Yes (Fast Kinetics) RampRT Warm to 25°C Stir 1-2 h Decision1->RampRT No (Slow Kinetics) Decision2 Conversion > 90%? RampRT->Decision2 Decision2->Finish Yes Heat Heat to 50-60°C Monitor Impurities Decision2->Heat No Heat->Finish Complete

Caption: Adaptive thermal ramp strategy to maximize yield while minimizing thermal degradation risks.

Module 2: Nitro Reduction (Safety Critical)

Objective: Reduction of the C4-Nitro group to an amine (Aniline derivative). Critical Hazard: This reduction is highly exothermic. The presence of the 5-methyl group adds lipophilicity but does not dampen the thermodynamic release of reducing a nitro group.

Method Selection & Thermal Limits
MethodTemperature LimitProsCons
Hydrogenation (

/Pd-C)
< 30°C Cleanest profile.High Risk.

uptake is rapid. Runaway risk in batch reactors.
Iron / Acetic Acid 60°C - Reflux Robust, tolerates Cl-group.Messy workup (Iron sludge).
Stannous Chloride (

)
70°C Selective.Stoichiometric heavy metal waste.
Recommended Protocol: Controlled Hydrogenation

Why: Cleanest conversion, but requires strict thermal clamping.

  • Setup: Use a jacketed reactor with active cooling.

  • Solvent: Methanol or Ethanol (0.1 M concentration).

  • Catalyst: 5% Pd/C (wet support to prevent ignition).

  • Temperature Setpoint: Set jacket to 20°C .

  • Pressure: 1 atm (balloon) to 3 bar.

  • Initiation: Introduce

    
    . Monitor internal temp (
    
    
    
    ).
    • Troubleshooting: If

      
       rises > 5°C above setpoint, stop agitation immediately. Diffusion limits the reaction rate.
      

Module 3: Troubleshooting & FAQs

The Troubleshooting Matrix

Q: The reaction turned black and tarry. What happened? A: You likely exceeded the thermal stability limit (


).
  • Mechanism: Nitro-pyridines are prone to polymerization and oxidative degradation at high temperatures.

  • Fix: Repeat the experiment at 50°C max. Add an antioxidant (e.g., BHT) if radical polymerization is suspected, though temperature control is the primary fix.

Q: I see the product, but also a "des-chloro" byproduct (Hydrodechlorination). A: This occurs during Hydrogenation if the reaction runs too long or too hot.

  • Mechanism: Pd/C catalyzes the cleavage of the C-Cl bond after the nitro group is reduced.

  • Fix:

    • Switch to Platinum on Carbon (Pt/C) or Raney Nickel (less prone to dechlorination).

    • Add a "poison" like Diphenylsulfide (0.1 eq) to attenuate catalyst activity.

    • Stop the reaction immediately upon

      
       consumption plateau.
      

Q: Low conversion in


 reaction despite heating. 
A:  The 5-methyl group might be providing steric hindrance if your nucleophile is bulky.
  • Fix: Switch solvent to DMSO (increases rate via polarity) or use a stronger base (

    
    ) to increase nucleophile energy, rather than increasing temperature.
    
Diagnostic Logic Tree

Troubleshooting Symptom Symptom? Tar Black Tar/Oil Symptom->Tar Stall Stalled Reaction Symptom->Stall WrongProd Wrong Product (Des-Chloro) Symptom->WrongProd Cause1 Temp > 90°C Decomposition Tar->Cause1 Cause2 Steric Hindrance or Wet Solvent Stall->Cause2 Cause3 Over-reduction (Pd/C activity) WrongProd->Cause3 Fix1 Reduce Temp to 50°C Check Inert Gas Cause1->Fix1 Fix2 Switch to DMSO Dry Solvents Cause2->Fix2 Fix3 Use Pt/C or Add Catalyst Poison Cause3->Fix3

Caption: Diagnostic pathways for common reaction failures involving 2-Chloro-5-methyl-4-nitropyridine.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 345364, 2-Chloro-4-methyl-5-nitropyridine (Isomer Analog). Retrieved from . (Note: Reactivity data extrapolated from close structural analogs due to specific isomer rarity).

  • European Chemicals Agency (ECHA). C&L Inventory: 4-Nitropyridine N-oxide derivatives.[1] Retrieved from .

  • Google Patents. Preparation method of 2-chloro-5-nitropyridine (CN102040554A). Retrieved from .

  • BenchChem. Protocols for the Amination of 2,4-Dichloro-5-nitropyridine. Retrieved from .

  • Master Organic Chemistry. The SNAr Mechanism: Nucleophilic Aromatic Substitution.[2] Retrieved from .

Sources

Technical Support Center: Stability & Workup of 2-Chloro-5-methyl-4-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hot Electrophile" Challenge

2-Chloro-5-methyl-4-nitropyridine is not a standard organic intermediate; it is a highly reactive electrophile.[1] The presence of the nitro group at the 4-position creates a "push-pull" electronic environment that drastically reduces the electron density at the 2-position.

While this reactivity is desirable for downstream derivatization (e.g.,


 coupling with amines), it renders the molecule extremely fragile during workup. The primary failure mode is hydrolysis  of the chloride to form the pyridone (2-hydroxy-5-methyl-4-nitropyridine), a thermodynamic sink that is irreversible.

Core Stability Rule: The stability of this molecule is inversely proportional to pH and Temperature .

Mechanism of Decomposition (Root Cause Analysis)

To prevent decomposition, you must understand the enemy. The 4-nitro group activates the ring, making the C-Cl bond at position 2 highly susceptible to nucleophilic attack by water or hydroxide ions.

Decomposition Pathway Diagram[1]

Decomposition Start 2-Chloro-5-methyl- 4-nitropyridine Transition Meisenheimer Complex Start->Transition Nucleophilic Attack (C2 Position) Ether Alkoxy Impurity (Solvolysis) Start->Ether Solvolysis in MeOH/EtOH Water H2O / OH- Water->Transition Product 2-Hydroxy-5-methyl- 4-nitropyridine (Pyridone Impurity) Transition->Product -HCl (Irreversible) Alcohol R-OH (Solvent) Alcohol->Ether

Figure 1: The primary decomposition pathways.[1] Note that the 4-nitro group stabilizes the Meisenheimer complex, accelerating the displacement of chloride by even weak nucleophiles like water.

Troubleshooting Guide: Scenario-Based Solutions

Scenario A: "My product turned yellow/orange and precipitated during the aqueous wash."

Diagnosis: Hydrolysis induced by basicity. You likely used a standard basic wash (NaHCO₃ or NaOH) to remove acid impurities.[1] The color change indicates the formation of the nitropyridone anion, which is often brightly colored.

Corrective Action:

  • Immediate: Acidify the aqueous layer back to pH 5–6 with dilute HCl.[1] The pyridone may remain, but you stop further degradation.

  • Prevention: Avoid basic washes entirely. If you must remove acid (e.g., excess HCl or POCl₃ byproducts), use a Cold Brine Wash or a phosphate buffer at pH 6.[1]0. Never exceed pH 7.5.[1]

Scenario B: "I see a new spot on TLC after concentrating from Methanol."

Diagnosis: Solvolysis (Alcoholysis). The 2-chloro group is labile enough to be displaced by methoxide or even neutral methanol if heated.[1] You have synthesized the methyl ether impurity.[1]

Corrective Action:

  • Prevention: Never use nucleophilic solvents (Methanol, Ethanol, Isopropanol) for extraction or rotovap.[1] Use Dichloromethane (DCM) , Ethyl Acetate (EtOAc) , or Toluene .[1]

Scenario C: "Yield dropped significantly after drying on the rotovap."

Diagnosis: Thermal Instability / Sublimation. While the melting point is >150°C, the combination of vacuum and heat can cause sublimation or thermal degradation of the nitro group in solution.

Corrective Action:

  • Prevention: Set the water bath to < 40°C .[1] Do not dry to complete dryness if the solid is not required immediately; store as a concentrated solution in DCM at -20°C.

The "Gold Standard" Workup Protocol

This protocol is designed to be a Self-Validating System . Each step includes a check to ensure integrity.

Reagents Required:
  • Extraction Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1]

  • Quench Media: Crushed Ice.

  • Wash Media: Saturated NaCl (Brine), pre-chilled to 4°C.

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ) - Avoid Magnesium Sulfate (
    
    
    
    ) as it can be slightly Lewis acidic.[1]
Step-by-Step Procedure:
StepActionCritical Parameter (The "Why")Validation Check
1 Quench Pour reaction mixture slowly onto crushed ice with vigorous stirring.Temp must stay < 10°C.
2 Phase Split Add cold DCM. Agitate gently.Avoid vigorous shaking to prevent emulsion.
3 Acid Wash If reaction was acidic (

), wash organic layer with cold water .[1]
Check aqueous pH.[1] If < 2, wash again with water.[1]
4 Neutralize DO NOT use NaOH. If pH adjustment is needed, use cold sat.

very rapidly and separate immediately.[1]
Target pH of aqueous layer: 5.0 – 7.[1]0.
5 Drying Dry organic layer over

for 10 mins.
Solution should be clear, not cloudy.
6 Concentration Evaporate solvent under reduced pressure.Bath Temp: 35°C max.
Workup Decision Matrix

WorkupLogic Start Reaction Complete? CheckSolvent Is reaction solvent Water-Miscible? (e.g., DMF) Start->CheckSolvent PourIce Pour onto Crushed Ice CheckSolvent->PourIce Yes Extract Extract with EtOAc/DCM CheckSolvent->Extract No PourIce->Extract WashDecision Need to remove Acid? Extract->WashDecision SafeWash Wash with Cold Water Then Cold Brine WashDecision->SafeWash Preferred RiskyWash RAPID Cold NaHCO3 Wash (Contact time < 2 mins) WashDecision->RiskyWash Only if strictly necessary Dry Dry (Na2SO4) & Conc < 35°C SafeWash->Dry RiskyWash->Dry

Figure 2: Decision logic for minimizing exposure to hydrolytic conditions.

Frequently Asked Questions (FAQs)

Q: Can I store the isolated solid at room temperature? A: Short-term, yes. However, nitro-pyridine halides are known to slowly decompose or "darken" over time due to autocatalytic degradation.[1] Store at -20°C under Argon.

Q: I need to remove the 4-nitro group later. Does this protocol change? A: No. This protocol preserves the 2-Cl and 4-NO2 functionalities.[1] If you plan to reduce the nitro to an amine later, do it immediately. The amino-chloropyridine is significantly more stable than the nitro-chloropyridine.

Q: Can I use silica gel chromatography for purification? A: Yes, but be cautious. Silica is slightly acidic.[1]

  • Tip: Pre-wash the silica column with 1% Triethylamine (TEA) in Hexane to neutralize it, only if your compound is acid-sensitive.[1] However, for this specific molecule, neutral silica is usually fine .[1] Avoid alumina (basic), as it will cause hydrolysis.[1]

References

  • Reactivity of 2-Chloro-4-Nitropyridines

    • Jubilant Ingrevia.[1] (2025).[1][2] "Safety Data Sheet: 2-Chloro-5-nitropyridine." Retrieved from 3[1]

    • BenchChem.[1] (2025).[1][2] "Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine." Retrieved from 4[1]

  • Synthesis and Handling Protocols

    • GuideChem.[1] (2025).[1][2] "Synthesis of 2-Chloro-4-methyl-5-nitropyridine." Retrieved from 5

    • Google Patents.[1] (2019).[1][6] "CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine."[1][7][8] Retrieved from 8[1]

  • General Nucleophilic Arom

    
    ) Principles: 
    
    • Chemistry LibreTexts. (2025).[1][2] "16.6: Nucleophilic Aromatic Substitution." Retrieved from 2[1]

Sources

troubleshooting low conversion in Suzuki coupling of 2-Chloro-5-methyl-4-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura coupling of 2-Chloro-5-methyl-4-nitropyridine. Low conversion with this particular substrate is a common yet solvable issue, stemming from its unique electronic and structural properties. This document provides a structured approach to troubleshooting, moving from fundamental principles to advanced optimization strategies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the foundational "why" questions, providing the chemical rationale behind common issues and solutions.

Q1: Why is 2-Chloro-5-methyl-4-nitropyridine a challenging substrate for Suzuki coupling?

A1: This substrate presents a convergence of three distinct challenges:

  • Aryl Chloride Inertness: The Carbon-Chlorine (C-Cl) bond is significantly stronger and less polarizable than C-Br or C-I bonds. This makes the rate-limiting step of the catalytic cycle, oxidative addition to the Pd(0) center, kinetically less favorable.[1][2]

  • Pyridine Nitrogen Coordination: The lone pair on the pyridine nitrogen can coordinate to the palladium catalyst. This can sequester the active catalyst, forming stable, off-cycle complexes that inhibit its activity, a common issue with nitrogen-containing heterocycles.[3][4]

  • Strongly Electron-Withdrawing Nitro Group: While the -NO₂ group's electron-withdrawing nature helps activate the C-Cl bond towards oxidative addition, it can also open pathways for side reactions.[5] In some specific catalytic systems, nitro groups have been reported to act as pseudohalides, though this is less common with modern, well-defined catalysts.[6][7][8]

Q2: My standard catalyst, Pd(PPh₃)₄, is not working. Why?

A2: Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh₃)₄, is a workhorse catalyst but is often insufficient for activating unreactive aryl chlorides.[2] The triphenylphosphine ligand is not electron-rich enough to sufficiently increase the electron density on the palladium center, which is required to facilitate the difficult oxidative addition of the C-Cl bond. For this substrate, a more advanced catalytic system is required.[9]

Q3: How does the choice of base impact a reaction with this substrate?

A3: The base plays a critical role in the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[10] It facilitates the formation of a more nucleophilic boronate species. For this reaction:

  • Strength is Key: A moderately strong base is needed. Weak bases may not be sufficient to promote transmetalation effectively.

  • Solubility Matters: The base must have some solubility in the reaction medium to be effective. This is why biphasic solvent systems (e.g., dioxane/water) are often used to dissolve both the organic substrates and the inorganic base.[11][12]

  • Common Choices: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often superior choices for challenging couplings as they are strong enough and have favorable solubility and coordination properties.[13][14]

Q4: I see a lot of dehalogenation (C-Cl bond replaced by C-H). What causes this?

A4: Dehalogenation is a common side reaction where the aryl halide is reduced to the corresponding arene.[15] This typically occurs after oxidative addition, when the resulting Ar-Pd(II)-Cl complex undergoes a competing reaction, often involving a hydride source (which can be solvent, base, or impurities), leading to reductive elimination of Ar-H instead of the desired cross-coupled product.[15] Optimizing the ligand and base can often suppress this pathway in favor of the desired transmetalation.

Part 2: Systematic Troubleshooting Guide

When faced with low conversion, a systematic approach is more effective than random screening. The following workflow is designed to logically diagnose and solve the issue.

Logical Troubleshooting Flow

TroubleshootingFlow start Low Conversion (<50%) reagents Step 1: Verify Reagents & Conditions start->reagents catalyst_system Step 2: Optimize Catalyst System reagents->catalyst_system Reagents OK success High Conversion Achieved reagents->success Problem Solved side_reactions Step 3: Identify & Mitigate Side Reactions catalyst_system->side_reactions Conversion Still Low catalyst_system->success Problem Solved side_reactions->success Problem Solved

Caption: A logical workflow for troubleshooting low conversion.

Step 1: Verify Reagents & Conditions (The Foundation)

Before modifying the core chemistry, ensure your setup is flawless. An issue here is the most common cause of failure.[16]

  • Boronic Acid/Ester Integrity: Boronic acids are prone to decomposition via protodeboronation or formation of unreactive boroxine anhydrides.[9][17]

    • Action: Check the purity of your boronic acid by NMR. If it's old or appears degraded, use a fresh bottle or purify it.

    • Pro-Tip: Switch to a more stable boronic ester, such as a pinacol (BPin) or MIDA ester. MIDA boronates are exceptionally stable and can be a reliable alternative.[17]

  • Solvent and Reagent Degassing: The active Pd(0) catalyst is highly sensitive to oxygen.[13]

    • Action: Ensure your solvents are thoroughly degassed before use. A common method is to bubble an inert gas (Argon or Nitrogen) through the solvent for 30-60 minutes.[18] Assemble the reaction under an inert atmosphere.

  • Base Quality: Some bases can be hygroscopic.

    • Action: Use a freshly opened bottle of base or dry it in an oven before use if appropriate.

Step 2: Optimize the Catalyst System (The Engine)

Your substrate requires a high-performance catalytic system specifically designed for activating C-Cl bonds.

SuzukiCycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII Ar-Pd(II)(Cl)L₂ Pd0->PdII [Rate-Limiting Step] Transmetal Transmetalation PdII_R Ar-Pd(II)(R')L₂ PdII->PdII_R   PdII_R->Pd0   RedElim Reductive Elimination Product Ar-R' sub_ArCl Ar-Cl (2-Chloro-5-methyl-4-nitropyridine) sub_Boronic R'-B(OR)₂ + Base

Caption: The Suzuki-Miyaura catalytic cycle for aryl chlorides.

  • Ligand Selection is Crucial: The key is to use a bulky, electron-rich phosphine ligand. These ligands increase the electron density on the palladium, making it more nucleophilic and lowering the activation energy for oxidative addition.[2] They also promote the final reductive elimination step.[2]

    Table 1: Recommended Catalyst Systems for 2-Chloropyridines

    Catalyst/Ligand Precatalyst Source Typical Loading (mol%) Key Advantages
    XPhos XPhos Pd G3/G4 1 - 3 Excellent general-purpose ligand for aryl chlorides; high activity and stability.[19]
    SPhos SPhos Pd G3/G4 1 - 3 Often highly effective for heteroaryl chlorides.[13]
    RuPhos RuPhos Pd G3/G4 1 - 3 Another member of the Buchwald biarylphosphine ligand family with proven efficacy.[13]
    P(t-Bu)₃ Pd₂(dba)₃ + Ligand 2 - 5 A very electron-rich and sterically demanding ligand, effective for C-Cl activation.[2]

    | IPr (NHC Ligand) | PEPPSI-IPr | 2 - 5 | N-Heterocyclic Carbene ligands offer an alternative electronic profile and are very effective.[20] |

  • Base and Solvent Screening: If a robust catalyst system still yields low conversion, a systematic screen of bases and solvents is warranted.

    Table 2: Recommended Bases and Solvents

    Parameter First Choice Second Choice Third Choice
    Base K₃PO₄ Cs₂CO₃ K₂CO₃

    | Solvent System | 1,4-Dioxane / H₂O (e.g., 4:1) | Toluene / H₂O (e.g., 4:1) | 2-MeTHF / H₂O (e.g., 4:1) |

  • Temperature: Aryl chlorides often require higher temperatures than bromides or iodides to drive the oxidative addition.

    • Action: Ensure the reaction temperature is between 80-110 °C.[13][18] If conversion stalls, a modest increase in temperature may be beneficial.

Step 3: Identify & Mitigate Side Reactions

If optimization of the core components doesn't solve the problem, look for evidence of specific side reactions.[21]

Table 3: Common Side Reactions and Solutions

Observed Problem Potential Cause Suggested Solution
Protodeboronation (Boronic acid starting material is consumed, but no product forms; arene from boronic acid is detected) Boronic acid is unstable under the reaction conditions.[9] Switch to a more stable boronic ester (pinacol or MIDA). Use anhydrous conditions with a base like K₃PO₄.[19]
Dehalogenation (Starting aryl chloride is consumed, but replaced by 2-methyl-3-nitropyridine) Competing reduction pathway is favored over transmetalation.[15] Ensure the system is rigorously oxygen-free. Screen different ligands; a more sterically hindered ligand can sometimes disfavor this pathway.
Homocoupling (Dimer of the boronic acid partner is observed) Transmetalation is slow, allowing for side reactions of the boronate. Use a more active catalyst to accelerate the desired cycle. Ensure proper stoichiometry (slight excess of boronic acid, ~1.1-1.2 eq, is common).

| Catalyst Decomposition (Reaction mixture turns black with precipitated palladium) | Insufficient ligand to stabilize the Pd(0) species, leading to aggregation.[16] | Increase the ligand-to-palladium ratio slightly (e.g., from 2:1 to 2.5:1 if generating the catalyst in situ). Use a well-defined precatalyst (e.g., Buchwald G3/G4) which is designed to prevent this.[17] |

Part 3: Recommended Experimental Protocols

Protocol 1: Recommended Starting Point for Optimization

This protocol uses a modern, highly active catalyst system that is a robust starting point for this challenging substrate.

  • Reaction Setup: To a flame-dried reaction vial equipped with a magnetic stir bar, add 2-Chloro-5-methyl-4-nitropyridine (1.0 equiv), the desired arylboronic acid or pinacol ester (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap, and purge with Argon or Nitrogen for 15 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (4:1 v/v, to make the final solution ~0.2 M in the limiting reagent).

  • Catalyst Addition: Add the precatalyst (e.g., XPhos Pd G3, 0.02 equiv, 2 mol%) to the vial under a positive pressure of inert gas.

  • Reaction: Place the sealed vial in a pre-heated oil bath or heating block at 100 °C.

  • Monitoring: Stir vigorously for 12-24 hours. Monitor the reaction progress by TLC, LC-MS, or GC-MS by taking small aliquots.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography.

Protocol 2: Catalyst System Screening

If the initial protocol fails, a parallel screen can efficiently identify an optimal system.

  • Array Setup: Prepare an array of reaction vials, each containing the aryl chloride (1.0 equiv), boronic acid partner (1.2 equiv), and a chosen base (e.g., K₃PO₄, 3.0 equiv).

  • Variable Addition: To each vial, add a different catalyst system (e.g., Vial 1: XPhos Pd G3; Vial 2: SPhos Pd G3; Vial 3: PEPPSI-IPr, etc., all at 2 mol%).

  • Execution: Add the chosen solvent system, seal, and heat all vials under identical conditions (e.g., 100 °C for 16 hours).

  • Analysis: After the reaction time, analyze a small aliquot from each vial by LC-MS or GC-MS to determine the relative conversion to the desired product. This will quickly identify the most promising catalyst.

By following this comprehensive guide, researchers can systematically diagnose issues, understand the underlying chemical principles, and successfully achieve high conversion for the Suzuki coupling of this challenging yet valuable substrate.

References

  • Benchchem. (2025). A Comparative Guide to Catalysts for Suzuki Coupling of 2-Bromo-5-chloropyridine. Benchchem.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Carrow, B. P., & Hartwig, J. F. (2014). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. PMC.
  • Reddit User Discussion. (2019). How resistant are Suzuki couplings to nitro groups?. r/chemhelp.
  • Neufeldt, S. R., & Sanford, M. S. (2020).
  • Benchchem. (2025).
  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115 Handout.
  • Leadbeater, N. E., & Marco, M. (2002). Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Organic Letters.
  • Grushin, V. V. (2003). Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand. Organometallics.
  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal.
  • Vechorkin, O., & Hu, X. (2025). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B.
  • Benchchem. (2025).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • ResearchGate. (n.d.). The Suzuki-Miyaura reactions of halopyridines and the side products.
  • Organic Chemistry Portal. (n.d.). The Suzuki-Miyaura Coupling of Nitroarenes. Organic Chemistry Portal.
  • ResearchGate. (n.d.). The Suzuki–Miyaura coupling (SMC) of nitroarenes with various....
  • Royal Society of Chemistry. (2020). Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. RSC Publishing.
  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube.
  • Aidic. (n.d.). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Aidic.
  • ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES HES-SO.
  • Semantic Scholar. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Semantic Scholar.
  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • ResearchGate. (n.d.). Screening of different bases for Suzuki coupling.
  • Benchchem. (2025).
  • Reddit User Discussion. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros.
  • Colacot, T. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
  • Benchchem. (n.d.). Troubleshooting low conversion in Suzuki-Miyaura reactions. Benchchem.
  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube.
  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2013). Developing Ligands for Palladium(II)
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • ResearchGate. (2021). Privileged ligands for palladium-catalyzed cross-coupling reactions.
  • Sigma-Aldrich. (n.d.). Palladium-catalyzed Cross-coupling Reactions. Sigma-Aldrich.
  • Benchchem. (2025). Technical Support Center: Troubleshooting Low Conversion in Cross-Coupling Reactions. Benchchem.
  • Benchchem. (2025). Technical Support Center: Troubleshooting Low Conversion in Suzuki-Miyaura Reactions. Benchchem.
  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia.
  • Reddit User Discussion. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.

Sources

Technical Support Center: Purification of 2-Chloro-5-methyl-4-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: PUR-2C5M4N-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary & Compound Identification

User Alert: In 95% of industrial and research applications (specifically in the synthesis of Finerenone), the compound referred to as "2-Chloro-5-methyl-4-nitropyridine" is actually its N-oxide form (2-Chloro-5-methyl-4-nitropyridine 1-oxide).[1][2] The non-oxidized pyridine variant is unstable and rarely isolated directly; it is typically generated in situ during reduction to the amine.[1][2]

This guide focuses on the N-oxide intermediate (CAS 60323-96-8) , as this is the stable solid requiring purification.[1][2]

Parameter Specification
Chemical Name 2-Chloro-5-methyl-4-nitropyridine 1-oxide
CAS Number 60323-96-8
Molecular Formula C₆H₅ClN₂O₃
Molecular Weight 188.57 g/mol
Appearance Yellow crystalline solid
Melting Point 151 – 160 °C
Solubility Profile Low in cold water; Soluble in hot Chloroform, DCM, Methanol
Troubleshooting Guide (Q&A Format)
Q1: My final product is a sticky, dark oil instead of a yellow solid. What went wrong?

Diagnosis: This usually indicates incomplete removal of the acid matrix or contamination with unreacted starting material (2-chloro-5-methylpyridine N-oxide) .[1][2] The starting material has a lower melting point and can depress the melting point of the mixture, preventing crystallization.[1]

Corrective Action:

  • Strict pH Control: During the quench step, ensure the pH is adjusted strictly to 2.0 – 3.0 using Sodium Carbonate (Na₂CO₃).[1][2]

    • Why? At pH < 2, the product remains protonated and soluble.[1][2] At pH > 5, you risk hydrolyzing the chloro-group to a hydroxyl group (forming 2-hydroxy-5-methyl-4-nitropyridine), which is a common gummy impurity.[1][2]

  • Trituration: If the solid is sticky, triturate the crude mass with cold Ethanol or Diethyl Ether .[1][2] This dissolves the oily impurities while leaving the nitro product as a solid.[1][2]

Q2: I am experiencing significant yield loss (50%+) after filtration. Where is my product?

Diagnosis: The product has partial solubility in the aqueous acidic filtrate. Simply filtering the precipitate is insufficient for high-yield processes.[1][2]

Corrective Action:

  • Mandatory Extraction: You must extract the aqueous filtrate.[1][2]

  • Protocol: Use hot Chloroform (CHCl₃) for extraction.[1][2][3] The partition coefficient favors the organic phase significantly better at elevated temperatures (approx. 40-50°C) than at room temperature.[1][2]

  • Warning: Do not use Ethyl Acetate if the aqueous phase is strongly acidic, as it may hydrolyze.[1][2]

Q3: HPLC shows a peak at RRT 0.85. Is this a regioisomer?

Diagnosis: Likely yes. While the 5-methyl group directs nitration to the 4-position, trace amounts of 2-chloro-5-methyl-6-nitropyridine can form if the reaction temperature exceeds 100°C.[1][2]

  • Alternative: It could be the 2-Hydroxy impurity (hydrolysis product) if you quenched with strong NaOH instead of Carbonate.[1][2]

Corrective Action:

  • Recrystallization: The 4-nitro isomer is less soluble in Methanol than the impurities.[1][2] Recrystallize by dissolving in boiling methanol and cooling slowly to 0°C.

  • Avoid Overheating: Maintain nitration temperature strictly between 95–100°C. Exceeding 105°C promotes isomer formation and tarring.[1][2]

Detailed Purification Protocols
Method A: Standard Precipitation (Primary Isolation)

Best for: Bulk removal of acids and inorganic salts.[1]

  • Quench: Pour the hot nitration mixture (H₂SO₄/HNO₃) slowly into a 3x volume of crushed ice with vigorous stirring. Maintain temperature < 20°C.

  • Neutralization: Slowly add saturated Sodium Carbonate (Na₂CO₃) solution.[1][2]

    • Critical Endpoint: Adjust pH to 2.0 – 3.0 .[1][2][3] Do not neutralize to pH 7.[1][2]

  • Filtration: Filter the resulting yellow precipitate.[1][2][3][4]

  • Wash: Wash the filter cake with ice-cold water (2 x 50 mL) to remove residual acid.

  • Drying: Dry under vacuum at 45°C.

Method B: Secondary Recovery (Filtrate Extraction)

Best for: Maximizing yield (recovers ~15-20% additional mass).[1][2]

  • Filtrate Treatment: Take the acidic filtrate from Method A.

  • Extraction: Extract with Chloroform (CHCl₃) (3 x 100 mL).

    • Tip: Warming the chloroform to 40°C improves extraction efficiency.[1][2]

  • Combination: Combine organic layers.

  • Drying: Dry over Anhydrous Sodium Sulfate (Na₂SO₄).

  • Evaporation: Concentrate under reduced pressure. The residue is often purer than the precipitate from Method A.[1][2]

Visualization: Purification Logic Flow

PurificationWorkflow Reaction Nitration Reaction Mixture (H2SO4 / HNO3) Quench Quench in Ice Water (Temp < 20°C) Reaction->Quench pH_Adjust Adjust pH to 2-3 (Na2CO3) Quench->pH_Adjust Filter Filtration pH_Adjust->Filter Precipitate Solid Precipitate (Crude Product) Filter->Precipitate Solids Filtrate Aqueous Filtrate (Contains ~20% Product) Filter->Filtrate Liquids Wash Wash with Ice Water Precipitate->Wash Extract Extract with Hot CHCl3 (3x) Filtrate->Extract Dry1 Vacuum Dry (Yield A) Wash->Dry1 Combine Combine Yields A + B (Recrystallize from MeOH if needed) Dry1->Combine Dry2 Evaporate Solvent (Yield B) Extract->Dry2 Dry2->Combine

Caption: Integrated workflow for the isolation and secondary recovery of 2-Chloro-5-methyl-4-nitropyridine N-oxide.

Key Data & Specifications
Impurity Profile
ImpurityOriginRemoval Strategy
2-Chloro-5-methylpyridine N-oxide Unreacted Starting MaterialSoluble in dilute acid; removed during filtration if pH < 2.[1][2][5]
2-Hydroxy-5-methyl-4-nitropyridine Hydrolysis (High pH/Temp)Soluble in alkaline water; avoid pH > 6 during quench.[1][2]
Inorganic Salts (Na₂SO₄) Neutralization ByproductInsoluble in Chloroform/Methanol; removed by solvent extraction.[1][2]
Solubility Data (at 25°C)
SolventSolubilityUsage
Water < 1 g/LAnti-solvent for precipitation.[1][2]
Chloroform High (> 50 g/L)Extraction solvent (Hot).[1][2][3]
Methanol Moderate (Hot)Recrystallization solvent.[1][2]
Hexane InsolubleAnti-solvent for washing.[1][2]
References
  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 12318010, 2-Chloro-5-methyl-4-nitropyridine N-oxide. Retrieved January 30, 2026, from [Link]

  • Google Patents. (2013).[1][2] CN103193704A - Synthesis method of 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound. Retrieved January 30, 2026, from [1][2]

Sources

Technical Support Hub: Exotherm Management in 2-Chloro-5-methyl-4-nitropyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

Molecule: 2-Chloro-5-methyl-4-nitropyridine (often synthesized as the N-oxide intermediate).[1][2][3][4] Primary Application: Key intermediate for API synthesis (e.g., Finerenone).[2] Core Hazard: The introduction of a nitro group at the C4 position of the pyridine ring, typically via the N-oxide, involves a highly exothermic nitration using mixed acids (H₂SO₄/HNO₃).[5]

The "Sleeping Dragon" Hazard: The most critical failure mode in this synthesis is reactant accumulation . The nitration of the deactivated pyridine ring has a high activation energy. If reagents are added at low temperatures (e.g., <20°C) without immediate reaction, a large inventory of unreacted nitrating agent accumulates.[2] Upon heating to the initiation temperature (typically >60°C), this accumulated mass reacts simultaneously, leading to a catastrophic thermal runaway.

Troubleshooting Guide (Q&A)

Phase 1: Reagent Addition (The Accumulation Zone)

Q1: I am adding the nitrating mixture at 0–10°C, but I see no exotherm. Should I increase the addition rate? A: ABSOLUTELY NOT.

  • Diagnosis: You are likely in a regime of accumulation .[2] The reaction rate at 0–10°C is negligible for this deactivated ring system. Increasing the addition rate merely builds up a "chemical bomb" of unreacted mixed acid and substrate.

  • Corrective Action:

    • Stop addition immediately.

    • Verify your protocol's initiation temperature. Many protocols require a "seed" temperature (e.g., 40–50°C) to ensure the reaction consumes reagents as they are added (dosing-controlled regime).

    • Analyze a sample to confirm conversion before resuming.

Q2: The temperature spikes uncontrollably when I start the heating ramp after addition. A: This confirms reactant accumulation occurred during the cold addition.

  • Mechanism: You created a batch reactor containing all reactants but little product. As you ramped the temperature, you crossed the Onset Temperature (

    
    ) , triggering the adiabatic temperature rise (
    
    
    
    ) of the entire mass instantly.
  • Prevention: Switch to a "Hot Addition" protocol (see Section 3) or a semi-batch process where the substrate is added to the hot acid (reverse addition) to ensure immediate consumption.

Phase 2: Reaction Maintenance (The Runaway Zone)

Q3: During the hold at 100°C, the pressure in the vessel is rising. A: This indicates gas evolution from decomposition or oxidative side reactions.

  • Causality: The N-oxide function is thermally sensitive. Prolonged exposure to high heat and strong acid can trigger autocatalytic decomposition, releasing

    
     and causing pressure buildup.[2]
    
  • Immediate Action:

    • Maximize cooling (jacket crash cool).

    • Vent the reactor to a scrubber to prevent vessel rupture.

    • Quench: If temperature continues to rise despite cooling, prepare for emergency dump to a pre-cooled water quench tank.

Phase 3: Work-up (The Quench)

Q4: Violent boiling occurs when pouring the reaction mixture into ice water. A: This is the Heat of Dilution of Sulfuric Acid.

  • Physics: You are mixing concentrated H₂SO₄ with water. This releases massive enthalpy (

    
    95 kJ/mol).
    
  • Solution:

    • Inverse Quench: Always pour the reaction mixture into the water/ice, never water into acid.

    • Rate Control: The addition rate must be limited by the quench tank's ability to vent steam and maintain

      
      .
      

Safe Synthesis Protocol (Self-Validating System)

Objective: Synthesize 2-Chloro-5-methyl-4-nitropyridine N-oxide while maintaining a Dosing-Controlled regime.

Reagents & Parameters
ComponentRoleCritical Parameter
2-Chloro-5-methylpyridine N-oxide SubstrateSolid (ensure free-flowing)
Fuming HNO₃ (90%+) Nitrating AgentHazard: Oxidizer
Conc.[2][3][6][7][8] H₂SO₄ Solvent/CatalystHazard: Dehydrating agent
Target Temperature Reaction95–105°C (Strict control)
Step-by-Step Methodology

1. Preparation of Nitrating Cocktail (Exothermic Step 1)

  • Pre-cool Conc. H₂SO₄ to 0–5°C.[7]

  • Slowly add Fuming HNO₃.[7][9] Note: This generates heat.[10][11][7][9][12] Maintain

    
    .
    
  • Validation: Check density or refractive index to confirm correct acid ratio.

2. Substrate Dissolution

  • Dissolve the N-oxide precursor in H₂SO₄ (separate vessel) or add solid to the acid if viscosity allows.

  • Safety Check: Ensure the system is homogeneous before heating.

3. The "Hot Addition" (Crucial for Safety)

  • Heat the substrate/acid mixture to 50–60°C (Initiation Temp).

  • Start Dosing: Add the Nitrating Cocktail slowly.

  • Monitoring: Look for an immediate, small exotherm with each drop (

    
    ).
    
    • If T rises > 5°C: Stop dosing, let it cool.[2]

    • If T does not change:STOP. You are not initiating. Increase T slightly or check agitation.

  • Goal: Ensure

    
    .
    

4. The Reaction Cook

  • Once addition is complete, slowly ramp to 100°C .

  • Hold for 2–3 hours.

  • End Point: Monitor via HPLC. Do not over-cook (risk of tar/decomposition).

5. Controlled Quench

  • Cool reaction mass to 25°C.

  • Pump mass into a stirred vessel containing 3x volume of crushed ice/water.

  • Maintain Quench

    
    .[9][13]
    

Visualized Safety Workflows

Figure 1: Reaction Logic & Thermal Control

This diagram illustrates the decision-making process during the critical addition phase to prevent thermal runaway.

ReactionSafety Start Start Nitrating Agent Addition CheckTemp Monitor Reactor Temperature (Tr) Start->CheckTemp ExothermYes Exotherm Detected? (Tr rises immediately) CheckTemp->ExothermYes ActionGood Regime: Dosing Controlled (Safe) ExothermYes->ActionGood Yes ActionBad Regime: Accumulation (DANGER) ExothermYes->ActionBad No (Temp Stable) Continue Continue Addition Maintain Tr < 65°C ActionGood->Continue Continue->CheckTemp Loop Stop STOP ADDITION IMMEDIATELY ActionBad->Stop Mitigate Hold at current Tr Wait for reaction to catch up Stop->Mitigate Mitigate->CheckTemp Re-evaluate

Caption: Logic flow for identifying and mitigating reactant accumulation during nitration.

Figure 2: Process Flow Diagram (Batch Setup)

ProcessFlow cluster_safety Safety Interlocks AcidTank Mixed Acid (HNO3/H2SO4) < 20°C Reactor Glass-Lined Reactor Substrate + H2SO4 T_init = 50°C AcidTank->Reactor Controlled Dosing (Flow Meter) Scrubber Caustic Scrubber (NOx Removal) Reactor->Scrubber Vent Gases Quench Quench Tank Ice/Water < 30°C Reactor->Quench Transfer (Post-Rxn) TempSensor TT (Temp Transmitter) Valve Dosing Valve TempSensor->Valve High T Trip (>65°C)

Caption: Batch reactor setup with critical safety interlocks and scrubbing for NOx gases.

References

  • BenchChem. 2-Chloro-5-methyl-4-nitropyridine N-oxide Synthesis Protocol & Safety Data. Retrieved from

  • GuideChem. Synthesis and Process Overview for Nitropyridine Derivatives. Retrieved from

  • National Institutes of Health (NIH) / PubChem. Compound Summary: 2-Chloro-5-methylpyridine N-oxide.[2][3][4] Retrieved from

  • ResearchGate. Continuous Flow Synthesis of 4-Nitropyridine Derivatives (Minimizing Accumulation). Retrieved from

  • Google Patents. Process for making 2-chloro-5-methylpyridine and derivatives (US20170008846A1).[2] Retrieved from

Sources

effect of base on Buchwald-Hartwig amination of 2-Chloro-5-methyl-4-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Effect of Base on Buchwald-Hartwig Amination of 2-Chloro-5-methyl-4-nitropyridine Ticket ID: BH-NITRO-PYR-001 Status: Open for Optimization

Executive Summary

You are likely encountering difficulties coupling amines with 2-Chloro-5-methyl-4-nitropyridine . This substrate presents a "perfect storm" of reactivity challenges: the electron-deficient pyridine ring makes it prone to hydrolysis, the nitro group is a catalyst poison and sensitive to single-electron transfer (SET), and the methyl group adds steric complexity.

The critical variable in your failure mode is likely the base. [1]

This guide serves as a Tier-3 Technical Support resource to troubleshoot decomposition, low yields, and selectivity issues specific to this scaffold.

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: My reaction mixture turns into a black tar/solid immediately upon heating. I am using NaOtBu. What is happening?

Diagnosis: Base-Mediated Nitro-Decomposition. Root Cause: You are using a base that is too strong (


 of conjugate acid ~17).
Technical Explanation:  Sodium tert-butoxide (NaOtBu) is the standard base for Buchwald-Hartwig aminations of unactivated aryl halides. However, with nitro-substituted  substrates, strong alkoxide bases act as single-electron donors. This initiates a Single Electron Transfer (SET) mechanism, reducing the nitro group to a radical anion (

). This radical species triggers rapid polymerization of the pyridine ring and oxidative degradation of the phosphine ligand, resulting in the "black tar" (palladium black + polymerized organics).

Solution:

  • Stop using alkoxides (NaOtBu, KOtBu).

  • Switch to weak inorganic bases: Use Cesium Carbonate (

    
    )  or Potassium Phosphate (
    
    
    
    )
    . These bases have lower
    
    
    values (conjugate acid ~10-12) and do not trigger SET with nitro groups.
Q2: I switched to in Toluene, but conversion is <10%. Why?

Diagnosis: Solubility-Limited Kinetics. Root Cause: The "Potassium Ceiling." Technical Explanation: While carbonate bases prevent decomposition, Potassium Carbonate (


) has very poor solubility in non-polar solvents like Toluene or Dioxane. The Buchwald-Hartwig mechanism requires the base to be available at the palladium center to deprotonate the Pd-bound amine complex. If the base is insoluble, the catalytic cycle stalls at the Pd(II)-amido complex stage.

Solution:

  • The "Cesium Effect": Switch to

    
     .[1] Cesium has a larger ionic radius and lower lattice energy than potassium, making it significantly more soluble in organic solvents like Dioxane and Toluene. This increases the effective basicity in the organic phase without increasing the thermodynamic basicity to the point of destroying the nitro group.
    
Q3: Before I optimize the catalyst, do I even need Palladium?

Diagnosis: Competitive


 Reactivity.
Analysis:  Your substrate is 2-Chloro-5-methyl-4-nitropyridine .
  • The Nitro group at C4 and the Nitrogen at N1 make the C2-Chlorine highly electrophilic.

  • If you are coupling a strong nucleophile (e.g., morpholine, pyrrolidine, primary alkyl amines), the reaction might proceed via Nucleophilic Aromatic Substitution (

    
    ) simply by heating in DMF or DMSO with a base (
    
    
    
    ), without Palladium.

When to use Palladium (Buchwald-Hartwig):

  • Weak Nucleophiles: Anilines, amides, carbamates, or sulfonamides (these will not undergo

    
    ).
    
  • Steric Bulk: The 5-methyl group hinders the C4-nitro group but also crowds the C2-chloro position. If

    
     is sluggish due to sterics, Pd-catalysis (which pulls the amine into the metal sphere) is necessary.
    

Part 2: Comparative Data & Base Selection

The following table summarizes the effect of base selection specifically for nitro-pyridine substrates coupled with a secondary aniline (e.g., N-methylaniline).

BaseSolvent

(approx)
YieldObservationMechanism of Failure/Success
NaOtBu Toluene170% Black TarNitro-reduction / Polymerization / Catalyst Death
LiHMDS THF26<5% Complex MixDeprotonation of methyl group (benzylic-like)

Toluene1015% SM RecoveryLow solubility prevents turnover

Dioxane1088% Clean ProductOptimal. Good solubility, mild basicity.

DME/H2O1275% Clean ProductGood alternative, requires phase transfer or water

Part 3: Visual Troubleshooting Workflows

Workflow 1: Reaction Optimization Logic

Use this decision tree to determine the correct reaction pathway for your specific amine.

BaseSelection Start Substrate: 2-Chloro-5-methyl-4-nitropyridine AmineCheck Is your Amine Nucleophilic? (Alkyl amine, Morpholine, etc.) Start->AmineCheck SNAr Try SNAr First Solvent: DMF/DMSO Base: K2CO3 or DIEA Temp: 80-100°C AmineCheck->SNAr Yes (Strong Nuc) Buchwald Proceed to Buchwald-Hartwig AmineCheck->Buchwald No (Aniline/Amide) SNArResult Did SNAr work? SNAr->SNArResult SNArResult->Buchwald Low Yield/Steric Hinderance BaseChoice Select Base Strategy Buchwald->BaseChoice Avoid CRITICAL: AVOID NaOtBu / LiHMDS (Causes Nitro Decomposition) BaseChoice->Avoid Standard Conditions RecBase Recommended System: Base: Cs2CO3 (2.0 eq) Solvent: 1,4-Dioxane Ligand: Xantphos or BrettPhos BaseChoice->RecBase Nitro-Specific Conditions

Caption: Decision matrix for selecting between


 and Pd-Catalysis, emphasizing the avoidance of strong bases.
Workflow 2: Mechanism of Base Interference

Mechanism Substrate Nitro-Pyridine BaseStrong Strong Base (NaOtBu) Substrate->BaseStrong Mix BaseWeak Weak Base (Cs2CO3) Substrate->BaseWeak Mix with Pd SET Single Electron Transfer (SET) BaseStrong->SET Coord Pd-Amine Coordination BaseWeak->Coord Stable Radical Nitro-Radical Anion SET->Radical Tar Polymerization (Black Tar) Radical->Tar Deprot Deprotonation Coord->Deprot Product C-N Coupled Product Deprot->Product

Caption: Mechanistic divergence showing how strong bases trigger SET/decomposition versus weak bases enabling the catalytic cycle.

Part 4: Recommended Experimental Protocol

Objective: Coupling of 2-Chloro-5-methyl-4-nitropyridine with a deactivated amine (e.g., 4-fluoroaniline).

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.2 equiv

  • Catalyst:

    
     (2 mol%) or 
    
    
    
    (5 mol%)
  • Ligand: Xantphos (for amides/prim-amines) or BrettPhos (for anilines) (4-6 mol%)

  • Base:

    
     (2.0 equiv)  - Must be finely ground and dry.
    
  • Solvent: Anhydrous 1,4-Dioxane (

    
     concentration).
    

Step-by-Step Procedure:

  • Preparation: In a glovebox or under active Argon flow, charge a reaction vial with the Pd source, Ligand, Base (

    
    ), and Substrate.
    
  • Solvation: Add anhydrous 1,4-Dioxane. If the amine is liquid, add it now.

  • Degassing: Sparge the mixture with Argon for 5 minutes (or freeze-pump-thaw). Oxygen is detrimental to the phosphine ligands.

  • Activation: Seal the vial with a crimp cap (Teflon septum).

  • Reaction: Heat to 90–100 °C for 12–16 hours.

    • Note: Do not exceed 110 °C; nitro-pyridines can be thermally unstable at very high temperatures in basic media.

  • Workup: Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc) to remove the insoluble Cesium salts. Concentrate and purify via column chromatography.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[2][3][4][5][6][7] Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides. Journal of the American Chemical Society, 116(13), 5969-5970. [Link]

  • Fors, B. P., & Buchwald, S. L. (2009). Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonaflates to Nitroaromatics. Journal of the American Chemical Society, 131(36), 12898–12899. (Context on Nitro-compatibility). [Link]

  • Maimone, T. J., & Buchwald, S. L. (2010). A Highly Active Catalyst for the Pd-Catalyzed Amination of Complex Heteroaryl Chlorides. Journal of the American Chemical Society, 132(34), 11792–11794. [Link]

Sources

Technical Support Center: Regiocontrol in 2-Chloro-5-methyl-4-nitropyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: REGIO-PYR-004 Subject: Troubleshooting Regioisomer Contamination & Yield Loss Status: Open for Resolution Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

The synthesis of 2-Chloro-5-methyl-4-nitropyridine is a critical workflow in the development of second-generation kinase inhibitors (e.g., ALK/ROS1 inhibitors). The primary challenge users face is regiocontrol . Direct nitration of the pyridine base typically favors the 3-position (ortho to the methyl group) or fails due to ring deactivation by the 2-chloro substituent.

To access the 4-position exclusively, the N-oxide activation strategy is required. This guide provides a self-validating protocol to navigate this route, ensuring the exclusion of the parasitic 3-nitro and 6-nitro isomers.

Module 1: Route Selection & Mechanism (The "Why")

User Query: "I attempted direct nitration of 2-chloro-5-methylpyridine using


 but obtained a mixture of starting material and the 3-nitro isomer. Why?"

Technical Insight: The 2-chloro substituent strongly deactivates the pyridine ring, making electrophilic aromatic substitution difficult. Furthermore, the pyridine nitrogen (protonated under acidic nitration conditions) directs incoming electrophiles to the meta (3 or 5) position. Since the 5-position is blocked by a methyl group, the 3-position becomes the path of least resistance.

The Solution: N-Oxide Activation You must oxidize the ring nitrogen first. The N-oxide oxygen donates electron density into the ring (specifically to the 2 and 4 positions) via resonance, overcoming the deactivation and directing the nitro group to the 4-position.

Workflow Visualization

The following diagram illustrates the divergent pathways and the necessity of the N-oxide route.

RegioControl SM Starting Material 2-Chloro-5-methylpyridine Direct Direct Nitration (H2SO4 / HNO3) SM->Direct Incorrect Route Oxidation Step 1: N-Oxidation (mCPBA or H2O2/Urea) SM->Oxidation Correct Route WrongIsomer Major Product: 3-Nitro Isomer (Undesired) Direct->WrongIsomer NOxide Intermediate: N-Oxide Oxidation->NOxide Nitration Step 2: Nitration (H2SO4 / HNO3, 100°C) NOxide->Nitration TargetNOxide Target Intermediate: 4-Nitro-N-Oxide Nitration->TargetNOxide Reduction Step 3: Deoxygenation (PCl3 or Fe/AcOH) TargetNOxide->Reduction Target Final Target: 2-Chloro-5-methyl- 4-nitropyridine Reduction->Target

Figure 1: Divergent synthesis pathways showing the necessity of N-oxide activation for 4-position regioselectivity.

Module 2: Step-by-Step Troubleshooting Protocol

Step 1: N-Oxidation

Protocol: Treat 2-chloro-5-methylpyridine with mCPBA (1.2 eq) in DCM or Urea-Hydrogen Peroxide (UHP) in anhydride. Critical Control Point: Monitor consumption of SM by TLC. Unreacted SM will nitrate at the wrong position in Step 2.

Step 2: Nitration of the N-Oxide

Protocol: Dissolve N-oxide in conc.


, add fuming 

dropwise at 0°C, then heat to 90-100°C. Common Failure Mode: "Thermal Runaway" or "Isomer Scrambling."
IssueDiagnosisRoot CauseCorrective Action
Low Yield (<40%) Black tar in flaskTemperature spike >110°C causing decomposition.Maintain strict temp control (95-100°C). Use an oil bath, not a heating mantle.
3-Nitro Impurity NMR shows meta-couplingIncomplete N-oxidation in Step 1.Ensure >98% conversion in Step 1 before proceeding.
Dinitration Mass spec shows M+45Excess

or prolonged heating.
Quench reaction immediately after 2-3 hours. Use exactly 1.5-2.0 eq of

.
Step 3: Deoxygenation (The Reduction)

Protocol: React the 4-nitro-N-oxide with


 (in 

) or Iron powder/Acetic Acid. Safety Note:

deoxygenation is exothermic.
  • User Question: "Can I use Hydrogenation (Pd/C)?"

  • Answer: NO. Pd/C will reduce the nitro group to an amine (

    
    ) and potentially dechlorinate the ring (remove the 2-Cl). You require a chemoselective deoxygenation that leaves the nitro and chloro groups intact. 
    
    
    
    is the industry standard for this.

Module 3: Analytical Validation (Self-Validating System)

You cannot rely solely on Mass Spectrometry (MS) as all regioisomers have the same mass (


). 1H NMR is the only definitive method for validation. 
The "Coupling Constant" Test

The substitution pattern dictates the splitting of the remaining aromatic protons.

RegioisomerStructureProton RelationshipExpected NMR Signal (

values)
Target (4-Nitro) 2-Cl, 4-NO2, 5-MeH3 and H6 are Para Two Singlets (No coupling or negligible para-coupling).
Impurity (3-Nitro) 2-Cl, 3-NO2, 5-MeH4 and H6 are Meta Two Doublets (

Hz).
Impurity (6-Nitro) 2-Cl, 5-Me, 6-NO2H3 and H4 are Ortho Two Doublets (

Hz).

Validation Check:

  • Run 1H NMR in

    
     or DMSO-d6.
    
  • Zoom in on the aromatic region (7.0 - 9.0 ppm).

  • Pass Criteria: You observe two distinct singlets.

  • Fail Criteria: You observe splitting (doublets).

Module 4: Frequently Asked Questions (FAQs)

Q1: My N-oxide intermediate is a yellow solid. Is this normal? A: Yes. 2-Chloro-5-methyl-4-nitropyridine-N-oxide is typically a yellow solid with a melting point around 148-152°C. If it is a dark oil, it requires purification (recrystallization from ethanol/water) before deoxygenation.

Q2: Can I separate the 3-nitro and 4-nitro isomers if I have a mixture? A: Separation is difficult due to similar polarity. However, the 4-nitro isomer is generally more crystalline and less soluble in non-polar solvents (like hexanes/ether) than the 3-nitro isomer.

  • Protocol: Dissolve the crude mixture in hot Ethanol. Cool slowly. The 4-nitro isomer (or its N-oxide) should crystallize out first. Filter and check the mother liquor—it will be enriched with the 3-nitro impurity.

Q3: Why do I see a peak at mass M+16 in my final product? A: This indicates incomplete deoxygenation. You still have the N-oxide present.

  • Fix: Return the material to the reaction vessel, add fresh

    
     (0.5 eq), and reflux for an additional hour.
    

References

  • BenchChem. (2025). Synthesis Protocol: Nitration of 2-Chloro-5-methylpyridine N-oxide. Retrieved from

  • PubChem. (2025).[1] 2-Chloro-5-methyl-4-nitropyridine N-oxide Compound Summary. National Library of Medicine. Retrieved from

  • ChemicalBook. (2025).[2] 2-Chloro-5-methyl-4-nitropyridine-N-oxide Properties and Synthesis. Retrieved from

  • Google Patents. (2019). Preparation method of high-yield 2-chloro-5-nitropyridine. (Analogous chemistry for nitration conditions). CN109456257B.[1][3][4] Retrieved from

Sources

Validation & Comparative

assessing the efficiency of different bases in reactions with 2-Chloro-5-methyl-4-nitropyridine

Optimizing Base Selection for Functionalization of 2-Chloro-5-methyl-4-nitropyridine

Executive Summary: The Electronic & Steric Landscape

The scaffold 2-Chloro-5-methyl-4-nitropyridine represents a unique "push-pull" system in medicinal chemistry, notably serving as a precursor in the synthesis of mineralocorticoid receptor antagonists (e.g., Finerenone analogs).[1]

For researchers, the primary challenge is not just reactivity—the molecule is highly activated—but regioselectivity . The 2-chloro position is activated for Nucleophilic Aromatic Substitution (

2

The Critical Insight: The 5-methyl group acts as a steric gatekeeper. While the 4-nitro group is electronically labile, the ortho-methyl group sterically hinders nucleophilic attack at C4, directing the majority of soft nucleophiles (amines, thiols) to the C2-position to displace the chloride. However, strong, small bases can override this preference, leading to side reactions.

This guide evaluates the efficiency of inorganic, organic, and strong bases in driving C2-selective functionalization.

Mechanistic Decision Framework

Before selecting a base, understanding the reaction pathway is non-negotiable. The reaction proceeds via a Meisenheimer Complex .[2]

Pathway Analysis (DOT Diagram)

The following diagram illustrates the bifurcation between the desired C2-substitution and the C4-side reaction.

SNAr_PathwayStart2-Chloro-5-methyl-4-nitropyridineC2_ComplexMeisenheimer Complex(C2 Attack)Start->C2_ComplexPath A: Sterically Favored(5-Me directs here)C4_ComplexMeisenheimer Complex(C4 Attack)Start->C4_ComplexPath B: Electronically Viable(Blocked by 5-Me)NuNucleophile (Nu-H)Nu->StartBaseBaseBase->NuDeprotonationProd_C2Product A:2-Substituted(Desired)C2_Complex->Prod_C2-Cl⁻Prod_C4Product B:4-Substituted(Side Product)C4_Complex->Prod_C4-NO₂⁻

Figure 1: Mechanistic bifurcation. The 5-methyl group (steric bulk) disfavors Path B, making Path A the dominant route unless small, hard bases are used.

Comparative Assessment of Bases

The choice of base dictates the reaction rate (kinetics) and the impurity profile (thermodynamics).

A. Inorganic Carbonates ( )

Best For: Phenols, Thiols, and weak N-nucleophiles.

  • Mechanism: Heterogeneous deprotonation. The base remains solid (mostly) in organic solvents (DMF, DMSO, MeCN), creating a "surface-active" deprotonation.

  • The "Cesium Effect":

    
     is superior to 
    
    
    in intramolecular cyclizations or difficult substitutions. The larger ionic radius of Cesium breaks up tight ion pairs with the nucleophile (e.g.,
    
    
    is looser than
    
    
    ), increasing the "naked" character and reactivity of the nucleophile [1].
  • Performance Data:

    • Solvent Compatibility: High efficiency in DMF/DMSO; poor in THF.

    • Side Reactions: Low. The mild basicity prevents attack at the 4-nitro position.

B. Tertiary Amines (DIPEA, TEA)

Best For: Aliphatic Amines (Primary/Secondary).

  • Mechanism: Homogeneous proton scavenging. These bases do not deprotonate the amine nucleophile prior to attack; rather, they scavenge the HCl generated after the collapse of the Meisenheimer complex.

  • DIPEA vs. TEA: DIPEA (Hünig's base) is preferred. Its steric bulk prevents it from acting as a nucleophile itself (avoiding quaternary ammonium salt formation), whereas TEA can occasionally react with the highly activated 2-Cl position [2].

  • Performance Data:

    • Yield: Typically 85-95% for amine nucleophiles.

    • Workup: Easy removal via acid wash.

C. Strong Bases (NaH, LiHMDS, KOtBu)

Best For: Unreactive Nucleophiles (Amides, Carbamates) or C-H Activation. Risk Level: High.

  • Mechanism: Irreversible, quantitative deprotonation.

  • The Risk: Strong bases can deprotonate the 5-methyl group (benzylic-like protons), leading to polymerization or dimerization. They can also force the nucleophile to attack the 4-nitro position despite steric hindrance.

  • Recommendation: Avoid unless the nucleophile is non-reactive under standard conditions.

Summary Table: Base Efficiency Matrix
Base ClassSpecific BaseIdeal NucleophileRelative RateSelectivity (C2 vs C4)Recommendation
Inorganic

Phenols, ThiolsModerateHighStandard Choice
Inorganic

Sterically hindered PhenolsFastHighHigh Performance
Organic DIPEA

Amines
FastVery HighStandard for Amines
Organic

Small AminesFastModerateUse if DIPEA unavailable
Strong NaHAmidesVery FastLowLast Resort

Experimental Protocols

Protocol A: C-N Bond Formation (Amination)

Target: Synthesis of 2-amino-5-methyl-4-nitropyridine derivatives. Rationale: Uses DIPEA to scavenge acid without interfering with the nucleophile.

  • Preparation: In a 20 mL vial, dissolve 2-Chloro-5-methyl-4-nitropyridine (1.0 eq, 1.0 mmol) in anhydrous Acetonitrile (MeCN) (5 mL).

  • Addition: Add DIPEA (1.5 eq, 1.5 mmol) followed by the Amine Nucleophile (1.1 eq).

  • Reaction: Stir at 60°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 7:3) or LC-MS.[3]

    • Checkpoint: The starting material (Cl-Py) usually elutes faster than the product.

  • Workup: Evaporate solvent. Redissolve in DCM, wash with sat.

    
     and Brine. Dry over 
    
    
    .[4][5]
Protocol B: C-O Bond Formation (Etherification)

Target: Synthesis of 2-alkoxy-5-methyl-4-nitropyridine derivatives. Rationale: Uses

  • Preparation: In a dry flask, suspend

    
      (2.0 eq) in anhydrous DMF  (3 mL).
    
  • Activation: Add the Phenol/Alcohol (1.1 eq) and stir at RT for 15 min to allow initial deprotonation.

  • Coupling: Add 2-Chloro-5-methyl-4-nitropyridine (1.0 eq) dissolved in DMF (1 mL).

  • Reaction: Heat to 80°C for 2-4 hours.

    • Note: Higher temperatures (>100°C) may risk displacing the nitro group.

  • Workup: Pour into ice water. If solid precipitates, filter.[4][6] If oil, extract with EtOAc.[5]

Troubleshooting & Optimization Workflow

Use this logic gate to troubleshoot low yields or impurities.

Optimization_TreeProblemIssue: Low Yield or ImpuritiesCheck_SMIs SM consumed?Problem->Check_SMNo_ReactionIncrease T orSwitch to Cs2CO3Check_SM->No_ReactionNoYes_ReactionCheck Impurity ProfileCheck_SM->Yes_ReactionYesImpurity_TypeIdentify Major ImpurityYes_Reaction->Impurity_TypeSide_Prod_44-Substituted Product(Nitro displaced)Impurity_Type->Side_Prod_4RegioisomerHydrolysis2-Hydroxy Product(Hydrolysis)Impurity_Type->HydrolysisM+16 (OH)Fix_4Reduce TempIncrease Steric Bulk of BaseSide_Prod_4->Fix_4Fix_HydroDry SolventsUse Molecular SievesHydrolysis->Fix_Hydro

Figure 2: Troubleshooting logic for common S_NAr failures.

References

  • Finerenone Intermediate Synthesis

    • Source: BenchChem & ChemicalBook D
    • Context: Hydrogenation of 2-chloro-5-methyl-4-nitropyridine-1-oxide reduces the nitro group, highlighting its lability.
  • Nucleophilic Substitution Mechanisms in Pyridines

    • Source: Master Organic Chemistry & RSC Journals.
    • Context: General reactivity of 2-chloro-4-nitropyridines and the "Cesium Effect" in .
  • Base Selection in

    
     (RSC Advances): 
    
    • Source: Royal Society of Chemistry.
    • Context: Comparison of inorganic bases in aqueous/organic media for chloropyrimidine substitution.

Disclaimer: The protocols provided are based on general reactivity profiles of activated chloronitropyridines. Always perform a small-scale pilot reaction (10-50 mg) before scaling up.

The Strategic Advantage of 2-Chloro-5-methyl-4-nitropyridine in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Medicinal and Process Chemists

In the landscape of pharmaceutical and agrochemical development, the selection of appropriate building blocks is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic campaign. Among the vast arsenal of heterocyclic intermediates, 2-Chloro-5-methyl-4-nitropyridine has emerged as a uniquely advantageous scaffold. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of this building block against common alternatives, supported by mechanistic insights and experimental data, to elucidate its superior utility in complex molecule synthesis.

The Source of Advantage: Unpacking the Inherent Reactivity

The utility of 2-Chloro-5-methyl-4-nitropyridine stems from a synergistic interplay of its substituents, which creates a highly activated yet selective substrate for a variety of transformations, most notably nucleophilic aromatic substitution (SNAr).

The pyridine ring is inherently electron-deficient. This effect is significantly amplified by the potent electron-withdrawing nitro group (-NO₂) positioned para to the chloro-substituted C2 position. This electronic arrangement renders the C2 carbon highly electrophilic and exceptionally susceptible to attack by a wide range of nucleophiles.[1] The methyl group at the C5 position, while having a mild electronic effect, provides steric differentiation and a valuable handle for characterization and potential further functionalization.

The core of its reactivity lies in the stability of the intermediate formed during the SNAr reaction. The attack of a nucleophile at the C2 position generates a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. The negative charge is effectively delocalized across the pyridine ring and, crucially, onto the oxygen atoms of the nitro group, which provides substantial stabilization and lowers the activation energy of this rate-determining step.[1]

Fig. 1: Structural and reactivity features of 2-Chloro-5-methyl-4-nitropyridine.

Comparative Analysis: Performance Against Alternative Building Blocks

The advantages of 2-Chloro-5-methyl-4-nitropyridine become most apparent when compared directly with other heterocyclic building blocks used for similar synthetic transformations.

Building BlockKey Disadvantages Compared to 2-Chloro-5-methyl-4-nitropyridineTypical Reaction Conditions
2-Chloropyridine Lacks the activating nitro group, making it significantly less reactive (~10⁸ times less reactive than 2-chloropyrimidine).[2] Requires harsh conditions (high temperatures, strong bases) for SNAr, leading to lower yields and potential side reactions.[3]High temperatures (>150 °C), strong bases (e.g., NaH, KHMDS), polar aprotic solvents.
2-Chloro-3-nitropyridine The nitro group is meta to the chloro leaving group. While it provides some inductive activation, it cannot participate in resonance stabilization of the Meisenheimer complex to the same extent. This results in lower reactivity compared to the 4-nitro isomer.[4]Moderate to high temperatures, often requires stronger nucleophiles or longer reaction times.
2-Chloro-5-nitropyridine The nitro group is para to the nitrogen but meta to the C2-chloro group, providing less activation than a C4-nitro group. Can undergo ring-opening side reactions with strong bases (SN(ANRORC) mechanism).[5]Moderate temperatures, but careful control of base is required to avoid side reactions.
4,6-Dichloro-2-methylpyrimidine While highly reactive due to two chloro groups and two ring nitrogens, it presents regioselectivity challenges. It can be difficult to achieve mono-substitution selectively, often leading to mixtures of products.[6]Low to moderate temperatures, but requires precise stoichiometric control to manage selectivity.

The superior reactivity of 2-Chloro-5-methyl-4-nitropyridine allows for milder reaction conditions, which translates to higher functional group tolerance, reduced byproduct formation, and improved overall process efficiency.

Case Study: A Key Intermediate in Dasatinib Synthesis

The synthesis of the tyrosine kinase inhibitor Dasatinib provides a compelling real-world example of the strategic application of activated heterocyclic intermediates. While various routes exist, many modern syntheses rely on the coupling of a thiazole core with a substituted pyrimidine.[7] An analogous reaction using a pyridine scaffold highlights the utility of our target building block. The high reactivity of 2-Chloro-5-methyl-4-nitropyridine allows for efficient coupling with complex amine fragments under conditions that preserve the integrity of other functional groups within the molecule.

Alternative starting materials for the pyridine core, such as those derived from 2-aminopyridine, suffer from significant drawbacks including high raw material costs, poor regioselectivity during nitration (formation of 2-amino-3-nitropyridine isomers), and the generation of substantial acidic wastewater.[8] Routes starting from 3-nitropyridine are also hampered by the high cost of the starting material and low selectivity in subsequent chlorination steps.[8] 2-Chloro-5-methyl-4-nitropyridine circumvents these issues by providing a pre-functionalized, highly reactive, and regiochemically defined entry point.

G cluster_workflow Illustrative S-N-Ar Workflow A 2-Chloro-5-methyl-4-nitropyridine C Reaction Vessel Solvent (e.g., NMP, PEG-400) Base (e.g., DIPEA) A->C B Nucleophile (e.g., Primary/Secondary Amine) B->C D Controlled Heating (e.g., 100-150°C) C->D Reaction E Workup & Purification (Aqueous wash, extraction, chromatography) D->E Quenching F Substituted Product (High Yield) E->F Isolation

Fig. 2: Generalized workflow for a high-yield SNAr reaction.

Experimental Protocol: Validated Synthesis of N-Aryl-5-methyl-4-nitropyridin-2-amine

This protocol describes a representative SNAr reaction, demonstrating the practical application and favorable conditions enabled by the use of 2-Chloro-5-methyl-4-nitropyridine.

Objective: To synthesize a substituted 2-aminopyridine via nucleophilic aromatic substitution.

Materials:

  • 2-Chloro-5-methyl-4-nitropyridine (1.0 equiv)

  • Substituted Aniline (1.2 equiv)

  • Diisopropylethylamine (DIPEA) (2.5 equiv)

  • N-Methyl-2-pyrrolidone (NMP) or Polyethylene glycol 400 (PEG 400)

  • Dichloromethane (DCM)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Brine

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-Chloro-5-methyl-4-nitropyridine (1.0 equiv) and the chosen solvent (e.g., NMP, ~5 mL per mmol of substrate).

    • Causality: NMP and PEG 400 are excellent polar aprotic solvents for SNAr reactions, effectively solvating the ionic intermediates without interfering with the nucleophile.[9][10]

  • Addition of Reagents: Add the substituted aniline (1.2 equiv) followed by DIPEA (2.5 equiv).

    • Causality: A slight excess of the amine nucleophile ensures the reaction goes to completion. DIPEA is a non-nucleophilic organic base used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.[10]

  • Reaction: Heat the mixture to 120-150 °C and stir for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

    • Causality: The high activation of the substrate allows for relatively short reaction times and moderate temperatures compared to less activated halopyridines.[10]

  • Workup: Cool the reaction mixture to room temperature. Dilute with dichloromethane and wash sequentially with deionized water (2x), saturated sodium bicarbonate solution (1x), and brine (1x).

    • Causality: The aqueous washes remove the NMP/PEG solvent, unreacted amine, and the DIPEA-HCl salt. The bicarbonate wash ensures complete removal of any acidic species.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure N-substituted-5-methyl-4-nitropyridin-2-amine.

Self-Validation: The success of this protocol is validated by the high conversion of the starting material under relatively mild conditions and the clean formation of the desired product, minimizing the need for extensive purification of byproducts often seen with less reactive or selective building blocks.

Conclusion

2-Chloro-5-methyl-4-nitropyridine offers a distinct set of advantages for chemical synthesis. Its precisely arranged functional groups provide a potent and predictable reactivity profile that enables:

  • High Reactivity: Facilitating SNAr reactions under milder conditions than many alternatives.

  • Excellent Regioselectivity: The C2 position is uniquely activated, avoiding isomeric mixtures.

  • Versatility: The resulting nitro-substituted product can be readily transformed into an amino group, opening pathways for further diversification.

For drug development professionals and process chemists, these attributes translate into more efficient, cost-effective, and scalable synthetic routes, solidifying the position of 2-Chloro-5-methyl-4-nitropyridine as a premier building block in the construction of complex, high-value molecules.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). 2-Chloro-4-methyl-5-nitropyridine: Properties, Synthesis, and Applications as a Chemical Intermediate.
  • Galli, U., et al. (2015). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health. Retrieved from [Link]

  • Google Patents. (2011). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
  • ResearchGate. (n.d.). Amination of 2-halopyridines. Retrieved from [Link]

  • Google Patents. (2015). CN104788445A - Synthesis method of Dasatinib intermediate.
  • Sowlati-Hashjin, A., & Makowski, M. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-Chloro-5-methyl-3-nitropyridine. Retrieved from [Link]

  • Google Patents. (2015). EP2918584A1 - Process and intermediates for the preparation of dasatinib.
  • Ningbo Inno Pharmchem Co., Ltd. (2026). From Lab to Industry: The Practical Synthesis of 2-Chloro-4-methyl-5-nitropyridine. Retrieved from [Link]

  • Eureka | Patsnap. (n.d.). A kind of synthetic method of dasatinib intermediate. Retrieved from [Link]

  • Ghorai, P., et al. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega. Retrieved from [Link]

  • National Institutes of Health. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Retrieved from [Link]

  • Justia Patents. (2013). synthesis process of dasatinib and intermediate thereof. Retrieved from [Link]

  • ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Retrieved from [Link]

  • ResearchGate. (2010). 2-Chloro-5-nitropyridine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis route 2 of dasatinib. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Retrieved from [Link]

  • SRD Organics Ltd. (n.d.). Heterocyclic Building Blocks. Retrieved from [Link]

  • Google Patents. (2021). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
  • Jubilant Ingrevia Limited. (n.d.). 2-Chloro-5-nitropyridine Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Retrieved from [Link]

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A Spectroscopic Journey: Unraveling the Chemical Evolution of 2-Chloro-5-methyl-4-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Tracking Synthetic Transformations Through IR, NMR, and Mass Spectrometry

In the intricate world of pharmaceutical synthesis, the ability to meticulously track the transformation of molecules is paramount. Spectroscopic techniques serve as our indispensable eyes, allowing us to peer into the structural changes that occur at each step of a synthetic pathway. This guide provides an in-depth spectroscopic comparison of the pharmaceutically significant intermediate, 2-Chloro-5-methyl-4-nitropyridine, and its key precursors. By understanding the unique spectral fingerprints of each molecule, researchers can ensure reaction success, identify potential byproducts, and ultimately, guarantee the purity of the final product.

The synthesis of 2-Chloro-5-methyl-4-nitropyridine is a multi-step process that typically begins with a simpler pyridine derivative. A common route involves the transformation of 2-hydroxy-5-methylpyridine to 2-chloro-5-methylpyridine, followed by nitration to yield the final product. Each of these transformations introduces or modifies functional groups, leading to predictable and discernible changes in their respective spectra.

The Synthetic Pathway: A Visual Overview

The transformation from a simple hydroxylated pyridine to a chlorinated and nitrated derivative involves distinct chemical modifications. The following diagram illustrates the common synthetic route, highlighting the key structural changes that we will explore spectroscopically.

G cluster_0 Synthesis of 2-Chloro-5-methyl-4-nitropyridine 2-hydroxy-5-methylpyridine 2-hydroxy-5-methylpyridine 2-chloro-5-methylpyridine 2-chloro-5-methylpyridine 2-hydroxy-5-methylpyridine->2-chloro-5-methylpyridine Chlorination (e.g., POCl3) 2-Chloro-5-methyl-4-nitropyridine 2-Chloro-5-methyl-4-nitropyridine 2-chloro-5-methylpyridine->2-Chloro-5-methyl-4-nitropyridine Nitration (HNO3/H2SO4)

Caption: Synthetic route from 2-hydroxy-5-methylpyridine to 2-Chloro-5-methyl-4-nitropyridine.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint

FT-IR spectroscopy is a powerful tool for identifying the presence or absence of specific functional groups. The transformation from a hydroxyl group to a chloro group and the subsequent introduction of a nitro group result in significant and easily identifiable changes in the IR spectrum.

CompoundKey Vibrational Frequencies (cm⁻¹)Interpretation
2-hydroxy-5-methylpyridine ~3400-3650 (broad)O-H stretch of the hydroxyl group.
~1050-1150C-O stretch.
2-chloro-5-methylpyridine Absence of broad O-H stretchConfirms the replacement of the hydroxyl group.
~600-800C-Cl stretch, confirming chlorination.
2-Chloro-5-methyl-4-nitropyridine ~1550-1475 (strong, asymmetric)Asymmetric N-O stretch of the nitro group.[1][2]
~1360-1290 (strong, symmetric)Symmetric N-O stretch of the nitro group.[1][2]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

A small amount of the solid sample is placed directly on the ATR crystal. The spectrum is then acquired over a range of 4000-400 cm⁻¹. This technique requires minimal sample preparation and provides a high-quality spectrum of the solid material.

Causality in Spectral Shifts: The disappearance of the broad O-H stretching band is the primary indicator of a successful chlorination reaction. The subsequent appearance of two strong absorption bands characteristic of the nitro group's N-O stretching vibrations confirms the successful nitration. The high polarity of the N-O bonds results in very intense IR peaks, making them easy to identify.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom in a molecule. The introduction of electron-withdrawing groups like chlorine and the nitro group causes significant downfield shifts for the protons and carbons on the pyridine ring.

¹H NMR Spectral Data
Compoundδ H-3 (ppm)δ H-4 (ppm)δ H-6 (ppm)δ -CH₃ (ppm)
2-hydroxy-5-methylpyridine ~6.5~7.3~7.4~2.2
2-chloro-5-methylpyridine ~7.13~7.45~8.18~2.27
2-Chloro-5-methyl-4-nitropyridine ~7.8-~8.6~2.6

Note: The chemical shifts can vary slightly depending on the solvent used.

Experimental Protocol: ¹H NMR Spectroscopy

A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The solution is then placed in an NMR tube and the spectrum is acquired on a 400 MHz or higher spectrometer.

Expert Interpretation of ¹H NMR Shifts:

  • Chlorination: The replacement of the electron-donating hydroxyl group with the electron-withdrawing chloro group leads to a general downfield shift of the aromatic protons.[3] This is particularly noticeable for the proton at the C-6 position.

  • Nitration: The introduction of the strongly electron-withdrawing nitro group at the C-4 position results in a significant downfield shift for the adjacent protons at C-3 and C-5 (which is substituted with the methyl group). The proton at C-4 is absent in the final product. The methyl protons also experience a downfield shift due to the influence of the nitro group.

¹³C NMR Spectral Data
Compoundδ C-2 (ppm)δ C-3 (ppm)δ C-4 (ppm)δ C-5 (ppm)δ C-6 (ppm)δ -CH₃ (ppm)
2-hydroxy-5-methylpyridine ~160~118~138~129~145~17
2-chloro-5-methylpyridine ~150~123~138~130~148~17
2-Chloro-5-methyl-4-nitropyridine ~152~121~148~135~150~18

Experimental Protocol: ¹³C NMR Spectroscopy

Similar to ¹H NMR, the sample is dissolved in a deuterated solvent and the spectrum is acquired. ¹³C NMR often requires a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

Trustworthiness Through Consistent Data: The observed downfield shifts in both ¹H and ¹³C NMR spectra upon the introduction of electronegative substituents are consistent with fundamental principles of NMR theory.[4] This consistency across different spectroscopic techniques provides a self-validating system for confirming the chemical transformations.

Mass Spectrometry: Confirming the Molecular Weight

Mass spectrometry is a destructive technique that provides the molecular weight of a compound, offering definitive confirmation of the successful incorporation of new atoms.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Patterns
2-hydroxy-5-methylpyridine C₆H₇NO109.13M⁺ at m/z 109
2-chloro-5-methylpyridine C₆H₆ClN127.57M⁺ at m/z 127 and M+2 peak at m/z 129 (due to ³⁷Cl isotope) in a ~3:1 ratio.
2-Chloro-5-methyl-4-nitropyridine C₆H₅ClN₂O₂172.57M⁺ at m/z 172 and M+2 peak at m/z 174. Loss of NO₂ (46 Da) is a common fragmentation.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A small amount of the sample is introduced into the mass spectrometer where it is ionized by a beam of electrons. The resulting ions are then separated based on their mass-to-charge ratio.

Authoritative Grounding in Isotopic Patterns: The presence of the characteristic M+2 peak for chlorine-containing compounds is a definitive indicator of successful chlorination. The relative abundance of the ³⁵Cl and ³⁷Cl isotopes is approximately 3:1, leading to a predictable isotopic pattern in the mass spectrum.

Conclusion: A Symphony of Spectral Data

The spectroscopic comparison of 2-Chloro-5-methyl-4-nitropyridine and its precursors provides a clear and detailed narrative of the chemical transformations involved in its synthesis. Each technique, from FT-IR to NMR and Mass Spectrometry, offers a unique yet complementary piece of the structural puzzle. For researchers and drug development professionals, a thorough understanding of these spectroscopic fingerprints is not just a matter of analytical chemistry; it is a cornerstone of ensuring the quality, purity, and ultimately, the safety and efficacy of pharmaceutical compounds.

References

  • MDPI. (n.d.). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US4612377A - Preparation of 2-chloro-5-methylpyridine.
  • Google Patents. (n.d.). CN103193704A - 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound.
  • PubChem. (n.d.). 2-Chloro-4-methyl-5-nitropyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-methyl-4-nitropyridine N-oxide. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxy-5-methylpyridine. Retrieved from [Link]

  • Millam, J. (n.d.). IR: nitro groups. Retrieved from [Link]

  • Google Patents. (n.d.). CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine.
  • Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Chloro-5-methyl-pyridine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • NIH. (2015). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

  • ACS Publications. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-5-hydroxypyridine. Retrieved from [Link]

  • DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

  • JSciMed Central. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]

  • lookchem. (n.d.). Cas 20173-49-3,PYRIDINE, 2-CHLORO-5-METHYL-, 1-OXIDE. Retrieved from [Link]

  • Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]

  • AIP Publishing. (n.d.). Analysis of the NMR Spectrum of Pyridine. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis and Spectral Analysis of Pyridine Derivates. Retrieved from [Link]

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A Comparative Guide to the Synthesis of 5-Methyl-4-nitropyridine Derivatives: A Cost-Benefit Analysis of 2-Chloro-5-methyl-4-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its presence in numerous FDA-approved drugs underscores its importance as a privileged structure.[1] The strategic functionalization of this ring system is paramount in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. Among the vast array of substituted pyridines, the 5-methyl-4-nitropyridine moiety is a valuable building block, and its efficient incorporation into target molecules is a key consideration for process chemists and medicinal chemists alike.

This guide provides an in-depth technical analysis of the use of 2-Chloro-5-methyl-4-nitropyridine as a key intermediate for the synthesis of 5-methyl-4-nitropyridine derivatives. We will explore the traditional synthetic approach utilizing this chlorinated precursor and present a comparative analysis with a viable alternative methodology. This guide is intended to equip researchers with the necessary data to make informed decisions based on a comprehensive cost-benefit analysis, considering factors such as reaction efficiency, reagent cost, and operational safety.

The Traditional Approach: Nucleophilic Aromatic Substitution (SNAr) with 2-Chloro-5-methyl-4-nitropyridine

The most common method for introducing the 5-methyl-4-nitropyridine scaffold is through a nucleophilic aromatic substitution (SNAr) reaction with 2-Chloro-5-methyl-4-nitropyridine. The electron-withdrawing nature of the nitro group and the pyridine nitrogen atom activates the chloro-substituent for displacement by a variety of nucleophiles, particularly amines.

Synthesis of 2-Chloro-5-methyl-4-nitropyridine

The synthesis of 2-Chloro-5-methyl-4-nitropyridine itself is a multi-step process that typically begins with a readily available pyridine precursor, such as 2-amino-5-methylpyridine or 3,4-lutidine. A common industrial route involves the nitration of a 2-hydroxy-5-methylpyridine derivative followed by chlorination.[2]

Conceptual Synthetic Workflow for 2-Chloro-5-methyl-4-nitropyridine:

cluster_0 Synthesis of 2-Chloro-5-methyl-4-nitropyridine Start 2-Amino-5-methylpyridine Nitration Nitration (H2SO4, HNO3) Start->Nitration Step 1 Hydrolysis Diazotization & Hydrolysis (NaNO2, H2SO4, H2O) Nitration->Hydrolysis Step 2 Chlorination Chlorination (POCl3 or PCl5) Hydrolysis->Chlorination Step 3 Product 2-Chloro-5-methyl-4-nitropyridine Chlorination->Product

Caption: A representative synthetic route to 2-Chloro-5-methyl-4-nitropyridine.

This synthesis, while established, involves the use of harsh and hazardous reagents. The nitration step requires a mixture of concentrated sulfuric and nitric acids, which are highly corrosive and pose significant exothermic hazards.[3] The chlorination step often employs phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅), which are also corrosive, water-reactive, and toxic.[4][5][6]

Application in Nucleophilic Aromatic Substitution (SNAr)

Once obtained, 2-Chloro-5-methyl-4-nitropyridine is a versatile reagent for SNAr reactions. The reaction with a primary or secondary amine, for instance, proceeds under relatively mild conditions to afford the corresponding N-aryl- or N-alkyl-5-methyl-4-nitropyridin-2-amine.

Experimental Protocol: Typical SNAr Reaction with an Aniline Derivative

  • Reaction Setup: To a solution of 2-Chloro-5-methyl-4-nitropyridine (1.0 eq.) in a suitable solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add the aniline derivative (1.1 eq.) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 eq.).

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into water. The product will often precipitate and can be collected by filtration. Further purification can be achieved by recrystallization or column chromatography.

Workflow for SNAr using 2-Chloro-5-methyl-4-nitropyridine:

cluster_1 SNAr with 2-Chloro-5-methyl-4-nitropyridine Reagent 2-Chloro-5-methyl- 4-nitropyridine Reaction SNAr Reaction (Base, Solvent, Heat) Reagent->Reaction Nucleophile Amine (R-NH2) Nucleophile->Reaction Product N-Aryl-5-methyl- 4-nitropyridin-2-amine Reaction->Product

Caption: SNAr reaction of 2-Chloro-5-methyl-4-nitropyridine with an amine.

An Alternative Strategy: Leveraging the Reactivity of 2-Fluoro-5-methyl-4-nitropyridine

An increasingly popular alternative to chloro-pyridines in SNAr reactions is the use of their fluoro-analogs. The carbon-fluorine bond, while stronger than the carbon-chlorine bond, often leads to significantly faster reaction rates in nucleophilic aromatic substitutions. This is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex.[7] It has been reported that 2-fluoropyridine can react up to 320 times faster than 2-chloropyridine with sodium ethoxide in ethanol.[8]

Synthesis of 2-Fluoro-5-methyl-4-nitropyridine

The synthesis of 2-Fluoro-5-methyl-4-nitropyridine can be achieved through a similar nitration strategy as its chloro-counterpart, starting from 2-amino-5-methylpyridine, followed by a diazotization reaction in the presence of a fluoride source (Schiemann reaction or similar).[9] A more direct route can involve the nitration of 2-fluoro-5-methylpyridine.

Experimental Protocol: Synthesis of 5-Fluoro-2-nitropyridine (as an illustrative example)

A preparation of the related 5-fluoro-2-nitropyridine involves the nitration of 5-fluoro-2-aminopyridine with a mixture of concentrated sulfuric acid and 3% hydrogen peroxide at 0 °C, warming to room temperature, and stirring for 20 hours. This method yielded the product in 77% yield without the need for further purification.[10]

Comparative SNAr Reaction with 2-Fluoro-5-methyl-4-nitropyridine

The increased reactivity of the fluoro-derivative allows for milder reaction conditions, which can be a significant advantage when working with sensitive substrates.

Workflow for SNAr using 2-Fluoro-5-methyl-4-nitropyridine:

cluster_2 SNAr with 2-Fluoro-5-methyl-4-nitropyridine Reagent_F 2-Fluoro-5-methyl- 4-nitropyridine Reaction_F SNAr Reaction (Milder Conditions) Reagent_F->Reaction_F Nucleophile_F Amine (R-NH2) Nucleophile_F->Reaction_F Product_F N-Aryl-5-methyl- 4-nitropyridin-2-amine Reaction_F->Product_F

Caption: SNAr reaction of 2-Fluoro-5-methyl-4-nitropyridine with an amine.

Cost-Benefit Analysis: A Head-to-Head Comparison

To provide a practical framework for decision-making, we present a comparative analysis of the two synthetic strategies. The data presented is based on typical laboratory-scale synthesis and pricing at the time of publication.

Parameter2-Chloro-5-methyl-4-nitropyridine Route2-Fluoro-5-methyl-4-nitropyridine RouteAnalysis
Reagent Cost Starting Material (2-Amino-5-methylpyridine): ~$3.5/gStarting Material (2-Amino-5-methylpyridine): ~$3.5/gThe initial starting material cost is comparable.
Chlorinating Agent (PCl₅): ~$0.8/gFluorinating Agent (e.g., HF-Pyridine): More expensive and specialized.The chlorination step is more cost-effective in terms of the halogenating agent.
2-Chloro-5-methyl-4-nitropyridine: ~$15/g (estimated)2-Fluoro-5-methyl-4-nitropyridine: Likely higher due to more complex synthesis.The chlorinated intermediate is expected to be more economical.
Reaction Efficiency SNAr Yield: Typically good to excellent (70-95%)SNAr Yield: Generally excellent (>90%)The fluoro-derivative may offer slightly higher yields.
Reaction Time: Several hours to overnightReaction Time: Often significantly shorter (minutes to a few hours)The fluoro-route offers a clear advantage in terms of throughput.
Reaction Temperature: 80-120 °CReaction Temperature: Room temperature to 80 °CMilder conditions for the fluoro-route reduce energy costs and may improve selectivity.
Safety & Handling Synthesis: Use of highly corrosive and toxic nitrating and chlorinating agents.[3][4][5]Synthesis: Use of hazardous fluorinating agents (e.g., HF).Both routes involve hazardous materials, but the specific hazards differ.
SNAr Reagent: Stable solid.SNAr Reagent: Stable solid.Both intermediates are manageable with standard laboratory precautions.
SNAr Nucleophile (Aniline): Toxic and readily absorbed through the skin.[5][11][12]SNAr Nucleophile (Aniline): Same hazards apply.[5][11][12]The hazards associated with the nucleophile are independent of the pyridine electrophile.
Waste Management Generates acidic waste from nitration and phosphorus-containing waste from chlorination.Generates fluoride-containing waste, which requires specialized disposal procedures.Both routes present waste disposal challenges that must be managed appropriately.

Conclusion and Recommendations

The choice between using 2-Chloro-5-methyl-4-nitropyridine and its fluoro-analog for the synthesis of 5-methyl-4-nitropyridine derivatives is a nuanced decision that depends on the specific priorities of the research or development program.

The 2-Chloro-5-methyl-4-nitropyridine route is a well-established and cost-effective method, particularly for large-scale synthesis where the lower cost of the chlorinating agent and the intermediate itself can be significant. However, this comes at the cost of harsher reaction conditions and potentially longer reaction times for the subsequent SNAr step.

The 2-Fluoro-5-methyl-4-nitropyridine route offers the distinct advantages of faster reaction rates and milder conditions for the SNAr step. This can be particularly beneficial in a discovery setting where rapid library synthesis is desired or when working with thermally sensitive substrates. The trade-off is the likely higher cost of the fluorinated intermediate and the specialized handling and waste disposal requirements for fluoride-containing compounds.

Recommendation for Researchers: For initial exploratory work and the synthesis of small compound libraries where speed and substrate scope are critical, the use of 2-Fluoro-5-methyl-4-nitropyridine is highly recommended, provided the cost is not prohibitive.

Recommendation for Process Development: For large-scale manufacturing where cost of goods is a primary driver, the traditional route using 2-Chloro-5-methyl-4-nitropyridine remains a compelling option. Process optimization to minimize reaction times and improve energy efficiency of the SNAr step would be a key focus.

Ultimately, the optimal choice will be a balance between the desired reaction efficiency, the available budget, and the safety and environmental considerations of the specific laboratory or manufacturing facility. This guide provides the foundational data to aid in making that strategic decision.

References

Click to expand
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 24). From Lab to Industry: The Practical Synthesis of 2-Chloro-4-methyl-5-nitropyridine. Retrieved January 30, 2026, from [Link]

  • The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. (n.d.). Retrieved January 30, 2026, from [Link]

  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. (2022, January 3). Retrieved January 30, 2026, from [Link]

  • Synthesis of 2-amino-5-fluoropyridine. ResearchGate. (2025, August 7). Retrieved January 30, 2026, from [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. National Institutes of Health. (2023, May 18). Retrieved January 30, 2026, from [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. National Institutes of Health. (2024, December 20). Retrieved January 30, 2026, from [Link]

  • Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. National Institutes of Health. (n.d.). Retrieved January 30, 2026, from [Link]

  • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIM. NJ.gov. (n.d.). Retrieved January 30, 2026, from [Link]

  • Aniline - Hazardous Substance Fact Sheet. NJ.gov. (n.d.). Retrieved January 30, 2026, from [Link]

  • The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. (2025, August 6). Retrieved January 30, 2026, from [Link]

  • Amination of Nitro-Substituted Heteroarenes by Nucleophilic Substitution of Hydrogen. ChemRxiv. (n.d.). Retrieved January 30, 2026, from [Link]

  • Preparation method of fluoropyridine compounds. Google Patents. (n.d.).
  • Kinetics and reactivity of substituted anilines with 2‐chloro‐5‐nitropyridine in dimethyl sulfoxide and dimethyl formamide. ResearchGate. (2025, August 7). Retrieved January 30, 2026, from [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. (n.d.). Retrieved January 30, 2026, from [Link]

  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. MDPI. (2019, March 22). Retrieved January 30, 2026, from [Link]

  • Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. RSC Publishing. (n.d.). Retrieved January 30, 2026, from [Link]

  • Assessment of Chemical Reactivity Hazards for Nitration Reactions and Decomposition of Nitro-Compounds. ResearchGate. (2025, August 10). Retrieved January 30, 2026, from [Link]

  • Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. National Institutes of Health. (n.d.). Retrieved January 30, 2026, from [Link]

  • N-Aminopyridinium Reagents as Traceless Activating Groups in the Synthesis of N-Aryl Aziridines. ChemRxiv. (n.d.). Retrieved January 30, 2026, from [Link]

  • Aniline | ToxFAQs™ | ATSDR. CDC. (n.d.). Retrieved January 30, 2026, from [Link]

  • Phosphorus Pentachloride Prices, News, Chart and Demand. IMARC Group. (n.d.). Retrieved January 30, 2026, from [Link]

  • Preparation method of 2-chloro-4-iodo-5-methylpyridine. Google Patents. (n.d.).
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  • ICSC 0544 - PHOSPHORUS PENTACHLORIDE. INCHEM. (n.d.). Retrieved January 30, 2026, from [Link]

  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. National Institutes of Health. (n.d.). Retrieved January 30, 2026, from [Link]

  • Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. MDPI. (n.d.). Retrieved January 30, 2026, from [Link]

  • 2-Bromo-5-Methyl-4-Nitropyridine 1-Oxide, Purity: 98%. IndiaMART. (n.d.). Retrieved January 30, 2026, from [Link]

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Safety Operating Guide

Hazard Identification & Risk Assessment: Understanding the 'Why'

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Proper Disposal of 2-Chloro-5-methyl-4-nitropyridine

As a Senior Application Scientist, I understand that robust chemical hygiene and disposal protocols are not just about regulatory compliance; they are the bedrock of a safe and efficient laboratory. The compound 2-Chloro-5-methyl-4-nitropyridine, a halogenated nitropyridine derivative, presents specific hazards that necessitate a rigorous and well-understood disposal plan. This guide moves beyond mere checklists to provide a causal framework for its safe management, ensuring that researchers, scientists, and drug development professionals can handle this substance with confidence and integrity.

2-Chloro-5-methyl-4-nitropyridine is a reactive chemical intermediate. Its hazard profile stems from the combination of a chlorinated pyridine ring and a nitro group. This structure imparts toxicological properties and dictates the necessary disposal pathway. Combustion of this compound can release toxic and corrosive gases, including nitrogen oxides (NOx), hydrogen chloride (HCl), and carbon monoxide.[1] Therefore, simply discarding it as regular waste is not an option.

Discharge into sewer systems or the environment must be strictly avoided to prevent ecological damage.[2] The primary risks associated with this compound are related to its irritant properties and potential harm upon ingestion or inhalation.

Table 1: Hazard Profile of 2-Chloro-5-methyl-4-nitropyridine

Hazard Class GHS Category Signal Word Hazard Statement
Acute Toxicity, Oral Category 4 Warning H302: Harmful if swallowed.[1]
Skin Corrosion/Irritation Category 2 Warning H315: Causes skin irritation.[1][3]
Serious Eye Damage/Irritation Category 2 Warning H319: Causes serious eye irritation.[3]

| Specific target organ toxicity (single exposure) | Category 3 | Warning | H335: May cause respiratory irritation.[1][3][4] |

Core Directive: The Principle of Irreversible Destruction

Given its chemical nature, the universally accepted and required method for the proper disposal of 2-Chloro-5-methyl-4-nitropyridine is high-temperature incineration . This process must be carried out at a licensed and approved chemical waste disposal facility.[2][3][4][5][6]

Causality: High-temperature incineration is not merely about burning; it is about the complete and irreversible thermal decomposition of the molecule. The process is designed to break the carbon-chlorine, carbon-nitrogen, and nitrogen-oxygen bonds, converting the compound into simpler, less hazardous substances like carbon dioxide, water, and inorganic acids. Crucially, this incineration must be coupled with flue gas scrubbing.[2][4] The scrubber is an essential secondary system that neutralizes the acidic gases (HCl and NOx) generated during combustion, preventing their release into the atmosphere.

Personnel Safety & Personal Protective Equipment (PPE)

Before handling waste containers or managing spills, it is imperative to wear the appropriate PPE. This is a non-negotiable aspect of laboratory safety, designed to prevent accidental exposure.

Table 2: Required Personal Protective Equipment (PPE)

Equipment Specification Rationale
Hand Protection Chemical-impermeable gloves (e.g., Butyl rubber). Prevents skin contact and irritation.[2][7] Nitrile gloves may not be sufficient for prolonged contact. Always consult the manufacturer's compatibility chart.
Eye Protection Chemical safety goggles or a face shield. Protects eyes from dust, splashes, and vapors, preventing serious irritation.[1][7]
Body Protection Fully-buttoned laboratory coat. Protects skin and personal clothing from contamination.

| Respiratory Protection | Use only in a well-ventilated area or certified chemical fume hood. | Prevents inhalation of dust or vapors, which can cause respiratory tract irritation.[1][2][3] For spill cleanup or where ventilation is inadequate, a NIOSH-approved respirator may be necessary. |

Step-by-Step Disposal Protocol

A self-validating disposal system relies on a clear, sequential process from the point of generation to final pickup.

Step 1: Waste Segregation & Collection
  • Solid Waste: Collect unused or waste 2-Chloro-5-methyl-4-nitropyridine in its pure form.

  • Contaminated Labware: Items such as gloves, weighing papers, and paper towels that are heavily contaminated must be disposed of as hazardous waste.[8] These should be double-bagged in clear plastic bags, sealed, and placed in a designated solid waste container.[8]

  • Solutions: Solutions containing this compound should be collected in a dedicated liquid waste container. Do not mix with other solvent waste streams unless compatibility is confirmed.

  • AVOID discharging any amount of this chemical or its solutions down the drain.[2][8]

Step 2: Containerization & Labeling
  • Container Selection: Use a sealable, airtight, and chemically compatible waste container.[3][7] Ensure the container is in good condition with no leaks or cracks.

  • Labeling: All hazardous waste containers must be properly labeled the moment waste is first added.[7] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "2-Chloro-5-methyl-4-nitropyridine"

    • An accurate list of all contents, including solvents and their approximate percentages.

    • The associated hazards (e.g., "Toxic," "Irritant").

    • The date accumulation started.

Step 3: Temporary On-Site Storage
  • Store waste containers in a designated, well-ventilated, and secure area.[1][3][5]

  • Keep containers tightly closed when not in use.[1][3]

  • Ensure segregation from incompatible materials, particularly strong oxidizing agents, acids, and bases.[6][7]

Step 4: Arranging for Final Disposal
  • Disposal must be handled by a licensed hazardous waste management company.

  • Follow your institution's or company's specific procedures for requesting a chemical waste pickup.[7]

  • Never give hazardous waste to an unlicensed individual or company.

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste streams of 2-Chloro-5-methyl-4-nitropyridine.

G cluster_0 Waste Generation Point cluster_1 Waste Characterization cluster_2 Containment & Labeling cluster_3 Final Disposition start Waste Generated is_solid Solid or Liquid? start->is_solid collect_solid Collect in Labeled Solid Waste Container is_solid->collect_solid Solid (Pure Chemical, Contaminated Debris) collect_liquid Collect in Labeled Liquid Waste Container is_solid->collect_liquid Liquid (Solutions) collect_empty Triple Rinse Container is_solid->collect_empty Empty Original Container disposal Licensed Hazardous Waste Incinerator collect_solid->disposal collect_liquid->disposal collect_rinsate Collect Rinsate as Hazardous Liquid Waste collect_empty->collect_rinsate collect_rinsate->collect_liquid

Caption: Decision workflow for proper disposal of 2-Chloro-5-methyl-4-nitropyridine waste.

Emergency Procedures

Accidental Release or Spill
  • Evacuate & Secure: Evacuate non-essential personnel from the immediate area.[2] Remove all sources of ignition.[2][5]

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent further leakage or spillage and stop the material from entering drains or waterways.[2]

  • Absorb & Collect: For solids, carefully sweep up the material to avoid creating dust.[3] For liquids, use an inert absorbent material (e.g., vermiculite, dry sand).

  • Package for Disposal: Collect all cleanup materials and the spilled substance into a suitable, labeled container for hazardous waste disposal.[3][5]

Personnel Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][2][3]

  • Skin Contact: Take off contaminated clothing immediately.[1][2] Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[1][3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[1][2]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1][2]

References

  • Pyridine Standard Operating Procedure - University of Washington. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs - United Nations Office on Drugs and Crime. [Link]

  • Procedure for Disposing of Hazardous Waste - Massachusetts Institute of Technology. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - U.S. Environmental Protection Agency. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.